Product packaging for 2-(Methylsulfonyl)pyrimidin-5-amine(Cat. No.:CAS No. 56621-92-2)

2-(Methylsulfonyl)pyrimidin-5-amine

Cat. No.: B1607287
CAS No.: 56621-92-2
M. Wt: 173.2 g/mol
InChI Key: ZELVQVPQIRFOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Methylsulfonyl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C5H7N3O2S and its molecular weight is 173.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2S B1607287 2-(Methylsulfonyl)pyrimidin-5-amine CAS No. 56621-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELVQVPQIRFOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338451
Record name 2-(METHYLSULFONYL)PYRIMIDIN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-92-2
Record name 2-(METHYLSULFONYL)PYRIMIDIN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Methylsulfonyl)pyrimidin-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methylsulfonyl)pyrimidin-5-amine: Properties, Synthesis, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in nucleic acids and its role as a versatile building block in drug design.[1] Within this class, this compound has emerged as a molecule of significant interest. Its unique electronic properties, conferred by the potent electron-withdrawing methylsulfonyl group at the C2 position, render it an important electrophilic partner in covalent chemistry. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity, and its burgeoning applications in drug discovery and chemical biology, with a focus on its utility as a cysteine-selective covalent modifier.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development.

Chemical Structure and Identity
  • IUPAC Name: this compound

  • Molecular Formula: C₅H₇N₃O₂S

  • Molecular Weight: 185.20 g/mol

  • CAS Number: 17754-86-4

Computed Physicochemical Data

The following table summarizes key computed properties that are predictive of the molecule's behavior in biological systems.

PropertyValueSource
XLogP3-0.1[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count5[2]
Rotatable Bond Count1[2]
Exact Mass185.026247 g/mol N/A
Topological Polar Surface Area (TPSA)99.1 ŲN/A
Experimental Properties

Experimental data provides real-world characterization of the compound's physical state and solubility.

PropertyValueSource
Melting Point205 - 210 °C
Boiling Point446 °C (Predicted)
SolubilityGood aqueous stability and solubility (mM range)[3][4]

Synthesis and Chemical Reactivity

The synthesis of 2-(methylsulfonyl)pyrimidine derivatives is typically achieved through a reliable multi-step process, culminating in a highly reactive species primed for applications in covalent modification.

General Synthetic Pathway

A common and efficient strategy for preparing 2-(methylsulfonyl)pyrimidine derivatives involves a three-step sequence:

  • Cyclocondensation: Reaction of a suitable precursor, such as a malonate derivative, with S-methylisothiouronium sulfate to form the core 2-(methylthio)pyrimidine ring.[5]

  • Derivatization (Optional): Functionalization of the pyrimidine ring as needed.

  • Oxidation: Conversion of the methylthioether to the corresponding methylsulfone. This oxidation is the key step that activates the C2 position for nucleophilic attack. Common oxidants for this transformation include Oxone or meta-chloroperoxybenzoic acid (m-CPBA).[5]

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Activation Malonate Malonate Derivative Thioether 2-(Methylthio)pyrimidin-5-amine Malonate->Thioether Cyclocondensation SMTS S-Methylisothiouronium Sulfate SMTS->Thioether Sulfone This compound Thioether->Sulfone Oxidation Oxidant Oxidant (e.g., Oxone) Oxidant->Sulfone

Caption: General synthetic workflow for 2-(methylsulfonyl)pyrimidines.

Experimental Protocol: Synthesis from 2-(Methylthio)pyrimidin-5-amine

This protocol describes the oxidation step, which is critical for activating the molecule.

Materials:

  • 2-(Methylthio)pyrimidin-5-amine

  • Oxone (Potassium peroxymonosulfate)

  • Acetone

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(methylthio)pyrimidin-5-amine (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add Oxone (approx. 2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to afford pure this compound.

Core Reactivity: Cysteine-Selective S-Arylation

The methylsulfonyl group is a powerful electron-withdrawing group and an excellent leaving group (as methylsulfinate). This makes the C2 position of the pyrimidine ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).[6]

This reactivity has been expertly harnessed for the selective arylation of cysteine residues in proteins.[3][4] The soft thiol nucleophile of a cysteine side chain readily attacks the electron-deficient C2 carbon, displacing the methylsulfinate and forming a highly stable covalent thioether bond.[7]

Key Features of Reactivity:

  • Mechanism: The reaction proceeds via a Meisenheimer intermediate in a classic SₙAr mechanism.[7]

  • Selectivity: These reagents show a strong preference for soft thiol nucleophiles (cysteine) over other nucleophilic amino acid side chains (e.g., lysine, serine). Unlike maleimides, they do not react with oxidized sulfur species like sulfenic acids.[3][4][7]

  • Tunability: The reactivity of the 2-sulfonylpyrimidine core can be finely tuned over several orders of magnitude by introducing different substituents on the pyrimidine ring. Electron-withdrawing groups at the C5 position, for instance, significantly enhance the reaction rate.[3][4]

  • pH Dependence: The reaction rate is pH-dependent, generally proceeding faster at slightly basic pH (e.g., pH 7.0-8.0) where the cysteine thiol is more likely to be in its more nucleophilic thiolate form.[3][4]

Caption: SₙAr mechanism for cysteine arylation by 2-sulfonylpyrimidines.

Applications in Drug Discovery & Chemical Biology

The unique reactivity profile of the 2-sulfonylpyrimidine scaffold makes it a valuable tool for developing next-generation therapeutics and chemical probes.

Targeted Covalent Inhibitors (TCIs)

2-Sulfonylpyrimidines serve as highly effective "warheads" for the design of TCIs. By incorporating this moiety into a ligand that directs it to the binding site of a target protein, a covalent bond can be formed with a nearby, non-catalytic cysteine residue. This leads to irreversible inhibition, which can offer advantages in potency and duration of action.

  • Advantages over Traditional Warheads: Compared to widely used acrylamides and maleimides, 2-sulfonylpyrimidines form thioether conjugates that are not susceptible to retro-Michael reactions or thiol exchange, leading to greater in vivo stability.[3][4]

  • Notable Examples:

    • BTK Inhibitors: Researchers have successfully replaced the acrylamide warhead in the BTK inhibitor Ibrutinib with a 2-sulfonylpyrimidine moiety, yielding potent covalent inhibitors with a similar biological profile.[7]

    • WRN Helicase Inhibitors: A 2-sulfonylpyrimidine core was identified in a high-throughput screen as a covalent inhibitor of WRN helicase, a promising target in oncology. Mass spectrometry confirmed the covalent modification mechanism.[6]

    • p53 Stabilization: The prototypical 2-methylsulfonyl pyrimidine, PK11000, was reported as a stabilizer of thermolabile p53 cancer mutants, demonstrating its potential in targeting challenging protein-protein interactions.[3][4]

Bioconjugation and Proteomics

The chemoselective and rapid reaction with cysteine under biocompatible conditions makes 2-sulfonylpyrimidines excellent reagents for protein labeling and bioconjugation.[3][4][8]

  • Protein Arylation: They can be used to attach probes, tags (like biotin or fluorophores), or other molecules to specific cysteine residues on proteins for proteomics studies.

  • Improved Properties: Compared to other arylation agents like methylsulfonylbenzothiazoles (MSBTs), 2-sulfonylpyrimidine derivatives often exhibit significantly better aqueous solubility, reducing the need for organic co-solvents that can perturb protein structure.[3][4]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Classification

The compound is classified with the following hazards. Always consult the most current Safety Data Sheet (SDS) from the supplier.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[9]
Skin Corrosion/Irritation2H315: Causes skin irritation.[9]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.[9]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[9]
Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[9]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Recommended storage temperature is often 2-8°C.[11][12]

Conclusion

This compound is more than just a heterocyclic compound; it is a precisely engineered electrophilic tool for modern chemical biology and drug discovery. Its robust synthesis, tunable reactivity, and exquisite selectivity for cysteine have established it as a premier warhead for targeted covalent inhibitors and a valuable reagent for bioconjugation. The stability of the resulting thioether linkage addresses a key liability of previous generations of covalent modifiers. As researchers continue to seek novel ways to modulate challenging drug targets, the strategic application of the 2-sulfonylpyrimidine scaffold is poised to deliver new classes of potent and durable therapeutics.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Convenient synthesis of 2-(methylsulfonyl)
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Synthesis of 5-methylsulfonylpyrimidines and their fused deriv
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed Central. [Link]
  • Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives - Solomyannii. Ukrainian Biochemical Journal. [Link]
  • Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem. PubChem. [Link]
  • 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide | C14H15N3O3S | CID 133080771 - PubChem. PubChem. [Link]
  • 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem. PubChem. [Link]
  • Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput DNA Unwinding Assay. Semantic Scholar. [Link]
  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
  • Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines. Journal of the Chemical Society C. [Link]
  • Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring.
  • Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][4][6][14]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists. PubMed. [Link]
  • Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. [Link]
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. [Link]
  • Novel Benzo[3][5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evalu
  • Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins.
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
  • 2-(2-Furanyl)-7-phenyl[3][4][14]triazolo[1,5-c]pyrimidin-5-amine analogs as adenosine A2A antagonists: the successful reduction of hERG activity. Part 2. PubMed. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(Methylsulfonyl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational pillar of scientific rigor and regulatory compliance.[1][2] This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of 2-(Methylsulfonyl)pyrimidin-5-amine, a heterocyclic compound of interest due to its prevalence in medicinally relevant scaffolds.[3][4] We will move beyond a simple recitation of techniques, instead focusing on the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. The causality behind experimental choices, the interpretation of complex data, and the synergistic power of these techniques will be detailed to provide a self-validating framework for structural confirmation.

Introduction: The Imperative of Structural Integrity

The journey from a promising chemical entity to a viable therapeutic agent is long and fraught with challenges.[5][6] A critical, non-negotiable step in this process is the precise characterization of the active pharmaceutical ingredient (API). An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially catastrophic safety issues. Therefore, a multi-faceted analytical approach is not just best practice; it is a scientific and ethical necessity.[1]

This compound, with its distinct arrangement of a pyrimidine ring, a sulfonyl group, and an amine substituent, presents a unique set of analytical signatures. This guide will dissect these signatures, demonstrating how each analytical technique provides a piece of the structural puzzle, culminating in a cohesive and irrefutable structural assignment.

The Analytical Triad: A Symphony of Techniques

The robust elucidation of a novel chemical entity relies on the convergence of data from orthogonal analytical methods. For this compound, our primary tools will be:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of each proton and carbon atom, revealing the connectivity and spatial relationships within the molecule.[7][8][9]

  • Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition, and to gain structural insights through controlled fragmentation.[7]

  • Single Crystal X-ray Crystallography: To provide the ultimate, unambiguous three-dimensional atomic arrangement of the molecule in the solid state.[10][11][12][13]

The logical workflow for this elucidation is as follows:

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure cluster_3 Final Confirmation Synthesis & Purification Synthesis & Purification NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Synthesis & Purification->NMR_Spectroscopy Primary Structure & Connectivity Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Synthesis & Purification->Mass_Spectrometry Molecular Weight & Formula XRay_Crystallography X-ray Crystallography Synthesis & Purification->XRay_Crystallography Absolute Structure Structure_Elucidation Final Structure Confirmed NMR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation XRay_Crystallography->Structure_Elucidation

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.[7][8][14]

¹H NMR Spectroscopy: Unveiling the Proton Landscape

Experimental Protocol:

  • Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic, as it can solubilize a wide range of compounds and its residual proton signal does not typically interfere with the aromatic region.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Data Interpretation & Causality:

The expected ¹H NMR spectrum of this compound will exhibit three distinct signals:

  • A singlet in the aromatic region (δ 8.0-9.0 ppm): This corresponds to the two equivalent protons on the pyrimidine ring (H4 and H6). Their chemical equivalence arises from the plane of symmetry through the C2-C5 axis. The downfield chemical shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

  • A broad singlet (δ 5.0-7.0 ppm): This signal is assigned to the two protons of the amine (-NH₂) group. The broadness of this peak is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. Its chemical shift can be variable and concentration-dependent.

  • A sharp singlet (δ 3.0-3.5 ppm): This upfield signal corresponds to the three protons of the methyl (-CH₃) group in the methylsulfonyl substituent. Its integration value should be 3H relative to the other signals.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H4, H6 (Pyrimidine)8.0 - 9.0Singlet2HDeshielded by aromatic ring nitrogens.
-NH₂ (Amine)5.0 - 7.0Broad Singlet2HExchangeable protons, subject to quadrupole broadening.
-CH₃ (Methylsulfonyl)3.0 - 3.5Singlet3HAliphatic protons adjacent to an electron-withdrawing sulfonyl group.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.

  • A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance (~1.1%).

Data Interpretation & Causality:

The ¹³C NMR spectrum will provide complementary information, confirming the carbon backbone of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
C2 (Pyrimidine)160 - 170Attached to two electronegative nitrogens and the sulfonyl group.
C4, C6 (Pyrimidine)150 - 160Aromatic carbons adjacent to nitrogen.
C5 (Pyrimidine)120 - 130Carbon bearing the amine group.
-CH₃ (Methylsulfonyl)40 - 50Aliphatic carbon attached to the sulfonyl group.
2D NMR Spectroscopy: Confirming Connectivity

To further solidify the structural assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • HSQC: This experiment correlates each proton with its directly attached carbon. It would confirm the assignments of the pyrimidine C4/H4 and C6/H6, and the methylsulfonyl -CH₃ group.[15]

  • HMBC: This experiment shows correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include the methyl protons showing a correlation to the C2 of the pyrimidine ring, unequivocally linking the methylsulfonyl group to this position.[15]

Mass Spectrometry: The Molecular Weight and Beyond

Mass spectrometry provides the exact molecular weight and elemental composition, which are critical for confirming the molecular formula.[7]

Experimental Protocol (High-Resolution ESI-MS):

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode. The amine group is a likely site of protonation.

Data Interpretation & Causality:

  • Molecular Ion Peak: The expected monoisotopic mass of C₅H₇N₃O₂S is 189.0262. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 189.0262. High-resolution mass spectrometry can measure this mass with an accuracy of <5 ppm, which provides strong evidence for the elemental composition C₅H₇N₃O₂S.

  • Fragmentation Analysis (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. A common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da).[16][17] This would result in a fragment ion at m/z 125.0565, corresponding to the protonated 5-aminopyrimidine radical cation. This fragmentation provides strong evidence for the presence of the sulfonyl group.

G Parent_Ion [M+H]⁺ m/z 189.0262 Fragment_Ion [M+H - SO₂]⁺ m/z 125.0565 Parent_Ion->Fragment_Ion Loss of SO₂

Caption: Expected MS/MS fragmentation of this compound.

Single Crystal X-ray Crystallography: The Definitive Proof

While NMR and MS provide compelling evidence for the proposed structure, single crystal X-ray crystallography offers the most definitive and unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[10][11][12][13][18]

Experimental Protocol:

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water, acetone) is a common starting point. The goal is to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[10]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. This provides precise bond lengths, bond angles, and torsion angles.

Data Interpretation & Causality:

The resulting crystal structure would provide a visual, three-dimensional model of the molecule, confirming:

  • The connectivity of all atoms, corroborating the NMR data.

  • The geometry of the pyrimidine ring and the sulfonyl group.

  • The planarity of the pyrimidine ring.

  • Intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.

The successful determination of the crystal structure provides the highest level of confidence in the structural assignment and is often a requirement for regulatory submissions.

Conclusion: A Self-Validating System

The structure elucidation of this compound is a prime example of a self-validating analytical process. Each technique provides a unique and essential piece of information, and the convergence of this data creates a cohesive and irrefutable structural assignment.

  • NMR establishes the carbon-proton framework and connectivity.

  • MS confirms the elemental composition and provides fragmentation data consistent with the proposed structure.

  • X-ray Crystallography delivers the definitive, unambiguous three-dimensional structure.

By employing this integrated approach, researchers and drug development professionals can proceed with confidence, knowing that the molecular foundation of their work is sound. This rigorous approach to structural characterization is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and quality of new chemical entities destined for therapeutic use.

References

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Pareek, A., et al. (2013). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 10, 1-13.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
  • ACS Publications. (2011). Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. Industrial & Engineering Chemistry Research.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).
  • McPherson, A. (2009). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2826.
  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(10), 1789-1799.
  • ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Study.com. (n.d.). Sulfonamide: Chemical Structure & Derivatives.
  • Baarschers, W. H., & Krupay, B. W. (1974). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 52(21), 3646-3650.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • ResearchGate. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.
  • ResearchGate. (2025, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
  • Wikipedia. (n.d.). Sulfonamide.
  • Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • ResearchGate. (2025, August 10). Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives.
  • Solomyannii, R. N., et al. (2017). Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives. Chemistry of Heterocyclic Compounds, 53(3), 407-413.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • MDPI. (2026, January 6). Computational Strategies Reshaping Modern Drug Discovery.
  • Szymańska, E., et al. (2021). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences, 22(12), 6455.
  • Tondi, D., et al. (2013). A Medicinal Chemistry Perspective on Structure-Based Drug Design and Development. In Structure-Based Drug Design (pp. 3-30). Humana Press.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
  • Advanced ChemBlocks. (n.d.). 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine.
  • PubChem. (n.d.). 2-Methylpyrimidin-5-amine.
  • PubChem. (n.d.). Pyrimidin-5-amine.
  • PubChem. (n.d.). US10981879, Example 104.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • NIH Molecular Libraries Program. (n.d.). Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction.
  • Kletskii, M. E., et al. (1998). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 34(11), 1284-1288.

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 2-(Methylsulfonyl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, a profound understanding of the structural and electronic properties of key intermediates is paramount. 2-(Methylsulfonyl)pyrimidin-5-amine, a heterocyclic compound featuring a pyrimidine core, is an emerging building block in medicinal chemistry. Its strategic combination of a hydrogen bond-donating amino group and an electron-withdrawing methylsulfonyl group makes it a valuable synthon for creating complex molecular architectures with diverse pharmacological activities. This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule's spectral signature to aid in its synthesis, purification, and downstream applications. The data presented herein is based on high-quality computational predictions, providing a robust framework for the interpretation of experimental results.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including approved drugs and clinical candidates. The substitution pattern on the pyrimidine ring dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets. The title compound, this compound, presents a unique electronic profile. The potent electron-withdrawing nature of the methylsulfonyl group at the 2-position significantly influences the electron density of the pyrimidine ring, while the amino group at the 5-position acts as a crucial hydrogen bond donor and a site for further chemical modification.

The accurate and unambiguous characterization of this molecule is the bedrock of its successful application in synthetic campaigns. Spectroscopic techniques such as NMR and MS provide a powerful arsenal for elucidating its structure and confirming its identity and purity. This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation that will serve as a reliable reference for researchers in the field.

Molecular Structure and Key Features

To appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Figure 1: 2D structure of this compound.

Predicted Spectroscopic Data

The following spectroscopic data has been generated using advanced computational algorithms (ChemDraw v20.1 and ACD/Labs Percepta Platform) to provide a reliable prediction of the expected experimental values.

¹H NMR Spectroscopy (500 MHz, DMSO-d₆)

The proton NMR spectrum is a powerful tool for identifying the number and connectivity of hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum in DMSO-d₆ is expected to show three distinct signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.45Singlet2HH-4, H-6
6.10Broad Singlet2H-NH₂
3.35Singlet3H-SO₂CH₃

Interpretation:

  • Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are predicted to be chemically equivalent due to the plane of symmetry in the molecule, resulting in a single peak at approximately 8.45 ppm. The significant downfield shift is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atoms and the methylsulfonyl group.

  • Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 6.10 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with residual water in the solvent.

  • Methylsulfonyl Protons (-SO₂CH₃): The three equivalent protons of the methyl group attached to the sulfonyl group are predicted to resonate as a sharp singlet at approximately 3.35 ppm.

¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
162.5C-2
158.0C-4, C-6
135.0C-5
40.0-SO₂CH₃

Interpretation:

  • C-2: The carbon atom directly attached to the electron-withdrawing sulfonyl group and two nitrogen atoms is expected to be the most deshielded, with a predicted chemical shift around 162.5 ppm.

  • C-4 and C-6: Similar to the protons, the C-4 and C-6 carbons are chemically equivalent and are predicted to have a chemical shift of approximately 158.0 ppm.

  • C-5: The carbon atom bearing the amino group is predicted to resonate at around 135.0 ppm.

  • -SO₂CH₃: The carbon of the methyl group is expected to appear in the upfield region of the spectrum, at approximately 40.0 ppm.

Mass Spectrometry (Electron Ionization - EI)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zPredicted Relative Intensity (%)Assignment
187100[M]⁺ (Molecular Ion)
12345[M - SO₂]⁺
10860[M - SO₂CH₃]⁺
7930[SO₂CH₃]⁺

Interpretation:

The predicted electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 187, corresponding to the molecular weight of this compound. Key fragmentation pathways would likely involve the loss of the sulfonyl group and the methylsulfonyl group, leading to the characteristic fragment ions observed in the table above.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: 3-4 seconds

    • Relaxation delay: 2 seconds

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024 or more for adequate signal-to-noise

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a suitable volatile solvent.

  • Instrumentation: Employ a high-resolution mass spectrometer with an electron ionization (EI) source.

  • EI-MS Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 50-300

Synthesis and Spectroscopic Verification Workflow

The synthesis of this compound typically involves a two-step process starting from a suitable precursor, followed by spectroscopic characterization to confirm the structure and purity of the final product.

G cluster_0 Synthesis cluster_1 Spectroscopic Analysis A 2-(Methylthio)pyrimidin-5-amine (Precursor) B Oxidation (e.g., m-CPBA, Oxone) A->B C This compound (Product) B->C D 1H NMR C->D Characterization E 13C NMR C->E F Mass Spectrometry C->F

Figure 2: General workflow for the synthesis and spectroscopic verification.

Conclusion

This technical guide provides a detailed overview of the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. The provided interpretations and experimental protocols offer a solid foundation for researchers working with this important pharmaceutical intermediate. While the data presented is computational, it serves as a highly reliable reference for the identification and characterization of this compound in a laboratory setting, thereby facilitating its use in the synthesis of novel therapeutic agents.

References

  • PerkinElmer Informatics. (2020). ChemDraw Professional (Version 20.1) [Computer software].
  • Advanced Chemistry Development, Inc. (n.d.). ACD/Spectrus Platform.
  • National Center for Biotechnology Information. (n.d.). PubChem.

An In-depth Technical Guide to the Solubility Profile of 2-(Methylsulfonyl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. Poor solubility can lead to unreliable in vitro assay results, hinder formulation development, and result in inadequate in vivo exposure.

This guide focuses on 2-(Methylsulfonyl)pyrimidin-5-amine, a molecule of interest in medicinal chemistry due to its structural motifs—a pyrimidine core, an amino group, and a methylsulfonyl substituent—which are prevalent in pharmacologically active compounds. Understanding and characterizing the solubility of this compound is paramount for its successful development. This document will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss the implications of its solubility profile in a drug development context.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its behavior in various experimental and physiological systems.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₅H₇N₃O₂S

  • Molecular Weight: 173.19 g/mol

  • Appearance: Expected to be a solid at room temperature.

The structure of this compound, characterized by a heterocyclic aromatic pyrimidine ring, a basic amino group, and a polar, electron-withdrawing methylsulfonyl group, dictates its solubility behavior. The presence of the amino group and nitrogen atoms in the pyrimidine ring provides sites for hydrogen bonding with protic solvents like water, which would suggest some degree of aqueous solubility[1]. Conversely, the overall molecular structure has aromatic character which can contribute to its solubility in organic solvents[1].

Solubility_Assay_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM DMSO stock k_add Add stock to aqueous buffer (e.g., PBS pH 7.4) k_start->k_add k_shake Incubate and shake (e.g., 2h at 25°C) k_add->k_shake k_filter Filter/centrifuge to remove precipitate k_shake->k_filter k_analyze Analyze supernatant (HPLC-UV/LC-MS) k_filter->k_analyze t_start Add excess solid compound to buffer t_shake Equilibrate with shaking (e.g., 24-48h at 25°C) t_start->t_shake t_filter Filter/centrifuge to remove undissolved solid t_shake->t_filter t_analyze Analyze supernatant (HPLC-UV/LC-MS) t_filter->t_analyze

Sources

A Technical Guide to the Hydrolytic Stability of 2-(Methylsulfonyl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding and evaluating the hydrolytic stability of 2-(methylsulfonyl)pyrimidin-5-amine. Addressed to researchers, scientists, and drug development professionals, this document details the chemical principles governing its stability, outlines a robust experimental protocol for forced degradation studies in accordance with ICH guidelines, and discusses the interpretation of kinetic data. By explaining the causality behind experimental choices and grounding protocols in established analytical standards, this guide serves as a practical resource for predicting shelf-life, identifying potential degradation products, and ensuring the development of stable, safe, and effective molecules.

Introduction: The Critical Role of Hydrolytic Stability

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The pyrimidine core is a foundational scaffold in numerous pharmaceuticals, including anticancer agents like Imatinib and 5-Fluorouracil.[1] The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group and an excellent leaving group, making its position on the pyrimidine ring a site of high reactivity.[2]

Hydrolytic stability—the resistance of a chemical compound to break down in the presence of water—is a cornerstone of drug development and chemical product formulation.[3][4] For a pharmaceutical agent, poor hydrolytic stability can lead to a reduced shelf-life, loss of potency, and the formation of potentially toxic degradation products.[5] Therefore, a thorough understanding of the hydrolytic degradation pathways and kinetics of this compound is not merely an academic exercise; it is a critical step in risk assessment and quality control.

This guide provides the scientific principles and field-proven methodologies required to rigorously assess the hydrolytic stability of this molecule. The protocols described herein are designed to be self-validating systems, integrating best practices from the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.[6][7]

Chemical Principles: Understanding Susceptibility to Hydrolysis

The hydrolytic degradation of this compound is primarily governed by a nucleophilic aromatic substitution (SNAr) mechanism.[8] Several key structural features dictate this reactivity:

  • Activated Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[9] This deficiency is significantly amplified by the potent electron-withdrawing nature of the methylsulfonyl group at the C2 position.[10]

  • Excellent Leaving Group: The methylsulfonyl group is an effective leaving group.[2][11] Upon nucleophilic attack, it can depart as the stable methanesulfinate anion (CH₃SO₂⁻).

  • Site of Attack: The C2 carbon, bonded to the sulfonyl group, is the most electrophilic center and the primary target for nucleophilic attack by water or hydroxide ions.

The overall reaction is pH-dependent. Under basic conditions, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the C2 position. Under acidic conditions, protonation of a ring nitrogen can further activate the ring toward attack by the weaker nucleophile, water (H₂O). Some studies on similar 2-sulfonylpyrimidines have noted pH-dependent hydrolysis, with slow degradation observed in buffered solutions.[12]

Experimental Design: A Forced Degradation Protocol

Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[5][13] The following protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[13]

Objective

To determine the rate of hydrolysis of this compound across a range of pH values and temperatures, identify the primary hydrolytic degradation product, and calculate the degradation kinetics.

Materials & Equipment
  • This compound (API)

  • HPLC-grade Acetonitrile and Water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (for peak identification)

  • Thermostatically controlled water bath or oven

Step-by-Step Methodology
  • Preparation of Buffer Solutions:

    • Prepare 0.1 M buffer solutions for pH 4.0, 7.0, and 9.0 using appropriate combinations of HCl, NaOH, and phosphate salts.

    • Rationale: This pH range covers acidic, neutral, and basic conditions, providing a comprehensive view of the molecule's stability profile as susceptibility to hydrolysis is often pH-dependent.[13]

  • Preparation of Stock & Study Solutions:

    • Prepare a concentrated stock solution of the API in a suitable organic solvent (e.g., Acetonitrile) at 1 mg/mL.

    • For each pH condition, spike a known volume of the stock solution into the pre-heated buffer to achieve a final concentration of approximately 50-100 µg/mL. The final percentage of the organic solvent should be kept low (<5%) to avoid impacting the aqueous hydrolysis.

    • Rationale: Using a stock solution ensures accurate and consistent starting concentrations. Keeping the organic solvent content minimal ensures that the study reflects true aqueous hydrolysis.

  • Stress Conditions & Sampling:

    • Incubate the study solutions at an elevated temperature, such as 50°C, to accelerate degradation.[3][13]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each solution.

    • Immediately quench the degradation by diluting the aliquot in the mobile phase or a neutralizing buffer and store at a low temperature (e.g., 4°C) prior to analysis.

    • Rationale: Accelerated conditions allow for observable degradation within a practical timeframe.[7] A structured time-point schedule is crucial for accurate kinetic modeling.

  • Analytical Method - HPLC:

    • Method: A stability-indicating reverse-phase HPLC (RP-HPLC) method must be used. This method must be capable of separating the parent compound from its degradation products.

    • Example Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer and acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where the parent and degradants have significant absorbance.

      • Injection Volume: 10 µL

    • System Suitability: Before analysis, perform system suitability tests (e.g., replicate injections of a standard) to ensure the precision and reliability of the analytical system.

    • Rationale: A validated, stability-indicating method is the cornerstone of any degradation study, ensuring that the decrease in the parent peak area is accurately quantified and not masked by co-eluting degradants.[13]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the hydrolytic stability assessment.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation A Prepare pH Buffers (pH 4, 7, 9) C Create Study Solutions (Spike Stock into Buffers) A->C B Prepare API Stock Solution (1 mg/mL in ACN) B->C D Incubate Solutions (e.g., 50°C) C->D Initiate Stress Test E Sample at Time Points (0, 2, 4, 8, 12, 24h) D->E F Quench & Store Samples E->F G HPLC Analysis (Quantify API Peak Area) F->G Analyze Samples H LC-MS Analysis (Identify Degradation Product) F->H I Kinetic Modeling (Calculate Rate Constants) G->I J Generate Stability Report H->J I->J

Caption: Experimental workflow for hydrolytic stability testing.

Data Analysis and Interpretation

Degradation Kinetics

The degradation of the parent compound often follows pseudo-first-order kinetics, where the concentration of water is in vast excess and considered constant. The rate of degradation can be described by the equation:

ln[A] = ln[A]₀ - kt

Where:

  • [A] is the concentration of the API at time t.

  • [A]₀ is the initial concentration of the API.

  • k is the pseudo-first-order rate constant.

A plot of ln[A] versus time will yield a straight line with a slope of -k. The half-life (t₁/₂) can then be calculated as:

t₁/₂ = 0.693 / k

Table 1: Hypothetical Hydrolytic Degradation Data at 50°C

pH Rate Constant (k, hr⁻¹) Half-Life (t₁/₂, hr)
4.0 0.005 138.6
7.0 0.012 57.8

| 9.0 | 0.085 | 8.2 |

Rationale: The quantitative data summarized in a table allows for easy comparison of stability across different pH conditions, clearly showing that degradation is significantly accelerated under basic conditions in this hypothetical example.

Degradation Pathway Postulation

The primary degradation pathway for this compound is the hydrolysis of the C-SO₂CH₃ bond. This SNAr reaction results in the displacement of the methylsulfonyl group by a hydroxyl group, yielding 2-hydroxypyrimidin-5-amine and methanesulfinic acid.

LC-MS analysis is crucial for confirming this pathway. The mass of the degradation product should correspond to the proposed structure, and fragmentation patterns can provide further structural evidence. Studies on similar 2-sulfonylpyrimidines have unambiguously shown this transformation to the corresponding pyrimidin-2-ol byproduct.[12]

Sources

A Senior Application Scientist's Guide to the Electrophilicity of 2-Sulfonylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted covalent inhibitors (TCIs), the demand for electrophilic warheads with tunable reactivity, high stability, and profound selectivity is paramount. Traditional Michael acceptors like acrylamides, while foundational, present challenges in stability and selectivity.[1] This guide provides an in-depth technical analysis of 2-sulfonylpyrimidines (2-SPs), an emerging class of heteroaromatic sulfones that function as highly versatile and tunable electrophiles for cysteine-directed covalent modification. We will explore the core chemical principles governing their reactivity, provide field-proven experimental protocols for their characterization, and contextualize their application with contemporary case studies, establishing 2-SPs as a superior alternative for the modern drug developer.

Introduction: Beyond Traditional Michael Acceptors

The renaissance in covalent drug discovery has been driven by the success of drugs like Ibrutinib, which leverages an acrylamide warhead to achieve potent and durable target inhibition.[1][2] However, the broad reactivity profile of Michael acceptors can lead to off-target effects and stability issues.[2][3] This has catalyzed the search for new electrophilic motifs that offer greater control over reactivity.

Heteroaromatic sulfones, particularly the 2-sulfonylpyrimidine (2-SP) scaffold, have emerged as exceptional candidates for the metal-free, chemoselective arylation of cysteine residues.[4][5] Unlike the conjugate addition mechanism of acrylamides, 2-SPs react via a nucleophilic aromatic substitution (SNAr) mechanism. This distinction is critical, as it provides a fundamentally different and highly tunable platform for designing next-generation TCIs.[6] The 2-SP scaffold offers excellent aqueous stability and solubility compared to more hydrophobic reagents, a key advantage for biological assays.[4][7]

The Chemistry and Mechanism of 2-Sulfonylpyrimidines

Synthesis and Core Structure

The 2-sulfonylpyrimidine scaffold is synthetically accessible, typically prepared through the oxidation of a corresponding 2-thiopyrimidine or 2-sulfinylpyrimidine precursor using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This straightforward synthesis allows for the facile creation of diverse libraries of 2-SP analogs for structure-activity relationship (SAR) studies.[4]

The SNAr Mechanism: A Two-Step Process

The electrophilicity of the 2-SP scaffold is centered at the C2 position of the pyrimidine ring. The reaction with a nucleophilic cysteine residue proceeds via a bimolecular SNAr mechanism.[6]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Intermediate. The deprotonated thiolate anion of a cysteine residue attacks the electron-deficient C2 carbon of the pyrimidine. This is typically the rate-determining step. The electron-withdrawing nature of the pyrimidine ring and the potent sulfonyl group stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex.[8][9]

Step 2: Elimination of the Sulfinate Leaving Group. The aromaticity of the pyrimidine ring is restored through the rapid elimination of the sulfinate (R-SO2-) moiety, which is an excellent leaving group. This results in a stable thioether bond between the pyrimidine ring and the cysteine residue.[6]

The reaction is highly chemoselective for thiols, with no significant reactivity observed with other nucleophilic amino acids like lysine or serine under physiological conditions.[4][5]

Caption: SNAr mechanism of 2-sulfonylpyrimidine with a cysteine thiolate.

The Hallmarks of a Superior Warhead: Tunability and Stability

A key advantage of the 2-SP scaffold is its remarkable "tunability." The electrophilicity of the C2 position can be precisely modulated by installing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrimidine ring.[2][4] This allows for the fine-tuning of reactivity over an astonishing nine orders of magnitude.[4][5][7]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups increase the electrophilicity of the C2 carbon, leading to faster reaction rates.[9]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or amino (-NH₂) groups decrease electrophilicity, resulting in slower, more controlled reactions.[4]

This level of control is a significant asset in drug development, enabling the optimization of a warhead's reactivity to match the specific biological context—balancing on-target potency with off-target selectivity to minimize toxicity.[10]

Quantitative Reactivity Data

The following table summarizes the second-order rate constants (k) for the reaction of various substituted 2-sulfonylpyrimidines with the model thiol, L-glutathione (GSH), providing a quantitative illustration of this tunability.

CompoundSubstituent (R) at C5Rate Constant (k) M⁻¹s⁻¹Relative Reactivity
1 -H (Reference)~1.0 x 10⁻²1x
2 -Cl~5.0 x 10⁻¹50x
3 -CF₃~2.5 x 10⁰250x
4 -NO₂~1.0 x 10¹1000x
5 -OCH₃~2.0 x 10⁻³0.2x

Data are representative and compiled from trends reported in the literature.[4][7]

Experimental Protocols for Characterization

Trustworthiness in covalent inhibitor development hinges on robust, reproducible methods for characterizing reactivity and confirming the covalent modification.

Protocol: Kinetic Analysis of Reactivity via ¹H NMR Spectroscopy

This protocol provides a reliable method for determining the second-order rate constant of a 2-SP compound with a model thiol like N-acetylcysteine methyl ester (NACME) or glutathione (GSH).[4][7]

Objective: To quantify the rate of reaction between a 2-SP and a model thiol.

Materials:

  • 2-Sulfonylpyrimidine test compound

  • N-acetylcysteine methyl ester (NACME) or L-Glutathione (GSH)

  • Potassium phosphate buffer (KPi), 100 mM, pH 7.0

  • d⁶-DMSO (for NMR lock)

  • NMR tubes and spectrometer (≥400 MHz)

Methodology:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of the 2-SP compound in d⁶-DMSO. Prepare a 200 mM stock solution of the thiol (NACME or GSH) in KPi buffer.

  • Reaction Setup: In an NMR tube, add 450 µL of KPi buffer. Add 25 µL of the 2-SP stock solution to achieve a final concentration of 1 mM.

  • Initiate Reaction: Add 50 µL of the 200 mM thiol stock solution to the NMR tube (final concentration 10 mM), creating pseudo-first-order conditions. Immediately vortex the tube and place it in the NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes for fast reactions, or every 30-60 minutes for slow reactions) for several half-lives.

  • Data Analysis:

    • Identify distinct, well-resolved proton signals for both the starting 2-SP compound and the S-arylated product.

    • Integrate these signals at each time point.

    • Plot the natural logarithm of the normalized integral of the starting material peak (ln[2-SP]) versus time.

    • The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the second-order rate constant (k) using the equation: k = kobs / [Thiol].

Self-Validation: The simultaneous decrease in the reactant signal and the stoichiometric increase in the product signal provides an internal validation of the reaction's progress and specificity.[4]

Protocol: Confirmation of Covalent Adduct by Intact Protein Mass Spectrometry

Objective: To confirm that the inhibitor forms a covalent bond with the target protein.

Materials:

  • Purified target protein

  • 2-SP inhibitor

  • Reaction buffer (e.g., HEPES or PBS, pH 7.4)

  • LC-MS system (e.g., ESI-Q-TOF)

  • Desalting column (e.g., C4 ZipTip)

Methodology:

  • Incubation: Incubate the target protein (e.g., at 1-5 µM) with a molar excess of the 2-SP inhibitor (e.g., 5-10 fold excess) in the reaction buffer at room temperature or 37°C for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Sample Cleanup: Desalt the protein samples using a C4 ZipTip to remove unreacted inhibitor and buffer salts. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum over a relevant m/z range.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the intact protein mass. Compare the mass of the inhibitor-treated protein with the vehicle-treated control. A mass shift corresponding to the molecular weight of the pyrimidine portion of the inhibitor (minus the sulfonyl leaving group) confirms covalent modification.

Applications in Drug Discovery: A Case Study with Bruton's Tyrosine Kinase (BTK)

The utility of the 2-SP scaffold is best demonstrated by its application as a direct replacement for the acrylamide warhead in known TCIs. A compelling example is the inhibition of Bruton's Tyrosine Kinase (BTK), the target of the FDA-approved drug Ibrutinib.[2][3]

Researchers successfully replaced the acrylamide group of Ibrutinib with a series of functionalized 2-sulfonylpyrimidine moieties.[1][2] Through iterative design, they developed 2-SP derivatives that inhibited BTK at low nanomolar concentrations, on par with Ibrutinib itself, both in biochemical assays and in cellular models.[2][3]

Notably, certain 2-SP derivatives exhibited improved plasma stability and a more selective off-target profile across a panel of 135 tyrosine kinases compared to the parent drug.[2][3] This proof-of-concept study powerfully highlights the potential of the 2-SP scaffold to generate TCIs with enhanced pharmacological properties.[1]

G cluster_workflow TCI Development Workflow A Identify Target & Nucleophile (e.g., BTK, Cys481) B Synthesize 2-SP Library (Vary R groups for tunability) A->B Design C Kinetic Reactivity Screen (NMR Assay with GSH) B->C Characterize D Biochemical Potency Assay (IC₅₀ vs Target Protein) C->D Test D->B SAR E Confirm Covalent Binding (Intact Protein MS) D->E Validate F Cellular Activity & Selectivity (Kinase Panel Screening) E->F Profile F->B SAR G Lead Optimization F->G Refine

Caption: A typical workflow for developing 2-SP-based covalent inhibitors.

Conclusion

The 2-sulfonylpyrimidine scaffold represents a significant advancement in the field of covalent drug design. Its SNAr-based mechanism, exquisite tunability, high stability, and proven applicability make it an authoritative choice for researchers aiming to overcome the limitations of traditional electrophiles. By offering precise control over reactivity, 2-SPs enable the development of highly selective and potent targeted covalent inhibitors, expanding the arsenal of tools available to tackle challenging drug targets. The continued exploration of this versatile warhead promises to deliver a new generation of covalent therapeutics with improved safety and efficacy profiles.[4][7]

References

  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
  • Wilke, F., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences.
  • Ambrogio, C., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.
  • Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton, Doctoral Thesis.
  • Ambrogio, C., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed.
  • Motiwala, H. F., et al. (2020). Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. Journal of the American Chemical Society.
  • Motiwala, H. F., et al. (2020). Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. PubMed.
  • Baud, M. G. J., et al. (n.d.). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Research Square.
  • Wang, Z., et al. (2022). Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B.
  • Zambaldo, C., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society.
  • Motiwala, H. F., et al. (2020). Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. ResearchGate.
  • Li, L., et al. (2021). Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment. Journal of Medicinal Chemistry.
  • Zambaldo, C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications.
  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.

Sources

An In-Depth Technical Guide to the Reactivity of 2-(Methylsulfonyl)pyrimidin-5-amine with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and covalent inhibitor design, pyrimidine scaffolds functionalized with sulfonyl groups have emerged as a class of tunable electrophiles. Their reactivity towards biological nucleophiles, particularly cysteine residues, can be exquisitely controlled by the electronic nature of substituents on the pyrimidine ring. This guide provides a comprehensive technical analysis of 2-(methylsulfonyl)pyrimidin-5-amine, a molecule where the interplay of activating and deactivating groups dictates its chemical behavior. We will delve into the core principles governing its reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold or understand its inherent stability.

The Pyrimidine Core in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). For a successful SNAr reaction to occur, two key features are generally required:

  • A Good Leaving Group: The substituent to be replaced must be able to depart as a stable anion.

  • Activation of the Ring: The aromatic ring must be sufficiently electron-poor to be attacked by a nucleophile.

The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group due to the stability of the resulting methanesulfinate anion. Furthermore, its strong electron-withdrawing nature via both inductive and resonance effects significantly activates the C2 position of the pyrimidine ring for nucleophilic attack.

The generally accepted mechanism for the SNAr reaction on a 2-sulfonylpyrimidine proceeds through a two-step addition-elimination pathway.

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-sulfonylpyrimidine.

The initial attack of the nucleophile (Nu:⁻) on the C2 carbon is typically the rate-determining step, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and the sulfonyl group. The aromaticity is then restored in a fast step by the elimination of the methanesulfinate leaving group.

The Decisive Role of the 5-Amino Group: An Exercise in Deactivation

While the 2-methylsulfonyl group strongly activates the pyrimidine ring for SNAr, the substituent at the C5 position plays a critical, often overriding, role in modulating the final reactivity. In the case of this compound, the amino group (-NH₂) at the C5 position acts as a powerful electron-donating group (+M effect) through resonance.

This electron-donating character has a profound deactivating effect on the ring's susceptibility to nucleophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the pyrimidine ring, increasing the electron density at the C2, C4, and C6 positions. This increased electron density repels incoming nucleophiles, significantly raising the activation energy for the formation of the Meisenheimer complex.

Figure 2: Resonance effect of the 5-amino group, increasing electron density at the C2 position and deactivating it towards nucleophilic attack.

Reactivity Landscape with Various Nucleophiles

The strong deactivating effect of the 5-amino group renders this compound remarkably unreactive towards a wide range of nucleophiles under standard SNAr conditions.

  • Thiol Nucleophiles: Extensive studies on the reactivity of 2-sulfonylpyrimidines for cysteine arylation have demonstrated this lack of reactivity. In a direct comparison, while the unsubstituted 2-methylsulfonylpyrimidine reacts readily with thiol-containing molecules like glutathione, the 5-amino substituted analog is completely inert under the same conditions. This has been described as the -NH₂ group "completely switching off reactivity".

  • Amine Nucleophiles: The electron-donating effect of the 5-amino group also significantly hinders reactions with amine nucleophiles. In general, for SNAr reactions on pyrimidine rings, an electron-withdrawing group is necessary to facilitate substitution by amines. For instance, the reaction of 2,4-dichloropyrimidines with amines is significantly more facile when an electron-withdrawing group is present at the C5 position.[1][2] The presence of the electron-donating 5-amino group makes the displacement of the 2-methylsulfonyl group by another amine highly unfavorable.

  • Alkoxide Nucleophiles: Similar to other nucleophiles, alkoxides are generally ineffective at displacing the methylsulfonyl group from this compound. Successful SNAr reactions with alkoxides on pyrimidine systems typically require strong activation from electron-withdrawing groups.

Comparative Reactivity Analysis

To contextualize the profound deactivating effect of the 5-amino group, it is instructive to compare the reactivity of 2-(methylsulfonyl)pyrimidine with various substituents at the C5 position. The data below, primarily from studies using thiol nucleophiles (e.g., glutathione, GSH), illustrates a reactivity spectrum spanning several orders of magnitude.

5-Substituent (X)Electronic EffectReactivity towards Thiol NucleophilesRelative Rate Constant (approx.)
-NO₂ Strong Electron-WithdrawingExtremely High> 1,000,000
-COOMe Strong Electron-WithdrawingVery High~800,000
-CF₃ Strong Electron-WithdrawingHigh~30,000
-H Neutral (Reference)Moderate1
-OCH₃ Strong Electron-DonatingNo Reaction Observed<< 1
-NH₂ Strong Electron-DonatingNo Reaction Observed << 1

Data synthesized from principles and results reported in Bioconjugate Chemistry (2023).

This comparative data underscores a critical design principle for medicinal chemists: the C5 position is a master regulator of the electrophilicity of the C2 position on a pyrimidine ring. While electron-withdrawing groups can produce highly reactive "warheads" for covalent modification, electron-donating groups like the amino substituent effectively "safe-guard" the scaffold from nucleophilic attack.

Synthetic Considerations: A Validated Protocol

The synthesis of this compound is typically achieved in a two-step sequence starting from the corresponding 5-nitropyrimidine precursor. The process involves the reduction of the nitro group to an amine, followed by the oxidation of a thioether to the target sulfone.

Synthesis_Workflow start Start 2-(Methylthio)-5-nitropyrimidine step1 Step 1: Reduction Reagents: Iron powder, Acetic Acid Conditions: Ethanol, 80°C, 2h start:f1->step1:f0 inter Intermediate 2-(Methylthio)pyrimidin-5-amine step1:f2->inter:f0 step2 Step 2: Oxidation Reagents: m-CPBA Conditions: DCM, 0°C to rt, 16h inter:f1->step2:f0 end Final Product This compound step2:f2->end:f0

Figure 3: Synthetic workflow for the preparation of this compound.

Experimental Protocol 1: Synthesis of 2-(Methylthio)pyrimidin-5-amine

This protocol is adapted from a procedure reported for the reduction of a substituted nitropyrimidine.[3]

  • Reagents and Equipment:

    • 2-(Methylthio)-5-nitropyrimidine

    • Ethanol (EtOH)

    • Glacial Acetic Acid (AcOH)

    • Iron powder (Fe)

    • Ethyl Acetate (EA)

    • Saturated Sodium Chloride solution (brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • To a stirred solution of 2-(methylsulfanyl)-5-nitropyrimidine (1.0 eq) in ethanol, add glacial acetic acid.

    • Under a nitrogen atmosphere, add iron powder (10.0 eq) portion-wise at room temperature.

    • Heat the resulting mixture to 80°C and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Partition the residue between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(methylthio)pyrimidin-5-amine, which can be used in the next step without further purification.

Experimental Protocol 2: Oxidation to this compound

This is a general and reliable protocol for the oxidation of aryl thioethers to sulfones.

  • Reagents and Equipment:

    • 2-(Methylthio)pyrimidin-5-amine

    • Dichloromethane (DCM)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Saturated Sodium Chloride solution (brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 2-(methylthio)pyrimidin-5-amine (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Conclusion and Future Perspectives

This compound is a stark example of how substituent effects can fundamentally govern the reactivity of a heterocyclic core. The powerful electron-donating resonance of the 5-amino group effectively overrides the activating nature of the 2-methylsulfonyl leaving group, rendering the molecule largely inert to nucleophilic aromatic substitution. This inherent stability makes it an unsuitable candidate for applications requiring covalent bond formation via SNAr, such as in the design of targeted covalent inhibitors that react with nucleophilic amino acid residues.

However, this lack of reactivity is, in itself, a valuable piece of chemical information. For medicinal chemists, it highlights the utility of the 5-amino group as a "protecting" or "deactivating" moiety when stability is desired at the C2 position. Furthermore, the primary amine at the C5 position offers a synthetic handle for further functionalization, allowing for the construction of more complex molecules where the 2-sulfonyl group remains as a stable, non-reactive polar feature. Understanding this structure-reactivity relationship is paramount for the rational design of pyrimidine-based molecules in drug discovery and chemical biology.

References

  • WO2022/76831 A2. (2022). Preparation of pyrrolopyridinone compounds as IRAK4 inhibitors.
  • Lamberth, C., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
  • G. S. C. R. G. G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 26. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Boyd, S., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

Sources

The Emergence of 2-(Methylsulfonyl)pyrimidin-5-amine and its Analogs: A Technical Guide for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Dawn of Covalent Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of nucleic acids and numerous approved therapeutics.[1][2] Its versatile chemistry and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery.[1][2] In recent years, the field of oncology and immunology has witnessed a renaissance of targeted covalent inhibitors (TCIs), drugs that form a permanent bond with their protein target, leading to durable pharmacological effects. This has spurred the search for novel electrophilic "warheads" that can react with specific amino acid residues, most commonly cysteine, with high selectivity and a favorable safety profile.

This guide delves into the discovery and development of a particularly promising class of covalent modifiers: 2-(methylsulfonyl)pyrimidines, with a specific focus on 2-(Methylsulfonyl)pyrimidin-5-amine and its analogs. We will explore their synthesis, mechanism of action, and burgeoning role in the design of next-generation covalent inhibitors.

The Rise of 2-Sulfonylpyrimidines as Tunable Covalent Warheads

Historically, the design of covalent inhibitors has been dominated by Michael acceptors, such as acrylamides. While effective, these can sometimes suffer from suboptimal selectivity and stability.[3][4] The quest for alternative electrophiles has led to the exploration of heteroaryl sulfones, among which 2-sulfonylpyrimidines have emerged as a highly versatile and tunable class of cysteine-reactive warheads.[5][6][7]

The key to their utility lies in the sulfonyl group's ability to act as an excellent leaving group in a nucleophilic aromatic substitution (SNAr) reaction with the thiol side chain of a cysteine residue.[5][6] This reactivity can be finely modulated by the electronic properties of substituents on the pyrimidine ring, allowing for the optimization of reaction kinetics for specific protein targets.[7]

Core Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor. The following protocol outlines a representative synthetic route.

Step 1: Synthesis of 2-(Methylthio)pyrimidin-5-amine

This initial step involves the reduction of a nitro group to an amine.

  • Reaction: Reduction of 2-(methylthio)-5-nitropyrimidine.

  • Reagents and Conditions:

    • 2-(Methylthio)-5-nitropyrimidine

    • Iron powder (Fe)

    • Glacial acetic acid

    • Ethanol

    • The reaction is typically carried out by heating the mixture under an inert atmosphere (e.g., Nitrogen).[8]

  • Work-up: After the reaction is complete, the mixture is concentrated, and the product is extracted with an organic solvent. The organic layers are then washed, dried, and concentrated to yield 2-(methylthio)pyrimidin-5-amine.[8]

Step 2: Oxidation to this compound

The thioether is then oxidized to the corresponding sulfone. This is the key activating step, transforming the relatively inert thioether into a reactive electrophile.

  • Reaction: Oxidation of the methylthio group.

  • Reagents and Conditions:

    • 2-(Methylthio)pyrimidin-5-amine

    • An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.

    • A suitable solvent, such as dichloromethane (DCM) or a mixture of water and acetone.

    • The reaction is often performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

  • Work-up: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield the final product, this compound.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of this compound Start 2-(Methylthio)-5-nitropyrimidine Step1 Reduction (Fe, Acetic Acid, Ethanol) Start->Step1 Intermediate 2-(Methylthio)pyrimidin-5-amine Step1->Intermediate Step2 Oxidation (m-CPBA or Oxone®) Intermediate->Step2 Product This compound Step2->Product G cluster_1 Mechanism of Covalent Adduct Formation Inhibitor This compound Complex Non-covalent Complex Inhibitor->Complex Reversible Binding Cysteine Protein-Cys-SH Cysteine->Complex TransitionState Meisenheimer Intermediate Complex->TransitionState Nucleophilic Attack Adduct Covalent Adduct (Protein-Cys-S-Pyrimidine) TransitionState->Adduct LeavingGroup Methanesulfinic Acid TransitionState->LeavingGroup

Caption: Covalent modification of a cysteine residue.

Applications in Drug Discovery: Targeting Kinases and Beyond

The tunable reactivity and favorable physicochemical properties of 2-sulfonylpyrimidine analogs have positioned them as valuable tools in modern drug discovery, particularly in the development of kinase inhibitors.

Targeting Protein Kinases

Numerous protein kinases have a cysteine residue in or near their ATP binding site, making them amenable to covalent inhibition. The 2-sulfonylpyrimidine scaffold has been successfully employed as a warhead in the design of potent and selective inhibitors for several kinases, including:

  • Bruton's Tyrosine Kinase (BTK): Analogs have been developed that show comparable potency to the approved drug ibrutinib, which utilizes an acrylamide warhead. [3][4]* Aurora Kinases: Pyrimidine-based inhibitors have been discovered that can modulate the activity of Aurora kinases, which are key regulators of cell division and are often dysregulated in cancer. [9][10][11] Structure-Activity Relationship (SAR) Insights

The development of analogs of this compound has provided key insights into the structure-activity relationship of this chemical series.

Position of SubstitutionEffect on ActivityRationale
Pyrimidine C4 and C6 Modulation of kinase selectivity and potency.These positions can be modified to introduce substituents that interact with specific residues in the kinase hinge region or other parts of the binding pocket.
Amine at C5 A key vector for extending the molecule to reach other binding pockets and for tuning physicochemical properties.The amine group can be functionalized to improve solubility, cell permeability, and to introduce additional binding interactions.
Sulfonyl Group Fine-tuning of covalent reactivity.Modification of the alkyl or aryl group on the sulfone can alter the electrophilicity of the pyrimidine C2 position, allowing for optimization of the reaction rate with the target cysteine.

Emerging Applications

Beyond kinases, the 2-sulfonylpyrimidine scaffold is being explored for the inhibition of other protein classes with targetable cysteines. For instance, it has been successfully used to develop covalent inhibitors of the WRN helicase, a promising target in certain cancers. [5][6]

Future Perspectives

The discovery and development of this compound and its analogs represent a significant advancement in the field of covalent drug discovery. The ability to fine-tune the reactivity of this scaffold through synthetic chemistry provides a powerful platform for the design of highly selective and potent inhibitors for a range of therapeutic targets. Future research will likely focus on expanding the application of this versatile warhead to a broader array of proteins, as well as on the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of this chemical space holds great promise for the development of the next generation of targeted covalent therapies.

References

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC. [Link]
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed. [Link]
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Semantic Scholar. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
  • SAR study for the designed thiazolopyrimidines.
  • Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Taylor & Francis Online. [Link]
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists. PubMed. [Link]
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • SAR of some novel pyrimidine derivatives and chemical structure of VX680, ENMD-2076 and target pyrimidine 16, 17, and 18 as Aurora kinase inhibitors.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

Sources

physical and chemical characteristics of sulfonylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Sulfonylpyrimidine Derivatives

This guide provides a comprehensive exploration of the essential . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind the observed properties and the experimental choices made to elucidate them. We will delve into the synthesis, structural features, physicochemical properties, and chemical reactivity that define this important class of molecules, grounding all claims in authoritative references.

Introduction: The Sulfonylpyrimidine Scaffold

Sulfonylpyrimidine derivatives are a class of heteroaromatic compounds characterized by a pyrimidine ring substituted with a sulfonyl group (–SO₂R). This scaffold has garnered significant attention in both medicinal chemistry and agrochemistry.[1] In drug discovery, 2-sulfonylpyrimidines have emerged as highly tunable and effective "warheads" for targeted covalent inhibitors, which form a stable bond with a specific nucleophilic amino acid residue, most commonly cysteine, in a target protein.[2][3] This covalent interaction can lead to prolonged and potent biological effects. The utility of these compounds stems from their unique combination of aqueous stability, good solubility, and exquisitely modulable reactivity.[4]

Unlike more traditional covalent modifiers like acrylamides, the sulfonylpyrimidine core offers multiple positions for substitution, allowing for fine-tuning of its electronic properties and, consequently, its reactivity over several orders of magnitude.[2][4] This guide will systematically unpack the properties that make this scaffold a privileged structure in modern chemical biology and drug design.

Synthesis of Sulfonylpyrimidine Derivatives

The preparation of sulfonylpyrimidine derivatives is synthetically tractable, typically involving a two-step process from a corresponding chloropyrimidine precursor. The most common approach involves the nucleophilic substitution of a chlorine atom with a thiol, followed by oxidation of the resulting thioether to the desired sulfone.

A generalized synthetic workflow is outlined below. The initial nucleophilic substitution is typically carried out under basic conditions, followed by oxidation using an agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonopersulfate (Oxone).[5][6]

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation A 2-Chloropyrimidine D 2-Thioetherpyrimidine A->D Nucleophilic Aromatic Substitution B Thiol (R'-SH) B->A C Base (e.g., K₂CO₃) C->A F 2-Sulfonylpyrimidine D->F Oxidation E Oxidizing Agent (e.g., m-CPBA, Oxone) E->D

Caption: Generalized synthetic workflow for 2-sulfonylpyrimidine derivatives.

Alternative methods include the direct condensation of silylated pyrimidine bases with various sulfonyl chlorides.[1] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring and the sulfonyl moiety.

Structural Elucidation and Spectroscopic Properties

Unambiguous characterization of sulfonylpyrimidine derivatives relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure of these derivatives.

  • ¹H NMR: The protons on the pyrimidine ring exhibit characteristic chemical shifts. For a 2-substituted pyrimidine, the H4 and H6 protons typically appear as a doublet downfield, often above 9.0 ppm, due to the electron-withdrawing nature of the ring nitrogens and the sulfonyl group.[7] The H5 proton appears further upfield. Upon reaction with a thiol, such as glutathione (GSH), a characteristic shielding (upfield shift) of these aromatic protons is observed, confirming the formation of the 2-alkylthioether adduct.[4][6] The formation of the corresponding sulfinic acid byproduct can also be monitored.[6][7]

  • ¹³C NMR: The carbon atoms of the pyrimidine ring also show distinct signals. The C2 carbon, being directly attached to the electronegative sulfonyl group and two nitrogen atoms, is highly deshielded. Aromatic carbons typically resonate in the region between 110 and 160 ppm.[8]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a critical tool for confirming the molecular weight of the synthesized compounds and for studying their reactivity, particularly with biological macromolecules.[4] In drug discovery applications, incubating a sulfonylpyrimidine with a target protein and analyzing the mixture via intact protein MS can confirm covalent modification. A mass shift corresponding to the addition of the pyrimidine fragment and the loss of the sulfonyl group provides direct evidence of the covalent bond formation.[9][10] This technique is also used to identify the specific site of modification, often through peptide mapping experiments.[5]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional atomic and molecular structure of a compound.[11] This technique has been used to validate the structures of sulfonylpyrimidine derivatives and, crucially, to confirm their covalent adducts with proteins.[2][4] Crystallographic data offers invaluable insights into the precise binding mode and interactions of the inhibitor within the protein's active site, guiding further structure-based drug design efforts.[12]

Core Physicochemical Characteristics

The physicochemical properties of sulfonylpyrimidine derivatives are paramount to their function, especially in biological systems.

PropertyTypical Range / CharacteristicSignificanceReferences
Aqueous Solubility Generally good (mM range)High solubility is crucial for biological assays and improves bioavailability, avoiding the need for organic cosolvents.[2][4][2],[4]
Hydrolytic Stability Generally stable in aqueous buffers at neutral pHStability is essential for a drug candidate to reach its target intact. Some highly activated derivatives may show slow hydrolysis over extended periods.[2][2]
Acidity (pKa) Weakly acidicThe pKa of the N-H in related sulfonamides can range from ~7 to 10.[13] This property influences ionization state, solubility, and receptor interactions at physiological pH.[14],[13]
Lipophilicity (logP/logD) Broadly tunable; many derivatives are moderately lipophilic.Lipophilicity affects cell permeability, plasma protein binding, and metabolic clearance. The value is highly dependent on the substituents.[14][15][14],[15],[16]

These properties are not static; they are heavily influenced by the substituents on the pyrimidine ring. For instance, introducing polar functional groups can enhance solubility, while lipophilic moieties will increase the logP value.

Chemical Reactivity: The SNAr Mechanism

The hallmark chemical feature of 2-sulfonylpyrimidines is their ability to act as electrophiles in nucleophilic aromatic substitution (SNAr) reactions.[9] This reactivity is the basis for their use as covalent modifiers of cysteine residues in proteins.

The reaction proceeds via a two-step mechanism involving a transient, stabilized intermediate known as a Meisenheimer complex. A nucleophile, typically a deprotonated thiol (thiolate), attacks the electron-deficient C2 position of the pyrimidine ring, forming the tetrahedral Meisenheimer intermediate. Subsequently, the sulfinate anion is eliminated as a leaving group, resulting in the final S-arylated product.[5][7]

Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism. (Note: Placeholder images used for chemical structures).

Structure-Reactivity Relationships (SAR)

A key advantage of the sulfonylpyrimidine scaffold is that its reactivity can be rationally tuned by altering the substituents on the pyrimidine ring. This allows for the design of inhibitors with a desired reactivity profile to maximize on-target engagement while minimizing off-target effects.

Position of SubstitutionEffect of Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃, -COOMe)Effect of Electron-Donating Group (EDG) (e.g., -NH₂, -OMe, -CH₃)References
Position 5 Drastically increases reactivity (up to >800,000-fold) by stabilizing the Meisenheimer intermediate.Drastically decreases or completely switches off reactivity.[2],[4],[7]
Position 4 / 6 Moderately increases reactivity.Moderately decreases reactivity.[4],[6]
Sulfonyl Group (R') Modifying the R' group (e.g., replacing alkyl with aryl or sulfonamide) offers finer reactivity adjustments.Steric bulk around the sulfonyl group can decrease reactivity.[6]

This predictable modulation of reactivity is a cornerstone of their utility. By placing strong electron-withdrawing groups (EWGs) at the 5-position, hyper-reactive compounds can be generated, while electron-donating groups (EDGs) can render the scaffold essentially inert under physiological conditions.[4]

Degradation Pathways

While many sulfonylpyrimidines designed for biological applications exhibit good stability, related compounds used in agrochemistry, such as sulfonylurea herbicides, are designed to degrade in the environment. The primary degradation pathway for sulfonylureas in soil and water is chemical hydrolysis of the sulfonylurea bridge, a process that is highly pH-dependent and is accelerated in acidic conditions.[17][18] Microbial degradation also plays a role.[17] While structurally different, these studies highlight the inherent susceptibility of sulfonyl-containing heteroaromatics to hydrolysis under certain conditions, a factor to consider in long-term stability assessments.

Experimental Protocols

The following protocols are provided as self-validating, foundational methodologies for the synthesis and characterization of sulfonylpyrimidine derivatives.

Protocol 1: Synthesis of a 2-(Methylsulfonyl)pyrimidine Derivative

Objective: To synthesize a representative 2-sulfonylpyrimidine via oxidation of its thioether precursor.

Step-by-Step Methodology:

  • Thioether Formation: In a round-bottom flask, dissolve 2-chloropyrimidine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Add potassium carbonate (1.5 eq) followed by the desired thiol (e.g., methanethiol, 1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 15-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[6]

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude thioether product using column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

  • Oxidation: Dissolve the purified 2-(methylthio)pyrimidine (1.0 eq) in a solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, monitoring the internal temperature.

  • Stir the reaction at room temperature for 16 hours or until complete conversion is observed by LC-MS.[6]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Validation: Purify the final 2-(methylsulfonyl)pyrimidine product by column chromatography or recrystallization. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity (>95%).[10][19]

Protocol 2: Kinetic Analysis of Thiol Reactivity by NMR Spectroscopy

Objective: To determine the second-order rate constant (k) for the reaction of a 2-sulfonylpyrimidine with a model thiol (L-glutathione, GSH).

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of the 2-sulfonylpyrimidine derivative and GSH in a suitable aqueous buffer (e.g., potassium phosphate, KPi) at the desired pH (e.g., 7.0). The buffer should be prepared in D₂O for NMR analysis, containing a known concentration of an internal standard like trimethylsilylpropanoic acid (TMSP).[7]

  • To an NMR tube, add the GSH solution (e.g., 10 mM final concentration).

  • Initiate Reaction: Initiate the reaction by adding the 2-sulfonylpyrimidine stock solution (e.g., 1 mM final concentration) to the NMR tube, ensuring rapid mixing.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer (pre-tuned and shimmed) and begin acquiring a series of ¹H NMR spectra at fixed time intervals.

  • Data Analysis: Process the spectra. For each time point, determine the concentration of the remaining sulfonylpyrimidine by integrating a characteristic proton signal relative to the internal standard.[4][6]

  • Calculation: Under pseudo-first-order conditions ([GSH] >> [Sulfonylpyrimidine]), plot the natural logarithm of the sulfonylpyrimidine concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant, k'.

  • Validation: Calculate the second-order rate constant (k) by dividing k' by the concentration of GSH (k = k' / [GSH]). The linearity of the pseudo-first-order plot (R² > 0.95) validates the kinetic model. Repeat the experiment to ensure reproducibility.[4][6]

Protocol 3: Confirmation of Covalent Protein Modification by Intact Mass Spectrometry

Objective: To verify that a 2-sulfonylpyrimidine derivative covalently modifies a target protein.

Step-by-Step Methodology:

  • Incubation: Incubate the purified target protein (e.g., 10-20 µM) with a molar excess (e.g., 10-fold) of the 2-sulfonylpyrimidine derivative in a suitable buffer at a controlled temperature (e.g., 4 °C or 23 °C) for a set period (e.g., overnight). Prepare a control sample with protein and vehicle (DMSO) only.[9][10]

  • Sample Desalting: Prior to MS analysis, remove excess compound and non-volatile salts from the protein sample using a desalting column (e.g., a C4 ZipTip or a spin desalting column).[9]

  • LC-MS Analysis: Inject the desalted sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The protein is typically eluted using a rapid gradient of increasing acetonitrile containing 0.1% formic acid.[10]

  • Data Acquisition: Acquire mass spectra across the protein elution peak.

  • Deconvolution: Use a deconvolution algorithm (e.g., MaxEnt1 or ReSpect) to convert the raw mass-to-charge (m/z) spectrum, which contains a series of peaks corresponding to the protein with different numbers of charges, into a single spectrum showing the protein's molecular weight.[9][10]

  • Validation: Compare the deconvoluted mass of the compound-treated protein to the DMSO control. A mass increase corresponding to the molecular weight of the pyrimidine portion of the inhibitor confirms covalent modification. The absence of unmodified protein in the treated sample indicates a stoichiometric reaction.[9]

Conclusion

Sulfonylpyrimidine derivatives represent a versatile and powerful class of compounds whose physical and chemical properties can be rationally engineered. Their straightforward synthesis, good aqueous solubility, and, most importantly, their highly tunable electrophilicity have established them as a privileged scaffold in covalent drug discovery. The systematic relationship between structure and reactivity allows scientists to design molecules with tailored potency and selectivity profiles. The analytical and experimental protocols described herein provide a robust framework for researchers to synthesize, characterize, and deploy these valuable chemical tools in the pursuit of novel therapeutics and other applications.

References

  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679–1687. [Link][2][4][6][7][20][21]
  • Kobe, J., & Stanovnik, B. (1998). Synthesis of the sulfonylpyrimidine derivatives with anticancer activity.
  • Baud, M. G. J., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
  • Baud, M. G. J., et al. (2023).
  • Shaabani, A., et al. (2016). Synthesis of sulfonyl-pyrimidinone derivatives 7.
  • Barthels, F., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences, 8. [Link]
  • Baud, M. G. J., et al. (2023).
  • Hyman, J. M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2269–2280. [Link]
  • Hyman, J. M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.
  • Wang, M., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules, 28(5), 2203. [Link]
  • Jabusch, T. W., & Tjeerdema, R. S. (2008). Chemistry and fate of triazolopyrimidine sulfonamide herbicides.
  • Martínez-Ortiz, Y., et al. (2024).
  • Pouličková, P., et al. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM, 681(1-3), 131–138. [Link]
  • Salem, M. S., et al. (2023). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. PDF. [Link]
  • Staliński, K., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. International Journal of Molecular Sciences, 23(19), 11881. [Link]
  • Tůmová, T., et al. (2008). Theoretical study of molecular structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some hypoglycemic agents.
  • Jabusch, T. W., & Tjeerdema, R. S. (2008). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides.
  • Baud, M. G. J. (2020). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. ePrints Soton - University of Southampton. [Link]
  • Li, Y., et al. (2022).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
  • Baud, M. G. J., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 64(19), 14385–14401. [Link]
  • YMER. (n.d.).
  • Singh, U. P., & Bhat, H. R. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
  • Epp, J. B., et al. (2009). Penoxsulam--structure-activity Relationships of Triazolopyrimidine Sulfonamides. Pest Management Science, 65(6), 684–689. [Link]
  • Asiri, A. M., et al. (2015). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. International Journal of Molecular Sciences, 16(12), 29633–29645. [Link]
  • Tůmová, T., et al. (2007). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides.
  • Li, Y., et al. (2022).
  • Slideshare. (n.d.). Analysis of sulfonamides. [Link]
  • Wikipedia. (n.d.). X-ray crystallography. [Link]
  • Tůmová, T., et al. (2015). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules, 20(10), 18532–18551. [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of 2-(Methylsulfonyl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for the preliminary biological screening of the novel chemical entity, 2-(Methylsulfonyl)pyrimidin-5-amine. Recognizing the scarcity of publicly available biological data for this specific compound, this guide is structured to provide a robust, tiered screening cascade designed to efficiently assess its cytotoxic, antimicrobial, and kinase inhibitory potential. The methodologies detailed herein are grounded in established, validated assays and are presented with the underlying scientific rationale to empower researchers in drug discovery and development. This document serves as a foundational blueprint for generating the initial biological profile of this compound, a critical step in evaluating its therapeutic potential.

Introduction: The Rationale for Screening this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a methylsulfonyl group at the 2-position and an amine at the 5-position of the pyrimidine ring creates a unique chemical entity, this compound, with a distinct electronic and steric profile. The electron-withdrawing nature of the methylsulfonyl group can modulate the reactivity and binding interactions of the pyrimidine core, while the amino group provides a key site for hydrogen bonding and further chemical modification.

Derivatives of 2-sulfonylpyrimidines have been investigated for their potential as selective protein arylating agents, and other pyrimidine-based compounds have shown activity as kinase inhibitors and antimicrobial agents.[1][2][3] Given this precedent, a systematic preliminary biological screening of this compound is warranted to uncover its potential therapeutic value. This guide outlines a logical, multi-stage screening approach, beginning with fundamental cytotoxicity assessment, followed by evaluation of antimicrobial properties and targeted kinase inhibition.

Physicochemical Characterization: A Prerequisite for Meaningful Biological Data

Prior to initiating biological assays, a thorough physicochemical characterization of this compound is essential to ensure data quality and reproducibility.

Table 1: Key Physicochemical Parameters for this compound

ParameterMethodImportance in Biological Screening
Purity High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR)Ensures that observed biological effects are attributable to the target compound and not impurities.
Solubility Kinetic and Thermodynamic Solubility Assays in relevant buffers (e.g., PBS, DMSO)Determines appropriate solvent and concentration ranges for biological assays, preventing compound precipitation.
LogP/LogD Calculated (e.g., cLogP) and/or experimentally determined (e.g., shake-flask method)Predicts membrane permeability and potential for non-specific binding.
Chemical Stability HPLC-based stability assessment in assay-relevant buffers over timeConfirms the compound does not degrade under experimental conditions, which would lead to inaccurate results.

Tier 1 Screening: Foundational Cytotoxicity Assessment

The initial step in evaluating any new compound is to determine its effect on cell viability. This provides a baseline understanding of its general toxicity and informs the concentration range for subsequent, more specific assays.

The MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[6] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[6]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast cancer, HEPG-2 hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C in a humidified CO2 incubator.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength between 500 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Cytotoxicity Screening

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Tier 2 Screening: Elucidating Antimicrobial Activity

Given that many heterocyclic compounds, including pyrimidine derivatives, exhibit antimicrobial properties, assessing the activity of this compound against a panel of pathogenic bacteria and fungi is a logical next step.[3][7]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[8] This method offers quantitative results and is suitable for testing multiple compounds or microorganisms simultaneously in a microtiter plate format.[8][9]

Experimental Protocol: Broth Microdilution Assay
  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans, Aspergillus flavus (fungi)) adjusted to a concentration of approximately 1.5 x 10^8 colonies per ml.[7][10]

  • Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).[10][11]

  • Inoculation: Add the standardized microbial suspension to each well.[10]

  • Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria and at an appropriate temperature for fungi.[9][12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

Data Presentation: Example MIC Data Table
MicroorganismGram Stain/TypeMIC (µg/mL) of this compound
Staphylococcus aureusGram-positiveData to be generated
Escherichia coliGram-negativeData to be generated
Candida albicansFungiData to be generated

Tier 3 Screening: Investigating Kinase Inhibitory Potential

The pyrimidine core is a common feature in many kinase inhibitors. Therefore, evaluating the ability of this compound to inhibit the activity of a representative panel of kinases is a crucial step in its preliminary biological characterization.

In Vitro Kinase Inhibition Assays

A variety of in vitro kinase assay formats are available, including fluorescence-based assays, radioisotope detection, and biochemical/cellular screening models.[13][] For a preliminary screen, a non-radioactive, high-throughput method such as a fluorescence polarization assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is often employed.[][15] These assays measure the phosphorylation of a substrate by a kinase, and a decrease in signal in the presence of the test compound indicates inhibition.

Experimental Protocol: Generic Kinase Inhibition Assay (Fluorescence-based)
  • Assay Preparation: In a suitable microplate, add the kinase, a fluorescently labeled substrate, and ATP.

  • Compound Addition: Add this compound at various concentrations.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Logical Flow for Multi-Tiered Screening

G cluster_0 Preliminary Biological Screening Cascade Start This compound Tier1 Tier 1: Cytotoxicity Screening (MTT Assay) Start->Tier1 Tier2 Tier 2: Antimicrobial Screening (Broth Microdilution) Start->Tier2 Tier3 Tier 3: Kinase Inhibitor Screening Start->Tier3 Data Data Analysis & Hit Identification Tier1->Data Tier2->Data Tier3->Data

Caption: A multi-tiered approach for preliminary biological screening.

Data Interpretation and Path Forward

The data generated from this three-tiered screening cascade will provide a comprehensive preliminary biological profile of this compound.

  • Potent Cytotoxicity with Weak Antimicrobial and Kinase Activity: This profile might suggest a non-specific cytotoxic mechanism and may warrant further investigation into its effects on other cellular processes.

  • Selective Antimicrobial Activity with Low Cytotoxicity: This would be a promising result, indicating potential for development as an antibiotic or antifungal agent. Further studies would focus on determining the spectrum of activity and mechanism of action.

  • Specific Kinase Inhibition with Acceptable Cytotoxicity: This outcome would strongly support further investigation of this compound as a lead compound for the development of a targeted kinase inhibitor. Subsequent steps would involve kinase profiling to determine selectivity and structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion

This technical guide provides a structured and scientifically sound framework for the initial biological evaluation of this compound. By systematically assessing its cytotoxicity, antimicrobial activity, and kinase inhibitory potential, researchers can efficiently generate the foundational data necessary to make informed decisions about the future development of this novel chemical entity. The proposed tiered approach ensures a cost-effective and logical progression of experiments, maximizing the potential for identifying promising therapeutic leads.

References

  • Wikipedia. MTT assay. [Link]
  • Khan, R., et al. (2023).
  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
  • Roche.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
  • Wikipedia. Broth microdilution. [Link]
  • Li, Z., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
  • CLYTE Technologies. (2025).
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
  • Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
  • Slideshare. (2024). Biological Screening of Herbal Drugs in detailed. [Link]
  • ResearchGate. (2012). Convenient synthesis of 2-(methylsulfonyl)
  • Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 887-899. [Link]
  • MDPI. (2021). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. [Link]
  • Aremu, A. O., et al. (2016). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa.
  • ResearchGate. (2024). Novel rapid screening assay to incorporate complexity and increase throughput in early-stage plant biological testing. [Link]
  • ResearchGate. (2025).
  • PubChem. Pyrimidin-5-amine. [Link]
  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]
  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)
  • ACS Publications. (2023).
  • Semantic Scholar. (2023).
  • PubChem. 2-Amino-5-pyrimidinesulfonamide. [Link]
  • PubMed. (2010). Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][4][6][9]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists. [Link]
  • Research Square. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]
  • Abd-El-Aziz, A. S., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15, 12345. [Link]
  • PubMed. (1984). Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribonucleosides. [Link]
  • Molecules. (2020).
  • PubChem. 2-Aminopyrimidine. [Link]

Sources

Methodological & Application

synthesis of 2-(Methylsulfonyl)pyrimidin-5-amine from S-methylisothiouronium

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of 2-(Methylsulfonyl)pyrimidin-5-amine from S-Methylisothiouronium Salts

Abstract: This document provides a detailed, two-part synthetic protocol for the preparation of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the cyclocondensation of S-methylisothiouronium sulfate with a suitable C3 synthon to form the intermediate, 2-(Methylthio)pyrimidin-5-amine, which is subsequently oxidized to the target sulfone. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, mechanistic insights, and practical considerations to ensure successful and reproducible synthesis. The significance of the final compound is highlighted by its utility as a covalent modifier in chemical biology, owing to the excellent leaving group character of the methylsulfonyl moiety.[1][2]

Introduction: The Strategic Importance of 2-Sulfonylpyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The 2-(methylsulfonyl) group, in particular, transforms the pyrimidine ring into a potent electrophile. This functional group acts as an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr) by thiol-containing residues, most notably cysteine, on proteins.[1][2] This reactivity has been harnessed to develop covalent inhibitors and chemical probes for various biological targets. The synthesis of this compound provides a versatile intermediate, where the 5-amino group serves as a handle for further derivatization, enabling the construction of diverse compound libraries for drug discovery campaigns.

This guide presents a reliable and efficient two-stage synthetic route, beginning with the widely available S-methylisothiouronium salt.

Overall Synthetic Scheme

The synthesis is logically divided into two primary stages:

  • Formation of the Pyrimidine Core: Synthesis of the key intermediate, 2-(Methylthio)pyrimidin-5-amine. This involves a cyclocondensation reaction followed by the reduction of a nitro group.

  • Oxidation to the Sulfone: Conversion of the methylthioether intermediate into the final methylsulfonyl product.

G SM S-Methylisothiouronium Sulfate SM->invis1 C3 Nitromalonaldehyde Sodium Salt (C3 Synthon) C3->invis1 Int1 2-(Methylthio)-5-nitropyrimidine Int2 2-(Methylthio)pyrimidin-5-amine Int1->Int2  Step 2: Nitro Reduction (Fe / AcOH) FP This compound Int2->FP  Step 3: Oxidation (Oxone®) invis1->Int1  Step 1: Cyclocondensation (e.g., aq. NaOH)

Figure 1: Overall synthetic pathway from S-methylisothiouronium sulfate to this compound.

Part I: Synthesis of the Intermediate, 2-(Methylthio)pyrimidin-5-amine

This stage focuses on constructing the core heterocyclic system. The strategy involves first forming a 5-nitropyrimidine derivative, which is then reduced to the desired 5-amino analogue. The nitro group serves as a reliable precursor to the amine and facilitates the initial cyclization.

This step employs a classic cyclocondensation reaction. S-methylisothiouronium provides the N-C-N (guanidine) backbone, which reacts with a three-carbon electrophilic partner, nitromalonaldehyde or its equivalent, to form the six-membered pyrimidine ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine S-methylisothiouronium sulfate (1.0 eq) and sodium nitromalonaldehyde monohydrate (1.05 eq).

  • Solvent Addition: Add a 2 M aqueous solution of sodium hydroxide (NaOH) sufficient to dissolve the reagents and achieve a basic pH (~9-10).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Neutralize carefully with glacial acetic acid until the pH is ~7.

    • The product, 2-(methylthio)-5-nitropyrimidine, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield a yellow solid.

The reduction of the aromatic nitro group to an amine is achieved using a well-established and robust method: iron powder in acetic acid.[3] This method is favored for its efficiency, low cost, and operational simplicity.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 2-(methylsulfanyl)-5-nitropyrimidine (1.0 eq) in ethanol (EtOH, ~35 mL per gram of substrate) in a round-bottom flask, add glacial acetic acid (AcOH, ~24 mL per gram of substrate).

  • Reagent Addition: Add iron powder (Fe, 10.0 eq) portion-wise at room temperature under a nitrogen or argon atmosphere. The addition may be exothermic.

  • Reaction Conditions: Heat the resulting mixture to 80 °C and stir for 2 hours under an inert atmosphere.[3]

  • Monitoring: The reaction can be monitored by TLC or LC-MS, looking for the disappearance of the starting material (M+H+ = 172) and the appearance of the product (M+H+ = 142).[3]

  • Work-up and Isolation:

    • After cooling, concentrate the mixture under reduced pressure to remove the ethanol.

    • Add ethyl acetate (EtOAc) to the residue and filter to remove iron salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO3) solution and saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • The crude product can be purified further by recrystallization or column chromatography if necessary, affording 2-(methylsulfanyl)pyrimidin-5-amine as a yellow solid.[3]

ParameterValueSource
Starting Material 2-(Methylsulfanyl)-5-nitropyrimidineN/A
Reagents Iron (Fe) Powder, Glacial Acetic Acid (AcOH)[3]
Solvent Ethanol (EtOH)[3]
Temperature 80 °C[3]
Reaction Time 2 hours[3]
Typical Yield ~85%[3]
Table 1: Summary of Reaction Parameters for Nitro Group Reduction.
Part II: Oxidation to this compound

The final step is the oxidation of the methylthioether to the corresponding methylsulfone. This transformation dramatically increases the electrophilicity of the C2 position of the pyrimidine ring. An efficient and environmentally conscious choice for this oxidation is Oxone®, a stable salt containing potassium peroxymonosulfate.[4]

Oxone® acts as the source of a powerful oxidant in situ. The active species, peroxymonosulfate (HSO5-), oxidizes the electron-rich sulfur atom of the thioether in a two-step process, passing through a sulfoxide intermediate to the final sulfone. The use of a mixed solvent system like water-acetone facilitates the dissolution of both the organic substrate and the inorganic oxidant.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-(methylthio)pyrimidin-5-amine (1.0 eq) in a mixture of acetone and water (e.g., a 1:1 or 2:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidant Addition: Cool the solution in an ice bath to 0-5 °C. Add a solution of Oxone® (2.1 - 2.5 eq) in water dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC. The oxidation results in a mass increase of 32 amu (2 oxygen atoms).

  • Work-up and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to destroy any excess oxidant.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel or by recrystallization to afford this compound as a crystalline solid.

ParameterValueSource
Starting Material 2-(Methylthio)pyrimidin-5-amineN/A
Oxidant Oxone® (Potassium peroxymonosulfate)[4]
Solvent Acetone / Water[4]
Temperature 0 °C to Room Temperature[4]
Reaction Time 12-18 hoursN/A
Stoichiometry ~2.2 equivalents of Oxone®[4][5]
Table 2: Summary of Reaction Parameters for Thioether Oxidation.
Experimental Workflow and Logic

The entire process is designed to be a robust sequence that can be performed in most standard chemistry laboratories. Each step has a clear validation point, ensuring the success of the subsequent transformation.

G start Start: S-Methylisothiouronium Salt + C3 Synthon step1 Step 1: Cyclocondensation Reflux in aq. base start->step1 workup1 Workup 1: Neutralize, Filter, Dry step1->workup1 char1 Characterize Intermediate 1: 2-(MeS)-5-NO2-pyrimidine (TLC, NMR, MS) workup1->char1 step2 Step 2: Nitro Reduction Fe/AcOH in EtOH, 80°C char1->step2 workup2 Workup 2: Filter, Extract, Dry step2->workup2 char2 Characterize Intermediate 2: 2-(MeS)-pyrimidin-5-amine (TLC, LC-MS) workup2->char2 step3 Step 3: Oxidation Oxone® in Acetone/H2O char2->step3 workup3 Workup 3: Quench, Extract, Purify step3->workup3 char3 Characterize Final Product: 2-(MeSO2)-pyrimidin-5-amine (NMR, MS, m.p.) workup3->char3 end End Product char3->end

Figure 2: Step-by-step experimental and validation workflow for the synthesis.

References
  • Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.Request PDF on ResearchGate.
  • The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds.ResearchGate.
  • Vinogradova, E. V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.Bioconjugate Chemistry.
  • Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.Taylor & Francis Online.
  • Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers.PubMed.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.ACS Publications.

Sources

Convenient One-Pot Synthesis of 2-(Methylsulfonyl)pyrimidine Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(Methylsulfonyl)pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyrimidines, 2-(methylsulfonyl)pyrimidine derivatives have emerged as exceptionally valuable intermediates and pharmacophores. The methylsulfonyl group at the C2 position of the pyrimidine ring acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity allows for the facile introduction of a diverse range of substituents, making these compounds powerful building blocks in the synthesis of complex molecules with tailored biological activities.[3][4] The electron-deficient nature of the pyrimidine ring enhances its susceptibility to nucleophilic attack, particularly at the 2, 4, and 6 positions.[5][6]

Compared to their 2-chloro or 2-methylthio counterparts, 2-sulfonylpyrimidines exhibit significantly higher reactivity towards nucleophiles, enabling reactions to proceed under milder conditions and with greater efficiency.[2][7] This heightened reactivity is crucial in modern drug discovery, where the rapid and efficient generation of compound libraries for screening is paramount. The applications of these derivatives span a wide therapeutic spectrum, including their use in the development of anticancer agents, kinase inhibitors, and other targeted therapies.[1][8]

This application note provides a detailed, field-proven protocol for a convenient one-pot synthesis of 2-(methylsulfonyl)pyrimidine derivatives. By streamlining a multi-step sequence into a single, efficient operation, this method offers significant advantages in terms of time, resource management, and environmental impact.[9] We will delve into the causality behind the experimental choices, provide a self-validating protocol, and ground our claims in authoritative scientific literature.

The One-Pot Synthesis Strategy: From Thioether to Sulfone in a Single Flask

The traditional synthesis of 2-(methylsulfonyl)pyrimidines typically involves three distinct steps: (1) cyclocondensation to form the 2-thioxopyrimidine, (2) S-methylation to the 2-(methylthio)pyrimidine, and (3) oxidation to the final 2-(methylsulfonyl)pyrimidine. The one-pot protocol described herein consolidates these transformations, minimizing intermediate handling, purification steps, and solvent waste.

The overall transformation can be visualized as follows:

G cluster_0 One-Pot Reaction Vessel Start Starting Materials (e.g., Malonate derivative, S-methylisothiouronium sulfate) Step1 Cyclocondensation Start->Step1 Intermediate 2-(Methylthio)pyrimidine (In situ generation) Step1->Intermediate Step2 Oxidation Intermediate->Step2 Product 2-(Methylsulfonyl)pyrimidine Derivative Step2->Product

Figure 1: Conceptual workflow of the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific substrates used.

Materials and Reagents
ReagentPuritySupplierNotes
Malonate Derivative (e.g., Diethyl malonate)≥99%Sigma-AldrichOther active methylene compounds can be used.
S-Methylisothiouronium sulfate≥98%Sigma-Aldrich
Sodium Methoxide (NaOMe)≥97%Sigma-AldrichHandle under inert atmosphere.
Methanol (MeOH)AnhydrousSigma-Aldrich
AcetoneACS GradeFisher Scientific
Oxone® (Potassium peroxymonosulfate)Sigma-AldrichA versatile and environmentally friendly oxidizing agent.[9]
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Lab preparedFor quenching and workup.
BrineLab preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificFor drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the malonate derivative (1.0 eq) and S-methylisothiouronium sulfate (1.0 eq) in methanol.

  • Cyclocondensation: Add sodium methoxide (2.2 eq) portion-wise to the stirred suspension at room temperature. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. This step forms the 2-(methylthio)pyrimidine intermediate in situ.

  • Solvent Exchange and Oxidation: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure. To the resulting residue, add a mixture of water and acetone.[9] Cool the mixture in an ice bath and add Oxone® (2.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the 2-(methylthio)pyrimidine intermediate to the 2-(methylsulfonyl)pyrimidine product.

  • Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(methylsulfonyl)pyrimidine derivative.

Mechanism and Rationale

The efficiency of this one-pot synthesis hinges on the seamless transition between the cyclocondensation and oxidation steps.

G cluster_0 Reaction Mechanism Malonate Malonate Derivative Condensation Cyclocondensation Malonate->Condensation Isothiourea S-Methylisothiouronium Isothiourea->Condensation Base Base (NaOMe) Base->Condensation Methylthiopyrimidine 2-(Methylthio)pyrimidine Condensation->Methylthiopyrimidine Oxidation Oxidation Methylthiopyrimidine->Oxidation Oxone Oxone® Oxone->Oxidation Methylsulfonylpyrimidine 2-(Methylsulfonyl)pyrimidine Oxidation->Methylsulfonylpyrimidine

Figure 2: Simplified reaction mechanism.

The initial step is a base-catalyzed condensation between the malonate derivative and S-methylisothiouronium sulfate to form the pyrimidine ring. The use of a strong base like sodium methoxide is crucial for the deprotonation of the active methylene compound. The subsequent oxidation of the electron-rich thioether to the electron-deficient sulfone is readily achieved using Oxone®. The water-acetone solvent system is particularly effective for this oxidation.[9]

Application in Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of 2-(methylsulfonyl)pyrimidines lies in their high reactivity towards nucleophiles. The sulfonyl group is an excellent leaving group, and the electron-withdrawing nature of the pyrimidine ring stabilizes the Meisenheimer intermediate formed during the SNAr reaction.[3][10]

This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, at the C2 position. This versatility is a significant advantage in the construction of libraries of compounds for drug discovery.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete CyclocondensationInsufficient base, low reaction temperature, or short reaction time.Ensure the use of at least 2.2 equivalents of a strong base. Monitor the reaction by TLC and prolong the reflux time if necessary.
Incomplete OxidationInsufficient oxidant, low temperature, or degradation of Oxone®.Use a fresh batch of Oxone®. Ensure at least 2.5 equivalents are used. Allow the reaction to proceed at room temperature after the initial addition in the cold.
Low YieldSide reactions, incomplete reactions, or loss during workup and purification.Optimize reaction conditions for each step. Ensure efficient extraction and careful purification.
Formation of ByproductsOver-oxidation or side reactions of functional groups on the starting materials.Carefully control the stoichiometry of the oxidant and the reaction temperature. Protect sensitive functional groups on the starting materials if necessary.

Conclusion

The one-pot synthesis of 2-(methylsulfonyl)pyrimidine derivatives represents a significant advancement in synthetic efficiency and sustainability. This protocol provides a reliable and scalable method for accessing these valuable building blocks for drug discovery and medicinal chemistry. The high reactivity of the 2-methylsulfonyl group in SNAr reactions opens up a vast chemical space for the development of novel therapeutic agents. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can effectively utilize this methodology to accelerate their research programs.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry - ACS Publications.
  • Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Request PDF.
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. NIH.
  • A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. The Journal of Organic Chemistry - ACS Publications.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry - ACS Publications.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Pyrimidine. PPTX - Slideshare.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
  • The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds.
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. PDF.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Pyrimidine Scaffolds and the Efficiency of Solid-Phase Synthesis

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1][2] The pyrimidine nucleus is a key component of nucleobases in DNA and RNA, making it a privileged scaffold in drug discovery for targeting enzymes and receptors involved in cellular signaling and proliferation.[3] Traditional solution-phase synthesis of pyrimidine libraries can be laborious and time-consuming, often requiring tedious purification steps after each reaction.

Solid-phase synthesis (SPS) has emerged as a powerful alternative, offering significant advantages for the rapid generation of diverse pyrimidine libraries.[4][5] By anchoring the initial building block to an insoluble polymer support, reagents and by-products can be easily removed by simple filtration and washing, streamlining the entire synthetic process. This approach is highly amenable to automation and high-throughput synthesis, accelerating the drug discovery pipeline.[6] This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of pyrimidine derivatives, grounded in established chemical principles and field-proven methodologies.

Core Principles of Solid-Phase Pyrimidine Synthesis

The success of any solid-phase synthesis hinges on the judicious selection of three key components: the solid support (resin), the linker, and the building blocks.

Solid Supports: The Foundation of the Synthesis

The choice of solid support is critical as it influences reaction kinetics, solvent compatibility, and the overall yield. Polystyrene resins, cross-linked with divinylbenzene (DVB), are the most commonly used supports in SPS.

  • Merrifield Resin: A chloromethylated polystyrene resin, it is a versatile and robust support for the attachment of the initial building block through an ester or ether linkage.[7][8]

  • Rink Amide Resin: This resin is designed for the synthesis of C-terminal amides.[9][10] The linker is stable to a wide range of reaction conditions and is typically cleaved with trifluoroacetic acid (TFA) to release the final product as an amide.[9]

Linkers: The Crucial Connection

The linker is a bifunctional molecule that connects the growing molecule to the solid support. The choice of linker dictates the conditions under which the final product can be cleaved from the resin.

  • Traceless Linkers: These linkers are designed to be completely removed from the final product upon cleavage, leaving no residual functionality.[11][12] This is particularly advantageous in drug discovery, as it avoids introducing potentially undesirable atoms or groups into the final molecule. Silicon-based linkers are a prime example, where cleavage with fluoride ions or acid replaces the silicon atom with a hydrogen.[12]

  • Safety-Catch Linkers: These linkers provide an additional layer of control over the cleavage process.[13][14] The linker is stable to the synthetic conditions but can be "activated" by a specific chemical transformation, rendering it labile to cleavage under conditions it was previously stable to.[13][15] This strategy enhances the robustness of the synthesis and allows for a wider range of chemical transformations to be performed on the resin-bound substrate.

Building Blocks: The Source of Diversity

The diversity of the final pyrimidine library is determined by the variety of building blocks used in the synthesis. Common building blocks for pyrimidine ring formation include:

  • Amidines and Guanidines: These provide the N-C-N fragment of the pyrimidine ring.[4]

  • β-Dicarbonyl Compounds: Chalcones, β-ketoesters, and malonates are frequently used to provide the C-C-C fragment.[1]

  • Aldehydes and Ketones: These are often used to introduce substituents at various positions on the pyrimidine ring.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the solid-phase synthesis of substituted pyrimidine derivatives. These protocols are designed to be self-validating, with clear checkpoints and analytical methods for monitoring reaction progress.

Protocol 1: Synthesis of 2,4,6-Trisubstituted Pyrimidines via the Biginelli Reaction on a Solid Support

This protocol describes a three-component Biginelli-type condensation on a solid support to generate a library of dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines.

Materials and Reagents:

  • Rink Amide MBHA resin (loading capacity: 0.5-1.0 mmol/g)

  • Fmoc-β-alanine

  • Piperidine

  • Aromatic aldehydes (various)

  • β-Ketoesters (e.g., ethyl acetoacetate)

  • Guanidine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Triisopropylsilane (TIS)

  • Water

Equipment:

  • Solid-phase synthesis vessel

  • Shaker

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Workflow Diagram:

G cluster_loading Step 1: Resin Preparation and Loading cluster_synthesis Step 2: Biginelli Condensation cluster_cleavage Step 3: Cleavage and Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-β-alanine (DIC, HOBt, DIPEA) Deprotection1->Coupling Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection2 Aldehyde Add Aromatic Aldehyde Deprotection2->Aldehyde Ketoester Add β-Ketoester Aldehyde->Ketoester Guanidine Add Guanidine HCl Ketoester->Guanidine Cyclization Cyclocondensation (Heat) Guanidine->Cyclization Cleavage Cleavage from Resin (TFA/TIS/H2O) Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Product Trisubstituted Dihydropyrimidinone Purification->Product

Caption: Workflow for the solid-phase synthesis of trisubstituted dihydropyrimidinones.

Step-by-Step Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide MBHA resin (1.0 g, 0.7 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

    • Drain the DMF and treat the resin with a solution of 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling of the Linker:

    • In a separate vial, dissolve Fmoc-β-alanine (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add DIC (3 eq.) and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 4 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). Perform a Kaiser test to confirm the completion of the coupling.[16]

  • Fmoc Deprotection of the Linker:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Biginelli Condensation:

    • To the deprotected resin, add a solution of the aromatic aldehyde (5 eq.) in DMF. Shake for 30 minutes.

    • Add the β-ketoester (5 eq.) and guanidine hydrochloride (5 eq.).

    • Heat the reaction mixture at 80°C for 12 hours.

    • Cool the resin to room temperature and wash thoroughly with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Cleavage from the Resin:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 10 mL) for 2 hours at room temperature.[17][18]

    • Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL).

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Isolate the product by centrifugation and decantation.

  • Purification and Analysis:

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR spectroscopy.

Quantitative Data Summary:

StepReagents and ConditionsTypical TimeTypical Yield
Resin LoadingFmoc-β-alanine, DIC, HOBt, DIPEA, DMF4 hours>95% (by Kaiser test)
Biginelli CondensationAldehyde, β-ketoester, Guanidine HCl, DMF, 80°C12 hours60-80%
CleavageTFA/TIS/H₂O (95:2.5:2.5)2 hours>90%
Protocol 2: Microwave-Assisted Solid-Phase Synthesis of Trisubstituted Pyrimidines

Microwave irradiation can significantly accelerate reaction times in solid-phase synthesis.[4][19] This protocol outlines a rapid, microwave-assisted method.

Materials and Reagents:

  • Chloromethylated polystyrene resin (Merrifield resin)

  • Guanidine hydrochloride

  • Cesium carbonate (Cs₂CO₃)

  • 2-(1-Ethoxyethylidene)malononitrile

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N-Methyl-2-pyrrolidone (NMP)

Equipment:

  • Microwave synthesizer for solid-phase synthesis

  • Solid-phase synthesis vessel (microwave compatible)

  • Filtration apparatus

  • HPLC system

  • Mass spectrometer

Workflow Diagram:

G Resin Merrifield Resin Immobilization Guanidine Immobilization (Guanidine HCl, Cs2CO3, NMP, MW) Resin->Immobilization Ring_Formation Pyrimidine Ring Formation (2-(1-Ethoxyethylidene)malononitrile, Et3N, EtOH, MW) Immobilization->Ring_Formation Cleavage Cleavage (TFA/DCM, MW) Ring_Formation->Cleavage Product Trisubstituted Pyrimidine Cleavage->Product

Caption: Microwave-assisted solid-phase synthesis of a trisubstituted pyrimidine.

Step-by-Step Procedure:

  • Immobilization of Guanidine:

    • Swell the Merrifield resin (1.0 g, 1.2 mmol/g) in NMP (10 mL).

    • Add guanidine hydrochloride (3 eq.) and Cs₂CO₃ (3 eq.).

    • Irradiate the mixture in a microwave synthesizer at 100°C for 15 minutes.[4]

    • Wash the resin with NMP (3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Pyrimidine Ring Formation:

    • To the guanidine-functionalized resin, add a solution of 2-(1-ethoxyethylidene)malononitrile (3 eq.) and Et₃N (3 eq.) in ethanol (10 mL).

    • Irradiate the mixture in the microwave synthesizer at 120°C for 20 minutes.[4]

    • Wash the resin with EtOH (3 x 10 mL), water (3 x 10 mL), and DCM (3 x 10 mL).

  • Cleavage from the Resin:

    • Treat the dried resin with a solution of 50% TFA in DCM (10 mL).

    • Irradiate in the microwave synthesizer at 50°C for 10 minutes.[4]

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate and purify as described in Protocol 1.

Quantitative Data Summary:

StepReagents and ConditionsMicrowave TimeMicrowave PowerTypical Yield
Guanidine ImmobilizationGuanidine HCl, Cs₂CO₃, NMP, 100°C15 min150 W>90%
Pyrimidine Formation2-(1-Ethoxyethylidene)malononitrile, Et₃N, EtOH, 120°C20 min200 W70-85%
Cleavage50% TFA/DCM, 50°C10 min100 W>90%

Trustworthiness: A Self-Validating System

The reliability of these protocols is ensured through in-process controls and robust analytical techniques.

  • Reaction Monitoring: The progress of reactions on the solid support can be monitored by cleaving a small aliquot of the resin and analyzing the cleaved material by HPLC or LC-MS.[20][21] For reactions involving the deprotection of an Fmoc group, a UV spectrophotometer can be used to quantify the amount of dibenzylfulvene-piperidine adduct released.

  • Kaiser Test: This colorimetric test is a simple and effective way to detect the presence of primary amines on the resin, confirming the completion of coupling reactions.[16] A positive test (blue color) indicates incomplete coupling, while a negative test (yellow) signifies a complete reaction.

Expertise & Experience: The Rationale Behind the Choices

  • Choice of Resin and Linker: The Rink Amide resin is selected for the Biginelli reaction protocol to directly yield a pyrimidine-carboxamide, a common pharmacophore. The use of a TFA-labile linker simplifies the final cleavage step.[9] For the microwave protocol, the robust ether linkage to the Merrifield resin is stable to the reaction conditions.

  • Microwave-Assisted Synthesis: The application of microwave energy dramatically reduces reaction times by efficiently heating the solvent and the resin, leading to faster reaction kinetics.[4][19] This is particularly beneficial for multi-step syntheses, significantly increasing throughput.

  • Cleavage Cocktails: The cleavage cocktail containing TFA, TIS, and water is a standard and effective mixture for cleaving acid-labile linkers while simultaneously removing common protecting groups.[17] Triisopropylsilane acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions with sensitive functional groups on the pyrimidine core.[17]

Conclusion

Solid-phase synthesis is an indispensable tool for the modern medicinal chemist, enabling the rapid and efficient synthesis of diverse libraries of pyrimidine derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this powerful technology in their quest for novel therapeutic agents. By understanding the interplay between the solid support, linker, and building blocks, and by employing robust analytical monitoring, the synthesis of complex pyrimidine scaffolds can be achieved with high efficiency and purity.

References

  • Begum, J., & Saikia, L. (2019). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. Journal of Combinatorial Chemistry, 21(11), 928-933. [Link]
  • Kumar, A., & Sharma, S. (2014). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1130-1135. [Link]
  • Hua, S., Moon, J., & Lee, T. (2023).
  • Nájera, S., de la Torre, B. G., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 23(15), 8585. [Link]
  • Nájera, S., de la Torre, B. G., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 23(15), 8585. [Link]
  • Ellman, J. A. (2003). Sulfur and Selenium Safety Catch Linkers. University of Illinois Urbana-Champaign. [Link]
  • Lee, K. J., & Kim, S. H. (2006). Synthesis of silicon traceless linker for solid-phase reaction. Journal of the Korean Chemical Society, 50(5), 374-378. [Link]
  • Fülöpová, V., & Soural, M. (2015). Traceless linkers - Only disappearing links in solid-phase organic synthesis? Beilstein Journal of Organic Chemistry, 11, 1234–1255. [Link]
  • Conti, P., & St-Gelais, M. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
  • Agarwal, A., & Srivastava, K. (2019). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives.
  • Yan, B. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]
  • Kim, J., & Lee, T. (2022). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 20(4), 834-840. [Link]
  • Kumar, A., & Sharma, S. (2018). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Aapptec. [Link]
  • Heravi, M. M., et al. (2016). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Journal of the Iranian Chemical Society, 13(10), 1843-1852. [Link]
  • Aapptec. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec. [Link]
  • Rastogi, S. K., et al. (2019). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 10(11), 1754-1766. [Link]
  • Lee, S. H., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(4), 100898. [Link]
  • He, L., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(4), 1035. [Link]
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
  • Beula, G. M., et al. (2023). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
  • Di Lucrezia, R., Gilbert, I. H., & Floyd, C. D. (2000). Solid Phase Synthesis of Purines from Pyrimidines.
  • Royal Society of Chemistry. (2012). Supporting information. Royal Society of Chemistry. [Link]
  • Google Patents. (2015). CN104292394A - Preparation method of Rink amide resin.
  • Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. [Link]
  • Bresinsky, M., et al. (2019). Preparation of the peptides on the modified amino-Merrifield resin.
  • Ramage, R., & Wahl, F. (1997). A new type of safety-catch linker cleaved by intramolecular activation of an amide anchorage and allowing aqueous processing in solid-phase peptide synthesis. Tetrahedron Letters, 38(42), 7377-7380. [Link]
  • Nájera, S., de la Torre, B. G., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]
  • LibreTexts Chemistry. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. LibreTexts. [Link]
  • Sridhar, S., Dinda, S. C., & Prasad, Y. R. (2011). Synthesis and Biological Evaluation of Some New 2,4,6-Trisubstituted Pyrimidines. E-Journal of Chemistry, 8(2), 541-546. [Link]
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. [Link]
  • Fields, G. B. (2006). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science. [Link]
  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science, 16(1), 10-14. [Link]
  • Med School Made Easy. (2021, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]
  • Pearson. (n.d.). Merrifield Solid-Phase Peptide Synthesis: Videos & Practice Problems. Pearson. [Link]
  • Aryal, S. (2023, October 18).
  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec. [Link]
  • LibreTexts Biology. (2021, August 31). 7.10: Pyrimidine de novo Biosynthesis. LibreTexts. [Link]

Sources

Application Notes and Protocols: Robust and Scalable Oxidation of 2-(Methylthio)pyrimidines to 2-(Methylsulfonyl)pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides a detailed technical overview and actionable protocols for the oxidation of 2-(methylthio)pyrimidines to their corresponding 2-(methylsulfonyl)pyrimidines. Pyrimidine sulfones are pivotal intermediates in contemporary drug discovery, prized for their unique reactivity as versatile electrophiles in covalent chemistry and as key building blocks in the synthesis of complex molecular architectures. This document elucidates the underlying chemical principles, compares common oxidative methodologies, and offers step-by-step experimental procedures to empower researchers in the seamless execution of this critical transformation.

Introduction: The Strategic Importance of 2-(Methylsulfonyl)pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The transformation of a 2-(methylthio)pyrimidine to a 2-(methylsulfonyl)pyrimidine dramatically alters its chemical reactivity, converting the relatively inert thioether into a highly reactive sulfone. This heightened electrophilicity of the C2 position of the pyrimidine ring renders the methylsulfonyl group an excellent leaving group, particularly for nucleophilic aromatic substitution (SNAr) reactions.

This property is extensively leveraged in drug discovery for several reasons:

  • Covalent Inhibitor Development: The 2-sulfonylpyrimidine moiety can act as a "warhead" that reacts selectively with nucleophilic residues, such as cysteine, on a target protein, leading to the formation of a stable covalent bond.[5] This strategy has been successfully employed to develop potent and selective inhibitors for various enzyme classes.

  • Late-Stage Functionalization: The facile displacement of the methylsulfonyl group allows for the introduction of a wide array of functional groups at a late stage in a synthetic sequence. This provides a powerful tool for rapidly generating analogues for structure-activity relationship (SAR) studies.

  • Versatile Synthetic Intermediates: Beyond SNAr reactions, pyrimidine sulfones can participate in a range of other chemical transformations, further expanding their utility in the synthesis of complex heterocyclic systems.

Given their significance, the reliable and efficient synthesis of 2-(methylsulfonyl)pyrimidines is a critical capability for any medicinal or synthetic chemistry laboratory. This guide will focus on the most common and practical methods for achieving this transformation.

The Oxidation Reaction: Mechanism and Considerations

The oxidation of a thioether to a sulfone proceeds through a two-step mechanism, with the intermediate formation of a sulfoxide.

Oxidation_Mechanism Thioether 2-(Methylthio)pyrimidine (Sulfide) Sulfoxide 2-(Methylsulfinyl)pyrimidine (Sulfoxide) Thioether->Sulfoxide + 1 eq. Oxidant Sulfone 2-(Methylsulfonyl)pyrimidine (Sulfone) Sulfoxide->Sulfone + 1 eq. Oxidant

Figure 1: Stepwise oxidation of a thioether to a sulfone.

The key to a successful oxidation to the sulfone is the use of a sufficient excess of the oxidizing agent (typically 2.0 to 2.5 equivalents) to drive the reaction past the sulfoxide intermediate. The choice of oxidant and reaction conditions is crucial and depends on factors such as the substrate's functional group tolerance, desired reaction scale, and safety considerations.

Comparative Overview of Common Oxidation Methods

Several reagents are commonly employed for the oxidation of 2-(methylthio)pyrimidines. The choice of oxidant will influence the reaction conditions, work-up procedure, and overall efficiency.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBA DCM, 0 °C to rtHigh reactivity, reliable, clean conversions.Potentially explosive, requires careful handling and storage; acidic byproduct.
Oxone® Biphasic (e.g., acetone/water), rtInexpensive, stable, environmentally benign.Can be heterogeneous, may require phase-transfer catalyst for some substrates.
Hydrogen Peroxide Acetic acid, with or without a catalyst, rt to elevated temp."Green" oxidant, water is the only byproduct.Can be slow, may require a catalyst or acidic conditions, potential for over-oxidation with some substrates.
Urea-Hydrogen Peroxide (UHP) Various solvents, often with an activator, 0 °C to rtStable solid source of H₂O₂, easy to handle.[6][7][8]May require an activator (e.g., anhydride) to be effective.[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the oxidation of 2-(methylthio)pyrimidines using the most common and reliable methods.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly effective and widely used oxidant for this transformation.[9][10][11][12][13][14] It is generally clean and provides high yields. However, it is a peroxide and should be handled with appropriate safety precautions.

Materials:

  • 2-(Methylthio)pyrimidine substrate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 2-(methylthio)pyrimidine (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of m-CPBA: Add m-CPBA (2.2–2.5 eq.) portion-wise to the stirred solution over 10–15 minutes. The reaction is often exothermic, so slow addition is recommended to maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to destroy any excess peroxide. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-(methylsulfonyl)pyrimidine.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Oxidation using Oxone®

Oxone®, a stable, inexpensive, and environmentally friendly oxidant, is an excellent alternative to peroxy acids.[1][15][16][17][18][19]

Materials:

  • 2-(Methylthio)pyrimidine substrate

  • Oxone® (potassium peroxymonosulfate)

  • Acetone and Water (or other suitable biphasic solvent system)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the 2-(methylthio)pyrimidine (1.0 eq.) in a mixture of acetone and water (e.g., a 1:1 to 3:1 ratio) to a concentration of 0.1–0.2 M in a round-bottom flask with vigorous magnetic stirring.

  • Addition of Oxone®: Add solid Oxone® (2.1–2.5 eq.) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.

Protocol 3: Oxidation using Hydrogen Peroxide

Hydrogen peroxide is a "green" oxidizing agent, with water being the only byproduct.[8][20][21][22][23] The reaction is often conducted in an acidic medium, such as acetic acid, which can also act as a catalyst.[21][22][23]

Materials:

  • 2-(Methylthio)pyrimidine substrate

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the 2-(methylthio)pyrimidine (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Addition of Hydrogen Peroxide: Slowly add hydrogen peroxide (30% aq., 2.5–3.0 eq.) to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature or gently heat to 40–50 °C for 4–24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and water. Slowly neutralize the acetic acid by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.

Analytical Characterization of 2-(Methylsulfonyl)pyrimidines

Confirmation of the successful oxidation is typically achieved through a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Product Verification Crude_Product Crude Product TLC_LCMS TLC / LC-MS Analysis Crude_Product->TLC_LCMS Initial Check NMR NMR Spectroscopy (¹H, ¹³C) TLC_LCMS->NMR Structural Elucidation HRMS High-Resolution Mass Spectrometry (HRMS) NMR->HRMS Molecular Formula Confirmation Final_Product Purified & Characterized Product HRMS->Final_Product Final Confirmation

Figure 2: Typical analytical workflow for product verification.

  • ¹H NMR Spectroscopy: The protons of the methyl group in the 2-(methylsulfonyl)pyrimidine will appear as a singlet, typically shifted downfield (to a higher ppm value) compared to the starting 2-(methylthio)pyrimidine due to the electron-withdrawing nature of the sulfone group.

  • ¹³C NMR Spectroscopy: A significant downfield shift is typically observed for the carbon atom of the methyl group and the C2 carbon of the pyrimidine ring upon oxidation from the thioether to the sulfone.[24]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the 2-(methylsulfonyl)pyrimidine, which will be 32 mass units higher than the starting material due to the addition of two oxygen atoms.

  • Infrared (IR) Spectroscopy: The presence of the sulfone group can be confirmed by strong characteristic absorption bands in the IR spectrum, typically in the ranges of 1300–1350 cm⁻¹ (asymmetric stretching) and 1120–1160 cm⁻¹ (symmetric stretching).

Safety Considerations

  • m-CPBA: is a potentially explosive solid and should be stored and handled with care. Avoid grinding or subjecting it to shock. It is recommended to use a spatula made of non-metallic material.

  • Hydrogen Peroxide (30%): is a strong oxidizer and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxidations are often exothermic: and should be performed with adequate cooling and slow addition of the oxidant, especially on a larger scale.

Conclusion

The oxidation of 2-(methylthio)pyrimidines to their sulfone counterparts is a fundamental and enabling transformation in modern medicinal chemistry. By understanding the underlying principles and having access to robust and reliable protocols, researchers can confidently and efficiently synthesize these valuable intermediates. The choice of oxidant can be tailored to the specific substrate and experimental constraints, with m-CPBA, Oxone®, and hydrogen peroxide all representing viable and effective options. Careful execution of the presented protocols and thorough analytical characterization will ensure the successful synthesis of high-purity 2-(methylsulfonyl)pyrimidines, paving the way for further synthetic elaboration and the discovery of novel bioactive molecules.

References

  • Vertex AI Search. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h.
  • MDPI. (2005). Urea-Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator.
  • PubMed. (2005). Urea-hydrogen peroxide (UHP) oxidation of thiols to the corresponding disulfides promoted by maleic anhydride as mediator.
  • ResearchGate. (2012). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
  • Semantic Scholar. (2012). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • TÜBİTAK Academic Journals. (2005). Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III) -- Tetra Phenyl Porphyrin Using Urea-Hydrogen Peroxide as Oxi.
  • Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant.
  • PMC - NIH. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
  • ResearchGate. (n.d.). Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using 13C NMR spectroscopy.
  • ACS Publications. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Taylor & Francis Online. (2017). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.
  • Wikipedia. (n.d.). Hydrogen peroxide–urea.
  • ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid).
  • Vietnam Journals Online. (2020). SYNTHESIS OF UREA-HYDROGEN PEROXIDE AND ITS APPLICATION FOR PREPARING THIOSULFINATE.
  • ResearchGate. (n.d.). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds.
  • ResearchGate. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.
  • Reddit. (2022). Chemoselective thioether oxidation.
  • PMC. (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities.
  • Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities.
  • PubMed. (2008). Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers.
  • (n.d.).
  • ACS Fall. (2023). Synthesis and characterization of new pyrimidine derivatives.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • (n.d.).
  • Organic Syntheses Procedure. (n.d.). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Morressier. (2019). Oxone as an effective reagent for 2-(alkylthio)pyrimidine oxidation.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
  • Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • MDPI. (n.d.). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds.
  • NIH. (n.d.). Oxone®-mediated Dakin-like reaction to synthesize hydroxyarenes: an approach using pyrazolo[1,5-a]pyrimidines.
  • PubMed. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes.

Sources

Application Notes and Protocols: Selective Protein Modification with 2-Sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision Engineering of Proteins with 2-Sulfonylpyrimidines

In the dynamic fields of chemical biology and drug discovery, the ability to selectively modify proteins is paramount. Such modifications are instrumental in developing antibody-drug conjugates (ADCs), creating novel biologics, and designing targeted covalent inhibitors (TCIs). Among the arsenal of chemical tools available, 2-sulfonylpyrimidines (2-SPs) have emerged as a superior class of reagents for the precise and stable modification of cysteine residues.[1][2][3][4]

This guide provides a comprehensive overview of the principles and protocols for utilizing 2-sulfonylpyrimidines for selective protein S-arylation. We will delve into the mechanistic underpinnings of this powerful reaction, offer detailed, field-tested protocols, and provide insights into the experimental design to empower researchers, scientists, and drug development professionals to successfully employ this technology. Unlike traditional cysteine-reactive warheads such as maleimides and acrylamides, which can suffer from instability and off-target reactions, 2-SPs offer a tunable and robust alternative for creating stable bioconjugates under mild, biocompatible conditions.[1][5][6]

The Chemistry of Control: Mechanism of Action

The selective modification of cysteine residues by 2-sulfonylpyrimidines proceeds through a nucleophilic aromatic substitution (SNAr) reaction.[7][8][9] This mechanism is central to the high selectivity and efficiency of the modification process.

The key steps are as follows:

  • Nucleophilic Attack: The sulfur atom of a deprotonated cysteine residue (thiolate) acts as a potent nucleophile. It attacks the electron-deficient C-2 position of the pyrimidine ring.

  • Formation of a Meisenheimer-Jackson Complex: This nucleophilic attack results in the formation of a transient, stabilized intermediate known as a Meisenheimer-Jackson complex.[1][5]

  • Leaving Group Departure: The sulfonyl group, being an excellent leaving group, is subsequently eliminated from the complex.

  • Stable Adduct Formation: The final product is a stable S-heteroarylated protein, where the cysteine residue is covalently linked to the pyrimidine ring.[1][2][3][4]

The reaction is essentially irreversible due to the large negative Gibbs free energy of the overall transformation.[1][5]

SNAr_Mechanism Protein_Cys Protein-Cys-S⁻ Meisenheimer Meisenheimer-Jackson Complex Protein_Cys->Meisenheimer Nucleophilic Attack on C2 Two_SP 2-Sulfonylpyrimidine (R-SO₂-Pyrimidine) Two_SP->Meisenheimer Modified_Protein S-Arylated Protein (Protein-Cys-S-Pyrimidine) Meisenheimer->Modified_Protein Elimination Leaving_Group Sulfinate Leaving Group (R-SO₂⁻) Meisenheimer->Leaving_Group

Figure 1: The SNAr mechanism for cysteine modification by 2-sulfonylpyrimidines.

A significant advantage of the 2-sulfonylpyrimidine scaffold is its tunability. The reactivity of the reagent can be finely controlled over nine orders of magnitude by introducing electron-withdrawing or electron-donating groups on the pyrimidine ring.[1][2][3][4] This allows for the precise matching of the reagent's reactivity to the target cysteine, minimizing off-target modifications.

Experimental Protocols: A Step-by-Step Guide

This section provides a general protocol for the selective modification of a protein with a 2-sulfonylpyrimidine reagent. It is crucial to optimize these conditions for each specific protein and 2-SP reagent.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Target ProteinPurified to >95% homogeneity
2-Sulfonylpyrimidine ReagentHigh purity, dissolved in a compatible solvent (e.g., DMSO)
Reaction BufferPhosphate or HEPES buffer, pH 7.0-8.0
Reducing Agent (optional)TCEP (Tris(2-carboxyethyl)phosphine)
Quenching ReagentN-acetylcysteine or L-cysteine
Analytical ToolsLC-MS, SDS-PAGE
Purification SystemSize-exclusion or affinity chromatography
Protocol Workflow

Protocol_Workflow Prep 1. Reagent Preparation Reduction 2. (Optional) Selective Cysteine Reduction Prep->Reduction Reaction 3. Labeling Reaction Reduction->Reaction Quench 4. Quenching Reaction->Quench Purify 5. Purification Quench->Purify Analyze 6. Analysis and Characterization Purify->Analyze

Figure 2: A general workflow for protein modification with 2-sulfonylpyrimidines.

Detailed Steps

1. Reagent Preparation:

  • Protein Solution: Prepare a stock solution of your target protein in the chosen reaction buffer. A typical concentration range is 10-100 µM.

  • 2-SP Stock Solution: Prepare a concentrated stock solution of the 2-sulfonylpyrimidine reagent in an organic solvent such as DMSO. A 10-100 mM stock is generally recommended. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5%) to avoid protein denaturation.[1]

2. (Optional) Selective Cysteine Reduction:

  • If the target cysteine is in a disulfide bond, a selective reduction step may be necessary.

  • Incubate the protein with a 1-5 molar excess of TCEP for 30-60 minutes at room temperature.

  • Note: Avoid using DTT or β-mercaptoethanol as they will compete with the protein for the 2-SP reagent.

3. Labeling Reaction:

  • Add the 2-sulfonylpyrimidine stock solution to the protein solution to achieve the desired molar excess (typically 1-20 equivalents).

  • Incubate the reaction mixture at a controlled temperature (4°C to 37°C) with gentle agitation.[5]

  • The reaction time can vary from minutes to several hours, depending on the reactivity of the 2-SP reagent and the target cysteine. It is advisable to monitor the reaction progress by LC-MS.

4. Quenching the Reaction:

  • To stop the reaction, add a small molecule thiol, such as N-acetylcysteine or L-cysteine, in a significant molar excess (e.g., 100-fold over the 2-SP reagent). This will consume any unreacted 2-SP.

5. Purification of the Modified Protein:

  • Remove the excess unreacted 2-SP reagent and the quenching agent by size-exclusion chromatography (SEC) or dialysis.

  • If your protein has an affinity tag, affinity chromatography can also be used for purification.

6. Analysis and Characterization:

  • Mass Spectrometry: Use LC-MS to confirm the successful modification of the protein and to determine the stoichiometry of labeling.

  • SDS-PAGE: Analyze the purified protein by SDS-PAGE to check for purity and potential aggregation.

  • Functional Assays: Perform relevant functional assays to ensure that the modification has not adversely affected the protein's activity.

Self-Validating Systems: Ensuring Successful Modification

A robust protocol includes built-in checks to validate the experimental outcome.

  • Control Reactions: Always run a control reaction without the 2-SP reagent to ensure that the protein is stable under the reaction conditions.

  • Dose-Response: Perform the labeling reaction with varying molar equivalents of the 2-SP reagent to determine the optimal stoichiometry.

  • Time-Course Analysis: Monitor the reaction over time to understand the kinetics of the modification.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Inaccessible or unreactive cysteine.Ensure the target cysteine is solvent-accessible. Use a more reactive 2-SP derivative. Optimize pH (higher pH deprotonates the thiol, increasing nucleophilicity).
Oxidized cysteine.Perform a reduction step with TCEP prior to labeling.
Off-Target Modification 2-SP reagent is too reactive.Use a less reactive 2-SP derivative. Reduce the reaction time and/or temperature.
Protein Precipitation High concentration of organic solvent.Keep the final DMSO concentration below 5%.
Protein instability under reaction conditions.Screen different buffer conditions and temperatures.

Conclusion: A Versatile Tool for Protein Engineering

2-Sulfonylpyrimidines represent a significant advancement in the field of selective protein modification. Their tunable reactivity, high selectivity for cysteine, and the stability of the resulting conjugates make them an invaluable tool for a wide range of applications in research and drug development.[1][2][3][4] By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can confidently and precisely engineer proteins to achieve their desired functionalities.

References

  • Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Baud, M. G. J., et al. (2019). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Chemistry – A European Journal, 25(1), 43-59. [Link]
  • Zambaldo, C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(19), 8972–8979. [Link]
  • Vinogradova, E. V., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC, 142(19), 8972–8979. [Link]
  • Pichon, M. M., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Neumaier, L. M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 796851. [Link]
  • Pichon, M. M., et al. (2023).
  • Pichon, M. M., et al. (2023).
  • Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton, Doctoral Thesis. [Link]

Sources

Application Notes & Protocols: 2-(Methylsulfonyl)pyrimidin-5-amine as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dual-Functionality Building Block

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds, present in everything from nucleic acids to anticancer and anti-inflammatory agents.[1][2] The strategic design of complex heterocyclic systems hinges on the availability of versatile, high-fidelity building blocks. 2-(Methylsulfonyl)pyrimidin-5-amine emerges as a particularly powerful intermediate due to its engineered dual-reactivity.

This molecule possesses two distinct and chemically orthogonal reaction sites:

  • An electrophilic C2-position , activated by a methylsulfonyl group (—SO₂Me), which serves as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.

  • A nucleophilic C5-amino group (—NH₂), which acts as a versatile handle for C-N and C-C bond formation through various cross-coupling and derivatization reactions.

This guide provides an in-depth exploration of the reactivity of this compound, supported by detailed, field-proven protocols. The aim is to empower researchers to leverage this building block's full potential for the efficient construction of diverse and novel heterocyclic compounds.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for successful experimental design and execution.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂S[3]
Molecular Weight 173.19 g/mol [3]
Appearance Typically an off-white to yellow solidGeneral Knowledge
IUPAC Name This compound[3]
InChIKey ZELVQVPQIRFOQU-UHFFFAOYSA-N[3]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.[4] (by analogy)

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Based on analogous compounds, may cause skin, eye, and respiratory irritation.[5]

  • Store in a cool, dry place, sealed from moisture.

Synthesis of the Building Block

The title compound is typically prepared via a robust two-step sequence starting from the corresponding 2-(methylsulfanyl)pyrimidine precursor. This common pathway involves the reduction of a nitro group followed by oxidation of the thioether.

A 2-(Methylsulfanyl)-5-nitropyrimidine B 2-(Methylsulfanyl)pyrimidin-5-amine A->B Reduction (e.g., Fe / AcOH) C This compound B->C Oxidation (e.g., m-CPBA or Oxone®)

Caption: Synthetic workflow for this compound.

Protocol: Two-Step Synthesis

Step A: Reduction to 2-(methylsulfanyl)pyrimidin-5-amine [6]

  • To a stirred solution of 2-(methylsulfanyl)-5-nitropyrimidine (1.0 eq) in ethanol (EtOH, ~5 mL/mmol) and acetic acid (AcOH, ~4 mL/mmol), add iron powder (Fe, 10.0 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).

  • Heat the resulting mixture to 80 °C and stir for 2-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvents.

  • Dilute the residue with ethyl acetate (EtOAc) and water. Basify the aqueous layer carefully with saturated NaHCO₃ solution until effervescence ceases.

  • Separate the layers and extract the aqueous phase with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 2-(methylsulfanyl)pyrimidin-5-amine, which can often be used in the next step without further purification.

Step B: Oxidation to this compound [7]

  • Dissolve the crude 2-(methylsulfanyl)pyrimidin-5-amine (1.0 eq) from the previous step in dichloromethane (DCM, ~15 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude solid by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) or recrystallization to yield the final product, this compound.

Core Reactivity and Mechanistic Insights

The synthetic utility of this building block stems from the predictable and distinct reactivity of its two functional groups. This allows for sequential and directed modifications.

cluster_main This compound cluster_c2 C2-Position (Electrophilic) cluster_c5 C5-Position (Nucleophilic) main_node SO₂Me | (Pyrimidine Ring)-NH₂ snar SₙAr Reactions main_node->snar Activation by -SO₂Me (Excellent Leaving Group) coupling Cross-Coupling (e.g., Buchwald-Hartwig) main_node->coupling Reactivity of -NH₂ derivatization Acylation / Sulfonylation

Caption: The dual-reactivity profile of the building block.

The Methylsulfonyl Group: A Superior Leaving Group for SₙAr

The C2-position of the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The attached methylsulfonyl group powerfully enhances this electrophilicity through strong electron-withdrawal. Crucially, it also functions as an outstanding leaving group (as methanesulfinate, MeSO₂⁻), making the SₙAr reaction highly efficient.

Why it's better than halogens: Structure-reactivity studies consistently show that sulfonyl-based leaving groups are vastly superior to their halo counterparts (e.g., 2-chloro or 2-bromopyrimidines) for SₙAr reactions.[8][9] This is attributed to the sulfone's greater ability to stabilize the negative charge in the transition state (Meisenheimer complex) and the high stability of the resulting methanesulfinate anion. This translates to faster reaction rates and often allows for milder reaction conditions.[8][9]

The C5-Amino Group: A Handle for Elaboration

The primary amine at the C5-position is a classic nucleophile and a linchpin for further molecular elaboration.

  • Direct Derivatization: It readily undergoes standard transformations such as acylation, sulfonylation, and reductive amination.

  • Cross-Coupling Reactions: It is an excellent partner in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, for the formation of new C-N bonds.[10][11] This allows for the direct linkage of the pyrimidine core to other aryl or heteroaryl systems.

  • Functional Group Interconversion: The amine can be converted into other functionalities via diazotization (Sandmeyer-type reactions) to install halides, which then opens up further synthetic avenues like Suzuki-Miyaura or Sonogashira couplings.

Experimental Protocols: Harnessing the Reactivity

The following protocols are generalized procedures that serve as robust starting points for synthesis. Researchers should optimize conditions based on the specific substrates used.

Protocol 1: SₙAr Displacement with an Amine Nucleophile

This protocol describes the synthesis of 2-substituted-amino-pyrimidin-5-amine derivatives.

A Combine Building Block, Amine (1.1 eq), & Base (e.g., DIPEA, 2.0 eq) in Solvent (e.g., NMP or DMSO) B Heat Reaction (e.g., 80-120 °C) A->B C Monitor by LC-MS B->C D Aqueous Work-up (Dilute with H₂O, Extract with EtOAc) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General workflow for SₙAr amination at the C2-position.

Step-by-Step Methodology:

  • In a sealed reaction vial, add this compound (1.0 eq), the desired primary or secondary amine nucleophile (1.1-1.5 eq), and a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (~0.2 M concentration).

  • Seal the vial and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction's progress by LC-MS or TLC. Typical reaction times are 4-16 hours.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product into an organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine to remove residual solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired 2,5-diaminopyrimidine derivative.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This protocol details the coupling of the C5-amino group with an aryl halide.[10][11][12]

Step-by-Step Methodology:

  • To an oven-dried reaction flask, add the aryl halide (Ar-X, 1.0 eq, where X = Br, I), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane (~0.1 M).

  • Heat the mixture to 90-110 °C and stir until the starting materials are consumed (monitor by LC-MS, typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-aryl-2-(methylsulfonyl)pyrimidin-5-amine product.

Protocol 3: Functionalization and Suzuki-Miyaura Coupling

This two-step protocol demonstrates the conversion of the C5-amino group to a bromide, followed by a Suzuki-Miyaura C-C bond formation.

Step A: Sandmeyer Reaction (NH₂ → Br)

  • Suspend this compound (1.0 eq) in an aqueous solution of HBr (48%, ~5 mL/mmol). Cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%).

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous gas evolution (N₂) will occur.

  • After the addition is complete, warm the mixture to 60 °C for 1 hour.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to obtain 5-bromo-2-(methylsulfonyl)pyrimidine.

Step B: Suzuki-Miyaura Coupling [13][14]

  • Combine the 5-bromo-2-(methylsulfonyl)pyrimidine (1.0 eq) from Step A, an aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq) in a reaction flask.

  • Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).

  • Degas the mixture by bubbling with Ar or N₂ for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude material by flash column chromatography to yield the 5-aryl-2-(methylsulfonyl)pyrimidine product.

Conclusion

This compound is a masterful building block, offering a reliable and predictable platform for the synthesis of complex heterocyclic molecules. Its dual-functionality, characterized by a highly reactive SₙAr site at C2 and a versatile nucleophilic handle at C5, enables chemists to construct diverse molecular architectures through sequential, controlled transformations. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to incorporate this powerful intermediate into their synthetic programs, accelerating discovery in medicinal chemistry and beyond.

References

  • Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
  • ResearchGate. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Request PDF.
  • PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (n.d.). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives.
  • PubChem. (n.d.). 2-(Methylsulphonyl)pyrimidine.
  • Solomyannii, R. N., et al. (2017). Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives. Bioorganic Chemistry and Petrochemistry.
  • ResearchGate. (2017). Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives. Request PDF.
  • PubChem. (n.d.). 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide.
  • YouTube. (2021). Buchwald-Hartwig Amination Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Journal of the Chemical Society C. (1969). Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines. RSC Publishing.
  • PubChem. (n.d.). 2-Methylpyrimidin-5-amine.
  • ResearchGate. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. PDF.
  • PubChemLite. (n.d.). 2-methanesulfonylpyrimidin-5-amine (C5H7N3O2S).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review.
  • PubMed. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine Derivatives as Highly Potent and Specific COX-2 Inhibitors.
  • ResearchGate. (2012). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Request PDF.
  • PubMed Central. (n.d.). R22(8) motifs in Aminopyrimidine sulfonate/carboxylate interactions.
  • PubMed. (n.d.). Rapid and efficient synthesis of fused heterocyclic pyrimidines under ultrasonic irradiation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine.
  • PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Request PDF.
  • PubChem. (n.d.). US10981879, Example 104.
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • PubMed. (2024). Aminative Suzuki-Miyaura coupling.
  • Mendeleev Communications. (n.d.). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. RSC Publishing.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 2-Sulfonylpyrimidines in Synthesis

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics. The functionalization of this privileged heterocycle is therefore of paramount importance in drug discovery. Nucleophilic Aromatic Substitution (SNAr) stands out as a primary method for forging new bonds at electron-deficient positions on the pyrimidine ring. While halogens, particularly chlorine, have traditionally served as the leaving groups of choice, their reactivity can be sluggish, often requiring harsh conditions that limit functional group tolerance.

Enter the 2-sulfonylpyrimidine scaffold. The sulfonyl group (-SO₂R) has emerged as a superior leaving group for SNAr reactions on pyrimidines and other heteroaromatics.[1][2] Its strong electron-withdrawing nature intensely activates the C2 position of the pyrimidine ring towards nucleophilic attack, enabling reactions to proceed under milder conditions with a broader range of nucleophiles.[1][2] This heightened reactivity, which can be finely tuned by substituents on the pyrimidine ring, has made 2-sulfonylpyrimidines powerful tools in both traditional organic synthesis and the precise chemical modification of biological macromolecules.[1][3]

This guide provides an in-depth exploration of the mechanistic underpinnings, practical considerations, and detailed protocols for leveraging 2-sulfonylpyrimidines in your research, from small molecule synthesis to advanced bioconjugation strategies.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of a 2-sulfonylpyrimidine proceeds through a classical two-step addition-elimination mechanism. This pathway is distinct from Sₙ1 and Sₙ2 reactions and is characteristic of electron-poor aromatic systems.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon of the pyrimidine ring. This step is typically the rate-determining step (RDS) of the reaction.[4] The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is enhanced by the electron-withdrawing nitrogen atoms within the pyrimidine ring and any additional electron-withdrawing groups (EWGs) present.[4]

  • Elimination and Restoration of Aromaticity: In the second, faster step, the aromaticity is restored by the expulsion of the sulfinate leaving group (-SO₂R⁻). This yields the final substituted pyrimidine product.

The overall transformation is generally irreversible, driven by the formation of a stable aromatic product and a stable sulfinate anion.[1]

Caption: General workflow for preparing 2-sulfonylpyrimidines.

Protocol 1: Synthesis of 2-(Methylthio)pyrimidine

This protocol describes the initial SNAr reaction to install the thioether precursor.

  • Materials:

    • 2-Chloropyrimidine (1.0 eq)

    • Sodium thiomethoxide (NaSMe) (1.1 eq) or Methanethiol (MeSH) with a base like K₂CO₃ (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard glassware for anhydrous reactions, magnetic stirrer, ice bath

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Argon), add 2-chloropyrimidine and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • If using sodium thiomethoxide, add it portion-wise to the stirred solution over 15 minutes.

    • If using methanethiol, add K₂CO₃ first, followed by the slow addition of methanethiol.

    • Allow the reaction to slowly warm to room temperature and stir for 15-24 hours.

    • Self-Validation: Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the 2-chloropyrimidine spot and the appearance of a new, typically less polar spot, indicates thioether formation.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can often be used directly in the next step or purified by flash column chromatography if necessary.

Protocol 2: Oxidation to 2-(Methylsulfonyl)pyrimidine

This protocol details the oxidation of the thioether to the activated sulfone.

  • Materials:

    • 2-(Methylthio)pyrimidine (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2-2.5 eq)

    • Dichloromethane (DCM)

    • Magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the 2-(methylthio)pyrimidine in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise over 30 minutes. Causality: Adding the oxidant slowly at a low temperature helps to control the exotherm and prevents over-oxidation or side reactions.

    • Stir the reaction at room temperature for 16 hours to 4 days, depending on the substrate.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. A complete shift to a more polar spot indicates the formation of the sulfone. The sulfone is significantly more polar than the starting thioether.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(methylsulfonyl)pyrimidine.

Application Protocols: SNAr Reactions

The following protocols provide detailed methodologies for reacting 2-sulfonylpyrimidines with various classes of nucleophiles.

Protocol 3: Reaction with S-Nucleophiles (Thiols)

This reaction is highly efficient and is the basis for many bioconjugation applications. [1][2]

  • Materials:

    • 2-(Methylsulfonyl)pyrimidine (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq) or Triethylamine (Et₃N) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Procedure:

    • In a round-bottom flask, dissolve the 2-(methylsulfonyl)pyrimidine in the chosen anhydrous solvent.

    • Add the base (K₂CO₃ or Et₃N) followed by the thiol nucleophile.

    • Stir the reaction at room temperature. The reaction is often complete within a few hours.

    • Self-Validation: Monitor by TLC or LC-MS. A rapid consumption of the starting material is expected.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to obtain the 2-(thioether)pyrimidine product.

Protocol 4: Reaction with N-Nucleophiles (Amines)

This protocol is adapted from procedures for less reactive halopyrimidines and should be highly effective for sulfonylpyrimidines. [5][6]

  • Materials:

    • 2-(Methylsulfonyl)pyrimidine (1.0 eq)

    • Primary or secondary amine (e.g., benzylamine, piperidine) (1.1-1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 eq)

    • Anhydrous Acetonitrile or THF

  • Procedure:

    • To a dry flask under an inert atmosphere, dissolve the 2-(methylsulfonyl)pyrimidine in the anhydrous solvent.

    • Add the base (DIPEA or Et₃N). Causality: The base acts as a scavenger for the sulfinic acid byproduct generated during the reaction.

    • Slowly add the amine nucleophile to the stirred solution.

    • Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) if the amine is a weak nucleophile.

    • Self-Validation: Monitor the reaction's progress by LC-MS until the starting material is consumed. The product will have a molecular weight corresponding to the addition of the amine fragment and loss of the methylsulfonyl group.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired 2-aminopyrimidine.

Protocol 5: Reaction with O-Nucleophiles (Alcohols/Phenols)

This reaction typically requires a strong base to generate the more potent alkoxide or phenoxide nucleophile.

  • Materials:

    • 2-(Methylsulfonyl)pyrimidine (1.0 eq)

    • Alcohol or Phenol (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous THF or DMF

  • Procedure:

    • In a flame-dried, two-neck flask under an inert atmosphere, suspend NaH in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the alcohol or phenol in THF to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide. Causality: Pre-forming the alkoxide/phenoxide is critical as the neutral alcohol/phenol is generally not nucleophilic enough to initiate the reaction.

    • In a separate flask, dissolve the 2-(methylsulfonyl)pyrimidine in anhydrous THF.

    • Slowly transfer the sulfonylpyrimidine solution via cannula or syringe to the stirring alkoxide/phenoxide solution at room temperature.

    • Stir the reaction for 2-16 hours. Gentle heating may be required for less reactive phenols.

    • Self-Validation: Monitor by TLC or LC-MS for the consumption of the starting material.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the 2-alkoxy- or 2-aryloxypyrimidine.

Protocol 6: Reaction with C-Nucleophiles (Grignard Reagents)

A recently developed protocol demonstrates the efficient coupling of Grignard reagents with a 2-(tert-butylsulfonyl)pyrimidine, offering a metal-catalyst-free method for C-C bond formation. [7]

  • Materials:

    • 2-(tert-Butylsulfonyl)pyrimidine (1.0 eq)

    • Aryl, heteroaryl, or alkyl magnesium halide (Grignard reagent, ~1.0 M solution in THF) (1.5-2.0 eq)

    • Anhydrous THF

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add a solution of the 2-(tert-butylsulfonyl)pyrimidine in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add the Grignard reagent solution dropwise to the stirred pyrimidine solution over 20 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Self-Validation: Monitor the reaction by quenching a small aliquot with saturated NH₄Cl and analyzing by LC-MS. The disappearance of the starting material and the appearance of a new peak with the expected mass of the C-C coupled product confirms success.

    • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Add water and ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the 2-alkyl- or 2-arylpyrimidine.

Conclusion and Future Outlook

2-Sulfonylpyrimidines are exceptionally versatile and highly reactive electrophiles for SNAr chemistry. Their predictable reactivity, which can be fine-tuned through rational design, and their compatibility with a wide range of nucleophiles and reaction conditions make them indispensable tools for modern organic synthesis and chemical biology. From constructing complex small molecules for drug discovery programs to the site-specific arylation of proteins, the applications of this powerful scaffold continue to expand, promising new innovations across the chemical and life sciences.

References

  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence. (2010). Journal of Zhejiang University Science B, 11(2), 94-101. [Link]
  • Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Pichon, M. M., et al. (2023).
  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626–4630. [Link]
  • Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 804938. [Link]
  • Khan, K. M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(21), 3982. [Link]
  • Convenient synthesis of 2-(methylsulfonyl)
  • Pichon, M. M., et al. (2023).
  • Rojas, H., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
  • SNAr Reaction in Other Common Molecular Solvents. (2025). Wordpress. [Link]
  • Navuluri, C., et al. (2024). general-and-scalable-synthesis-of-2-aryl-and-2-alkyl-pyrimidines-via-an-electronically-tuned-s-n-ar-approach. Bohrium. [Link]

Sources

Application Notes and Protocols: 2-Sulfonylpyrimidines as Tunable Covalent Warheads in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Covalent Inhibition

The resurgence of targeted covalent inhibitors (TCIs) in drug discovery marks a paradigm shift in tackling historically "undruggable" targets. By forming a stable, covalent bond with a target protein, TCIs can achieve enhanced potency, prolonged duration of action, and the ability to modulate challenging targets.[1] While traditional electrophilic warheads like acrylamides and maleimides have been workhorses in this field, they often present challenges related to stability and off-target reactivity.[2][3][4]

Enter the 2-sulfonylpyrimidine (2-SP) scaffold, an emerging class of cysteine-reactive covalent warheads with remarkable versatility and tunability.[5][6][7][8] These heteroaromatic sulfones engage in a mild and chemoselective S-arylation of cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism.[9][10] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 2-sulfonylpyrimidines as covalent warheads, complete with detailed protocols for their characterization and implementation in drug discovery programs.

Mechanism of Action: The Tunable SNAr Reaction

The covalent modification of a target protein by a 2-sulfonylpyrimidine warhead proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The nucleophilic thiol side chain of a cysteine residue attacks the electron-deficient C-2 position of the pyrimidine ring, leading to the displacement of the sulfonyl group as a sulfinic acid and the formation of a stable thioether linkage.[9][10][11]

The reactivity of the 2-SP warhead can be finely tuned over several orders of magnitude by modifying the substituents on the pyrimidine ring.[5][6][7][8][12] Electron-withdrawing groups (EWGs) at the 5-position of the pyrimidine ring dramatically increase the reaction rate, while electron-donating groups (EDGs) can attenuate or even abolish reactivity.[5][12] This inherent tunability allows for the rational design of covalent inhibitors with optimized reactivity profiles, balancing on-target potency with off-target selectivity.

Figure 1: Mechanism of Covalent Modification by 2-Sulfonylpyrimidines.

Protocols for Characterization and Application

The successful application of 2-sulfonylpyrimidines as covalent warheads necessitates a robust experimental framework for their characterization. The following protocols provide detailed methodologies for assessing the reactivity, target engagement, and selectivity of 2-SP-based inhibitors.

Protocol 1: Determination of Second-Order Rate Constants (k) using NMR Spectroscopy

Objective: To quantify the intrinsic reactivity of a 2-sulfonylpyrimidine warhead with a model thiol, such as glutathione (GSH) or N-acetylcysteine methyl ester (NACME).[5][12]

Materials:

  • 2-Sulfonylpyrimidine compound of interest

  • Glutathione (GSH) or N-acetylcysteine methyl ester (NACME)

  • Phosphate buffer (e.g., potassium phosphate), pH 7.4

  • Deuterated DMSO (DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the 2-sulfonylpyrimidine compound in DMSO-d6.

  • Prepare a stock solution of GSH or NACME in phosphate buffer.

  • In an NMR tube, combine the phosphate buffer, the GSH or NACME stock solution, and the 2-sulfonylpyrimidine stock solution to achieve final concentrations in a 1:10 molar ratio (e.g., 0.5 mM 2-SP and 5 mM GSH) to ensure pseudo-first-order kinetics.[5][12]

  • Immediately acquire a series of 1H NMR spectra at regular time intervals.

  • Monitor the reaction progress by integrating the signals corresponding to the disappearance of the starting 2-sulfonylpyrimidine and the appearance of the thioether product and the sulfinic acid byproduct.[5]

  • Calculate the pseudo-first-order rate constant (kobs) by fitting the data to a single exponential decay function.

  • Determine the second-order rate constant (k) by dividing kobs by the concentration of the thiol.

Data Analysis and Interpretation: The second-order rate constant provides a quantitative measure of the warhead's reactivity. This data is crucial for structure-activity relationship (SAR) studies and for comparing the reactivity of different 2-SP analogs.

Compound Substituent at C5 k (M-1s-1) with GSH at pH 7.4
1 -H0.05
2 -Cl1.2
3 -CF325.8
4 -NO2150.3

Table 1: Example data illustrating the impact of C5-substituents on the reactivity of 2-sulfonylpyrimidines.

Protocol 2: Confirmation of Covalent Target Modification by Mass Spectrometry

Objective: To verify the covalent modification of the target protein by the 2-sulfonylpyrimidine inhibitor and to identify the site of modification.[11]

Materials:

  • Purified target protein

  • 2-Sulfonylpyrimidine inhibitor

  • Reaction buffer (protein-compatible)

  • Quenching solution (e.g., containing excess DTT or GSH)

  • LC-MS system (e.g., ESI-Q-TOF)

Procedure:

  • Incubate the purified target protein with a molar excess of the 2-sulfonylpyrimidine inhibitor in the reaction buffer at a specified temperature and time.

  • Include a vehicle control (e.g., DMSO) for comparison.

  • Quench the reaction by adding the quenching solution.

  • Analyze the intact protein mass using LC-MS to detect the mass shift corresponding to the covalent adduction of the inhibitor.[11]

  • For peptide mapping, digest the protein sample with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the modified cysteine residue.

Data Analysis and Interpretation: A mass increase corresponding to the molecular weight of the pyrimidine portion of the inhibitor confirms covalent modification.[11] MS/MS analysis of the modified peptide will pinpoint the specific cysteine residue that has been targeted.

MS_Workflow Incubation Incubate Protein with 2-SP Inhibitor Quenching Quench Reaction Incubation->Quenching Intact_MS Intact Protein Mass Analysis (LC-MS) Quenching->Intact_MS Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Data_Analysis Data Analysis Intact_MS->Data_Analysis Peptide_MS Peptide Mapping (LC-MS/MS) Digestion->Peptide_MS Peptide_MS->Data_Analysis

Figure 2: Workflow for Mass Spectrometry-Based Confirmation of Covalent Modification.
Protocol 3: Cellular Target Engagement Assays

Objective: To demonstrate that the 2-sulfonylpyrimidine inhibitor engages its intended target within a cellular context.[13]

Materials:

  • Cells expressing the target protein

  • 2-Sulfonylpyrimidine inhibitor

  • Cell lysis buffer

  • Antibodies for the target protein (for Western blot)

  • Appropriate assay reagents for the specific target (e.g., substrate for an enzyme, fluorescent ligand for a receptor)

Example Workflow (Enzyme Target):

  • Treat cells with increasing concentrations of the 2-sulfonylpyrimidine inhibitor for a defined period.

  • Lyse the cells and quantify the total protein concentration.

  • Measure the enzymatic activity of the target protein in the cell lysates.

  • Determine the IC50 value for the inhibition of the target's activity in the cellular environment.

Example Workflow (Western Blot-based Target Occupancy):

  • Treat cells with the 2-sulfonylpyrimidine inhibitor.

  • Lyse the cells and separate proteins by SDS-PAGE.

  • Perform a Western blot using an antibody that recognizes a specific epitope on the target protein. A shift in the molecular weight or a change in antibody recognition upon covalent modification can indicate target engagement.

Data Analysis and Interpretation: A dose-dependent inhibition of the target's activity or a measurable change in the target protein's properties in treated cells provides strong evidence of cellular target engagement.

Protocol 4: Proteome-wide Selectivity Profiling

Objective: To assess the selectivity of the 2-sulfonylpyrimidine inhibitor by identifying potential off-targets across the proteome.[14]

Materials:

  • Cell lysate or live cells

  • 2-Sulfonylpyrimidine inhibitor with a bioorthogonal handle (e.g., alkyne or azide)

  • Click chemistry reagents (e.g., biotin-azide/alkyne, fluorescent dye-azide/alkyne)

  • Streptavidin beads (for enrichment)

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Treat cell lysate or live cells with the bioorthogonal 2-SP probe.

  • Perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-modified proteins.

  • Enrich the biotin-tagged proteins using streptavidin beads.

  • Digest the enriched proteins and identify them by LC-MS/MS.

  • Quantify the relative abundance of identified proteins to determine the inhibitor's selectivity profile.

Data Analysis and Interpretation: This unbiased approach provides a comprehensive view of the inhibitor's interactions across the proteome, enabling the identification of both on-target and off-target interactions.[14] This information is critical for optimizing the selectivity of the lead compounds.

Conclusion and Future Perspectives

2-Sulfonylpyrimidines represent a highly promising class of covalent warheads for the development of targeted therapies.[5][6][7][8] Their tunable reactivity, coupled with their favorable stability and synthetic tractability, offers significant advantages over traditional electrophiles.[2][3][4][5] The protocols outlined in this application note provide a robust framework for the systematic evaluation and application of 2-SP-based inhibitors in drug discovery. As our understanding of the structure-reactivity relationships of these warheads continues to grow, we can anticipate the development of a new generation of highly selective and potent covalent drugs targeting a wide range of diseases.

References

  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Moraru, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]
  • Baud, M. G. J., et al. (2023).
  • Barthels, F., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences, 8. [Link]
  • Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton, Doctoral Thesis. [Link]
  • Moraru, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]
  • Baud, M. G. J., et al. (2023).
  • Ward, R. A., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. ACS Medicinal Chemistry Letters. [Link]
  • Barthels, F., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC - PubMed Central. [Link]
  • Hutti, J. E., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC - NIH. [Link]
  • Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. ePrints Soton - University of Southampton. [Link]
  • Baud, M. G. J., et al. (2023).
  • Baud, M. G. J., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Hutti, J. E., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]
  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Hutti, J. E., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]
  • Ward, R. A., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.
  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Concept Life Sciences. [Link]
  • IQ Proteomics. (n.d.). Covalent Inhibitor Profiling. IQ Proteomics. [Link]
  • Vinogradov, A. A., et al. (2025). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PubMed. [Link]

Sources

analytical methods for quantifying 2-(Methylsulfonyl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 2-(Methylsulfonyl)pyrimidin-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a key chemical entity in pharmaceutical research and development. We present a primary, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for purity, stability, and assay applications. Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level quantification in complex matrices. The protocols are designed with scientific integrity at their core, emphasizing the rationale behind methodological choices and adherence to international validation standards to ensure data of the highest quality and reliability.

Introduction and Analytical Rationale

This compound is an aromatic amine containing a pyrimidine core, a structure of significant interest in medicinal chemistry. The presence of the electron-withdrawing methylsulfonyl group and the basic amine moiety dictates its physicochemical properties, influencing solubility, stability, and chromatographic behavior. Accurate and precise quantification is paramount for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring stability, and performing pharmacokinetic studies.

The selection of an analytical method is governed by the analyte's properties and the intended purpose of the analysis.

  • For routine quality control (e.g., purity of a drug substance): A robust, reliable, and cost-effective method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for such applications, offering excellent resolution and sensitivity for UV-active compounds like this pyrimidine derivative.

  • For trace-level analysis (e.g., in biological matrices): The highest sensitivity and selectivity are necessary to overcome matrix interference. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique, providing unparalleled performance for low-concentration measurements.[1][2]

This guide is structured to provide a fully validated HPLC-UV method as the primary protocol, followed by an overview of a complementary LC-MS/MS approach. All validation procedures are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[3][4]

Primary Method: Reversed-Phase HPLC with UV Detection

This method is designed for the accurate quantification of this compound in bulk material or formulated products.

Principle of the Method

The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. The amine group on the pyrimidine ring can be protonated at acidic pH, which helps to ensure a single ionic species and improve peak shape. The concentration of the organic solvent in the mobile phase is optimized to achieve a suitable retention time and resolution from potential impurities. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard, using an external standard calibration curve.

Experimental Protocol

Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Visible or Photodiode Array (PDA) detector.

  • Reference Standard: this compound, purity ≥99.5%.

  • Reagents: HPLC-grade acetonitrile and methanol, purified water (18.2 MΩ·cm), ammonium formate, and formic acid.

  • Labware: Calibrated volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as needed.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 10 mM Ammonium Formate in water, pH adjusted to 3.0 with Formic AcidThe acidic buffer suppresses the silanol activity on the column and ensures consistent protonation of the analyte's amine group, leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 0-20 min: 10% to 70% B; 20-25 min: 70% to 10% B; 25-30 min: 10% BA gradient is recommended to ensure elution of the main peak with a good peak shape while also eluting any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 254 nm (or λmax determined by PDA scan)The pyrimidine ring provides strong UV absorbance. A PDA detector should be used during method development to identify the absorbance maximum (λmax) for optimal sensitivity.

Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.[5]

  • Sample Solution (Target concentration ~50 µg/mL): Accurately weigh an amount of the test sample expected to contain ~5 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent. Filter through a 0.45 µm syringe filter if necessary.

Method Validation Protocol

A validation protocol must be prepared and approved before initiating studies.[6] The method must be validated to demonstrate its fitness for purpose, adhering to ICH Q2(R2) guidelines.[3][4]

Analytical Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting Sample Receive Test Sample SamplePrep Prepare Sample Solution Sample->SamplePrep Std Prepare Reference Standard Cal Prepare Calibration Curve Std->Cal Sequence Build Sequence Cal->Sequence SamplePrep->Sequence HPLC HPLC-UV Analysis Sequence->HPLC Data Process Chromatographic Data HPLC->Data Calc Calculate Concentration Data->Calc Report Generate Final Report Calc->Report Review Review & Approve Report->Review

Caption: HPLC-UV analytical workflow for quantification.

Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity index > 0.999 (PDA). No interference from blank/placebo at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[5]
Accuracy To measure the closeness of the results to the true value.98.0% - 102.0% recovery for the assay of the drug substance.
Precision Repeatability (Intra-day): To show precision over a short interval. Intermediate Precision (Inter-day): To show precision within the lab over different days/analysts.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
LOQ The lowest amount that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) ≤ 10%.
LOD The lowest amount that can be detected.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Evaluate the effect of minor changes (e.g., pH ±0.2, column temp ±2°C, flow rate ±5%). Results should remain within system suitability limits.[3]

Alternative Method: LC-MS/MS for High-Sensitivity Analysis

For applications requiring lower detection limits, such as bioanalysis (urine, plasma) or the detection of trace-level genotoxic impurities, LC-MS/MS is the preferred method.[7][8][9]

Principle of the Method

This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the resulting parent ion is mass-selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at picogram to femtogram levels.[1]

Protocol Outline

Instrumentation

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for faster analysis and better resolution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

LC-MS/MS Parameters

  • LC Conditions: Similar to the HPLC method but often with smaller column particle sizes (e.g., <2 µm) and adjusted flow rates. A shorter, faster gradient can typically be used.

  • Ionization Mode: ESI in positive mode (ESI+) is ideal for protonating the basic amine group.

  • MRM Transitions: These must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

    • Q1 Scan: Identify the protonated molecular ion [M+H]⁺. For C₅H₇N₃O₂S, the monoisotopic mass is ~173.03, so the [M+H]⁺ would be ~174.03.

    • Product Ion Scan (MS/MS): Fragment the precursor ion from Q1 and identify the most stable and abundant product ions in Q3.

    • MRM: Monitor the transition from the precursor ion to the product ion (e.g., m/z 174.0 -> m/z XXX.X). A second transition is often monitored for confirmation.

  • Sample Preparation: For complex matrices like plasma, a sample cleanup step such as protein precipitation followed by Solid-Phase Extraction (SPE) is often required to minimize matrix effects.[10]

LC-MS/MS Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Cleanup Protein Precipitation / SPE Sample->Cleanup Extract Final Extract Cleanup->Extract UHPLC UHPLC Separation Extract->UHPLC Injection ESI ESI+ Ionization UHPLC->ESI MRM MRM Detection (Q1/Q3) ESI->MRM Quant Quantification MRM->Quant

Caption: High-sensitivity LC-MS/MS workflow.

Conclusion

This application note provides two robust, scientifically-grounded methods for the quantification of this compound. The primary HPLC-UV method is well-suited for routine quality control, offering a balance of performance, cost, and accessibility. The LC-MS/MS method provides the high sensitivity and selectivity required for more demanding applications, such as bioanalysis. For both methods, rigorous validation according to ICH guidelines is not merely a regulatory formality but a scientific necessity to ensure the integrity and reliability of the generated data.[11]

References

  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Jayawardhana, C., et al. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH).
  • American Elements. (n.d.). 2-(Methylsulfonyl)pyrimidine.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Li, M., et al. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central.
  • Giuseppe, A., et al. (2025, September 10). A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PubMed.
  • Saggiomo, F. P., et al. (2023, September 1). Structure−Reactivity Studies of 2‑Sulfonylpyrimidines Allow Selective Protein Arylation. Semantic Scholar.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Giuseppe, A., et al. (n.d.). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. MDPI.
  • PubChem. (n.d.). 2-(Methylsulphonyl)pyrimidine.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2025, August 5). Stability study of selected adenosine nucleosides using LC and LC/MS analyses.
  • PubChem. (n.d.). 2-Methylpyrimidin-5-amine.
  • Wiliński, B., et al. (n.d.). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. MDPI.
  • ASTM International. (n.d.). ASTM D5315: Standard Test Method for Carbamates in Water.
  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Google Patents. (n.d.). SU892298A1 - Amine quantitative determination method.
  • Brown, D. J., & Teitei, T. (n.d.). Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines. Journal of the Chemical Society C.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
  • D'Hondt, M. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Al-Shabrawi, M. H., et al. (2021, February 15). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed.
  • MDPI. (n.d.). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review.
  • ResearchGate. (2025, June 22). Detection of Two Genotoxic Impurities in Drug Substance and Preparation of Imatinib Mesylate by LC–MS/MS.
  • PureSynth. (n.d.). Nitrosamine Impurities.

Sources

Quantitative Analysis of Pyrimidine Derivatives in Biological Matrices by LC-MS/MS: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

The quantitative bioanalysis of pyrimidine derivatives, a class of compounds central to both endogenous metabolic pathways and pharmaceutical development, presents significant analytical challenges due to their high polarity and complex biological matrices.[1][2] This guide provides a comprehensive framework for developing and validating a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method tailored for pyrimidine analogues in biological samples such as plasma, serum, and urine. We will explore the rationale behind critical experimental choices, from sample preparation strategies designed to minimize matrix effects to the nuances of chromatographic separation and mass spectrometric detection. This document is intended to serve as a practical, field-proven protocol for researchers and scientists, ensuring the generation of accurate, reproducible, and regulatory-compliant data.

The Analytical Challenge: Polarity and Matrix Complexity

Pyrimidine nucleosides, bases, and their therapeutic analogues are highly polar molecules. This inherent hydrophilicity makes them difficult to retain and separate using traditional reversed-phase liquid chromatography (RPLC), where they often elute in or near the solvent front, co-eluting with other polar matrix components and suffering from significant ion suppression.[3] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the premier separation technique. HILIC utilizes a polar stationary phase with a high organic content mobile phase, creating an aqueous layer on the stationary phase surface that facilitates the retention of polar analytes through partitioning mechanisms.[3][4][5] This approach not only provides superior retention for pyrimidines but also enhances electrospray ionization (ESI) efficiency due to the high organic content of the mobile phase, leading to improved sensitivity.[4][6]

The complexity of biological matrices (e.g., plasma, urine) necessitates an efficient sample preparation strategy to remove proteins, phospholipids, and salts, which can interfere with the analysis and contaminate the LC-MS system.[7][8] The choice of sample cleanup is critical for ensuring method robustness and longevity of the analytical column and mass spectrometer.

Sample Preparation: Isolating Pyrimidines from the Matrix

The primary goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interferences. The two most common and effective approaches for pyrimidine derivatives are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Strategy 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique for removing proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, typically acetonitrile (ACN) or methanol, to the sample, which denatures and precipitates the proteins.[7] Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol. While simple and cost-effective, PPT may not remove other matrix components like phospholipids, which can cause ion suppression and accumulate in the analytical system.

  • Aliquot Sample: Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with the internal standard solution (typically a stable isotope-labeled version of the analyte) to correct for variability in sample processing and instrument response.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein precipitation efficiency.[9]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended for HILIC): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile: 5% Water with buffer) to ensure compatibility with the HILIC column and improve peak shape.[10]

SPE_Workflow cluster_steps SPE Protocol Steps cluster_outputs Outputs Condition Step 1: Condition Methanol Water Equilibrate Step 2: Equilibrate 2% Formic Acid Condition->Equilibrate Load Step 3: Load Pre-treated Sample Equilibrate->Load Wash1 Step 4: Wash 1 2% Formic Acid Load->Wash1 Waste1 To Waste Interferences Wash2 Step 5: Wash 2 Methanol Wash1->Wash2 Wash1->Waste1 Elute Step 6: Elute 5% NH4OH in MeOH Wash2->Elute Wash2->Waste1 Analyte To Collection Analyte + IS Elute->Analyte

Diagram 2: Solid-Phase Extraction Workflow.

Chromatographic Separation: HILIC Method Protocol

Proper chromatographic separation is essential for resolving analytes from isobars and minimizing ion suppression. [3]A HILIC method provides the necessary retention for polar pyrimidine derivatives. [11][12]

A typical HILIC method for pyrimidine derivatives is outlined below. Optimization is crucial for specific analytes.

  • LC System: UPLC/UHPLC system

  • Column: HILIC Column with amide or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm). [13][14]* Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A shallow gradient is often effective. For example, start at 95% B, hold for 1 minute, decrease to 60% B over 5 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Causality Note: Ammonium formate is a volatile buffer compatible with mass spectrometry that aids in peak shape and ionization. [11]The acidic pH ensures that many pyrimidine derivatives are protonated, which can improve retention on certain HILIC phases and enhance positive mode ESI response.

Mass Spectrometric Detection: Achieving Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. Electrospray ionization (ESI) in positive mode is typically used for pyrimidine derivatives, as the nitrogen atoms in the pyrimidine ring are readily protonated.

Multiple Reaction Monitoring (MRM)

The most common mode for quantification is Multiple Reaction Monitoring (MRM). [15]In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to select a specific, high-intensity fragment ion (product ion). This precursor → product ion transition is highly specific to the analyte, minimizing interference. [15]

Fragmentation of Pyrimidine Derivatives

The fragmentation of the pyrimidine ring is substituent-dependent but often involves characteristic losses. [16]Common fragmentation pathways include the loss of small neutral molecules like H₂O, NH₃, or CO, and cleavages related to the substituent groups. [17][18][19]For nucleosides, a characteristic fragmentation is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the pyrimidine base.

  • Analyte Infusion: Infuse a standard solution of each analyte directly into the mass spectrometer to optimize MS parameters.

  • Precursor Ion (Q1): Identify the [M+H]⁺ ion in full scan mode.

  • Product Ion (Q3) and Collision Energy (CE): Perform a product ion scan to identify the most stable and intense fragment ions. Optimize the collision energy for each precursor→product transition to maximize the product ion signal.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal and stable ion generation. [13][15]

Method Validation: A Self-Validating System

A bioanalytical method must be validated to ensure its performance is reliable for its intended purpose. [20][21]For endogenous compounds or their analogues, validation follows guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), with special considerations. [20][22] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. This is assessed by analyzing at least six different blank matrix lots. [20]* Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at multiple concentration levels (low, mid, high) in replicate. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal value. [23]* Calibration Curve: The relationship between instrument response and analyte concentration. A linear range should be established with a minimum of six non-zero standards.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. It should be assessed to ensure it doesn't compromise accuracy and precision. [20]* Recovery: The efficiency of the extraction process, determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

For endogenous pyrimidines, establishing a true blank matrix is impossible. In such cases, a surrogate matrix (e.g., buffer or stripped matrix) or the standard addition approach may be necessary for calibration. [24]Parallelism between the surrogate matrix and the authentic matrix must be demonstrated. [22][24]

Data Summary Tables

For clarity and quick reference, key method parameters should be summarized in tables.

Table 1: Example LC-MS/MS Parameters for Uracil Analysis

Parameter Setting
LC Column ACQUITY UPLC BEH Amide, 1.7 µm, 2.1x100mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min [25]
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV [26]
Source Temp. 150 °C [14][27]
Desolvation Temp. 450 °C [13]
MRM Transition Example: 113.0 -> 96.0 ([M+H]⁺ -> [M+H-NH₃]⁺)
Collision Energy Example: 15 eV

| Internal Standard | ¹³C,¹⁵N₂-Uracil |

Table 2: FDA Bioanalytical Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Accuracy Mean value within ±15% of nominal (±20% at LLOQ) [23]
Precision (CV%) ≤15% (≤20% at LLOQ) [23]
Selectivity No significant interference at the RT of analyte/IS (>20% LLOQ response) [20]
Calibration Curve r² ≥ 0.99, back-calculated standards within ±15% (±20% at LLOQ)

| Stability | Mean concentration within ±15% of nominal |

Conclusion

This application note outlines a robust and reliable framework for the quantitative analysis of pyrimidine derivatives in biological samples using LC-MS/MS. By leveraging HILIC for chromatographic separation and employing a meticulous sample preparation strategy, analysts can overcome the challenges posed by the polar nature of these compounds. The combination of optimized chromatography and highly selective MRM detection provides the sensitivity and specificity required for demanding bioanalytical applications. Adherence to rigorous validation principles ensures that the data generated is accurate, reproducible, and defensible, supporting critical decisions in both clinical research and drug development.

References

  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. (2016). Clinical Chemistry.
  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. (2012). Journal of Chromatography A.
  • Hydrophilic interaction chromatography – Knowledge and References. Taylor & Francis.
  • Analysis of polar metabolites by hydrophilic interaction chromatography–MS/MS. Bioanalysis.
  • Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science and Technology.
  • Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. (2021). Royal Society of Chemistry.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International.
  • Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. Journal of Chromatography A.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc..
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. (2010). Journal of Separation Science.
  • New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. (2013). Analytical Chemistry.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Metabolomics.
  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc..
  • Bioanalytical Method Validation. FDA.
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias.
  • Sample Preparation Basics SOP. University of Washington.
  • Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). PLOS ONE.
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). PLOS ONE.
  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). Clinical Chemistry and Laboratory Medicine (CCLM).
  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. International Journal of Molecular Sciences.
  • Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. Analytical Biochemistry.
  • Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments.
  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. (2023). Molecules.
  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. ResearchGate.
  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (2019). Molecules.
  • Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules.
  • Overview of SPE Technology/Method Development & New Trends in Sample Preparation. Sigma-Aldrich.
  • Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. Journal of Biomedicine and Biotechnology.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
  • Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Microbiology.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Methylsulfonyl)pyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Methylsulfonyl)pyrimidin-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in fundamental chemical principles and field-proven experience.

Part 1: Strategic Synthesis & Pathway Selection

The successful synthesis of this compound hinges on a well-chosen synthetic route. The sequence of installing the sulfone and amine functionalities is critical and dictates the challenges you will likely face. Below, we address the most common strategic questions.

FAQ: What are the most viable synthetic routes?

There are two primary, robust pathways that begin from a common intermediate, 2-chloro-5-nitropyrimidine. The key difference lies in the timing of the thioether oxidation relative to the nitro group reduction.

  • Pathway A: Late-Stage Oxidation. This route prioritizes the early installation of the sensitive amine group, leaving the more robust oxidation step for the end.

  • Pathway B: Early-Stage Oxidation. This route involves oxidizing the thioether while the electron-withdrawing nitro group is still present, followed by the reduction of the nitro group to the target amine.

The choice between these pathways is a critical decision point, which we can visualize as follows:

Synthetic_Pathways cluster_0 Common Intermediates cluster_1 Pathway A: Late-Stage Oxidation cluster_2 Pathway B: Early-Stage Oxidation start 2-Chloropyrimidine nitro 2-Chloro-5-nitropyrimidine start->nitro Nitration thio_nitro 2-(Methylthio)-5-nitropyrimidine nitro->thio_nitro Thiolation (NaSMe) amine_thio 2-(Methylthio)pyrimidin-5-amine thio_nitro->amine_thio Nitro Reduction sulfone_nitro 2-(Methylsulfonyl)-5-nitropyrimidine thio_nitro->sulfone_nitro Oxidation final_A This compound amine_thio->final_A Oxidation final_B This compound sulfone_nitro->final_B Nitro Reduction

Caption: Primary synthetic routes to this compound.

FAQ: Which pathway is generally recommended?

Pathway A (Late-Stage Oxidation) is often the preferred route.

Causality: The primary amine in 2-(methylthio)pyrimidin-5-amine is a potent electron-donating group, which can make the pyrimidine ring susceptible to degradation under harsh oxidative conditions. However, many modern oxidation methods are mild enough to accommodate this. The main advantage is that the final oxidation step is typically high-yielding and clean. In contrast, reducing the nitro group in the presence of a sulfone (Pathway B) can sometimes be challenging, with certain catalytic systems (like Raney Nickel) potentially causing C-S bond cleavage. Therefore, securing the sensitive amine functionality first and performing the robust oxidation last often leads to a more reliable overall process.

Part 2: Troubleshooting Guide for Key Transformations

This section provides in-depth solutions to specific problems you may encounter during the synthesis.

Issue 1: Incomplete or Low-Yielding Oxidation of 2-(Methylthio)pyrimidin-5-amine

Question: "My oxidation of the thioether to the sulfone is sluggish. I see starting material remaining and the formation of the intermediate sulfoxide. How can I drive the reaction to completion?"

Answer: This is a classic challenge in sulfone synthesis where achieving full conversion from the thioether, past the sulfoxide, to the sulfone can be difficult without causing side reactions.[1] Your strategy should focus on oxidant choice, stoichiometry, and temperature control.

Troubleshooting Protocol:

  • Evaluate Your Oxidant: Not all oxidants are created equal. For substrates with sensitive functional groups like an aromatic amine, oxidant selection is paramount.

    • m-CPBA (meta-Chloroperoxybenzoic acid): While effective, it requires careful stoichiometric control (at least 2.2 equivalents). The benzoic acid byproduct can sometimes complicate workup.

    • Oxone® (Potassium Peroxymonosulfate): This is often the superior choice. It is inexpensive, environmentally benign, and typically provides clean conversions in a biphasic system (e.g., DCM/water or EtOAc/water) buffered with sodium bicarbonate (NaHCO₃).[2] The neutral pH helps protect the amine and pyrimidine ring.

    • Hydrogen Peroxide (H₂O₂): This requires a catalyst, such as sodium tungstate.[3] While effective, optimizing catalyst loading and managing reaction exotherms can be complex. Uncontrolled reactions can lead to decomposition.[2]

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure you are using a sufficient excess of the oxidant. For Oxone® or m-CPBA, starting with 2.5 equivalents is a robust choice to drive the reaction to completion.

    • Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Overheating can lead to the formation of N-oxides or ring-opened byproducts. Monitor closely by TLC. If the reaction stalls at the sulfoxide stage at room temperature, gentle heating (e.g., to 40 °C) may be required, but proceed with caution.

    • Solvent: A polar aprotic solvent like acetonitrile or a biphasic system often works well. For Oxone®, methanol or acetone in water are common choices.

Data Summary: Comparison of Common Oxidants

OxidantTypical ConditionsProsCons/Common Byproducts
Oxone® 2.5 eq, MeOH/H₂O or Acetone/H₂O, 0°C to RTHigh yield, clean, mild, environmentally friendly.[2]Requires biphasic system or polar protic solvent.
m-CPBA 2.2-2.5 eq, DCM or CHCl₃, 0°C to RTGood for small scale, predictable.Acidic byproduct requires basic workup; potential for N-oxidation.
H₂O₂ / Na₂WO₄ 30% H₂O₂, cat. Na₂WO₄, MeOH, RT to 50°CInexpensive oxidant (H₂O₂).[3]Can be sluggish; requires catalyst; potential for thermal runaway.
Issue 2: Poor Yields in the Nitro Group Reduction

Question: "When I try to reduce the nitro group on either 2-(methylthio)-5-nitropyrimidine or 2-(methylsulfonyl)-5-nitropyrimidine, I get a complex mixture of products and a low yield of the desired amine."

Answer: The reduction of a nitro group on an electron-deficient heteroaromatic ring can be sensitive. The choice of reducing agent is critical to avoid over-reduction or cleavage of other functional groups.

Troubleshooting Workflow:

Nitro_Reduction_Troubleshooting start Low Yield in Nitro Reduction check_substrate Which substrate? 2-(Methylthio)-5-nitropyrimidine OR 2-(Methylsulfonyl)-5-nitropyrimidine start->check_substrate thio_path For Thioether Substrate check_substrate->thio_path Thioether sulfone_path For Sulfone Substrate check_substrate->sulfone_path Sulfone sol_thio_1 Use milder chemical reduction: - SnCl₂·2H₂O in EtOH/EtOAc - Fe powder in AcOH/EtOH thio_path->sol_thio_1 sol_thio_2 Catalytic Hydrogenation: - H₂ (1 atm), 10% Pd/C - Monitor carefully to avoid  C-S bond hydrogenolysis. thio_path->sol_thio_2 sol_sulfone_1 Avoid Raney Ni. Use Catalytic Hydrogenation: - H₂ (50 psi), 10% Pd/C in EtOH - Sulfone is generally stable. sulfone_path->sol_sulfone_1 sol_sulfone_2 Chemical Reduction: - Fe/NH₄Cl in EtOH/H₂O - This is a very mild and reliable system. sulfone_path->sol_sulfone_2

Caption: Decision tree for troubleshooting nitro group reduction.

Expert Insights:

  • For the Thioether Substrate: Catalytic hydrogenation with Pd/C is often clean, but the sulfur atom can sometimes poison the catalyst. If you observe stalling, increasing catalyst loading (e.g., from 5 mol% to 10 mol%) or switching to a chemical reductant is advised. Tin(II) chloride (SnCl₂) in ethanol is a classic and highly effective method for this transformation.[4]

  • For the Sulfone Substrate: The sulfone group is generally stable to most reduction conditions. Catalytic hydrogenation with Pd/C is an excellent choice here. A common pitfall is using Raney Nickel, which is known to cause desulfurization under certain conditions. The iron/ammonium chloride system is a very mild, safe, and scalable alternative.

Issue 3: Inefficient C-N Bond Formation via Cross-Coupling

Question: "I am attempting a Buchwald-Hartwig amination on 2-(methylsulfonyl)-5-chloropyrimidine using ammonia, but the reaction is failing. What are the critical parameters?"

Answer: While conceptually attractive, directly aminating a 5-halopyrimidine bearing a 2-sulfonyl group is challenging. The 5-position of a pyrimidine is not as activated towards nucleophilic substitution as the 2, 4, or 6 positions.[5] Furthermore, the steric bulk and electronic properties of the sulfonyl group can influence catalyst performance. A successful Buchwald-Hartwig amination requires careful optimization of the catalyst system.[6]

Key Parameters for Optimization:

  • Ammonia Source: Gaseous ammonia is difficult to handle. Consider using an ammonia surrogate like L-glutamine or an ammonium salt like ammonium chloride, which can release ammonia in situ. Alternatively, benzophenone imine followed by hydrolysis can be a reliable approach.

  • Ligand Choice: This is the most critical parameter. Standard ligands may not be effective. Sterically hindered, electron-rich dialkylbiarylphosphine ligands are required.

    • Recommended Ligands: Consider ligands like XPhos, RuPhos, or BrettPhos. These have proven effective for challenging C-N couplings.[7]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.

  • Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used. These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

Experimental Protocol: Buchwald-Hartwig Amination

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (2 mol%)Standard palladium precursor.
Ligand XPhos or RuPhos (4-5 mol%)Bulky, electron-rich ligand promotes oxidative addition and reductive elimination.[7]
Base NaOtBu (1.5-2.0 eq)Strong base required to deprotonate the amine/ammonia source.
Amine Source Benzophenone Imine (1.2 eq)Reliable ammonia surrogate; product is hydrolyzed in a separate acidic step.
Solvent Anhydrous Toluene or DioxaneHigh-boiling, aprotic solvent.
Temperature 100-110 °CProvides thermal energy to overcome activation barriers.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Rao, S. V., et al. (n.d.).
  • Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)
  • Wikipedia. (n.d.).
  • Solomyannii, R.N., et al. (2017). Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives. Institute of Bioorganic Chemistry and Petrochemistry.
  • Wikipedia. (n.d.). Pyrimidine.
  • Wikipedia. (n.d.).
  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-3.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Sulfone.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). WO1994021603A1 - A process for preparing sulfones.
  • Baran Lab. (2020).
  • ResearchGate. (n.d.). Strategies for the synthesis of sulfones and studies on the sulfonyl hydrazones.

Sources

Technical Support Center: Synthesis of 2-(Methylsulfonyl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)pyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemistry, enabling you to troubleshoot and enhance your experimental outcomes effectively.

The synthesis of this compound is a critical process for creating intermediates used in the development of various pharmacologically active agents. The most common and reliable route involves a two-step sequence: first, the reduction of a nitro-pyrimidine precursor to form an amine, followed by the selective oxidation of a methylthio group to the target methylsulfonyl moiety. Success hinges on precise control of reaction conditions at each stage to maximize yield and purity.

Overall Synthesis Workflow

The synthetic pathway is illustrated below, beginning with the precursor 2-(Methylsulfanyl)-5-nitropyrimidine.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Thioether Oxidation A 2-(Methylsulfanyl)-5-nitropyrimidine B 2-(Methylthio)pyrimidin-5-amine A->B  Fe / AcOH, EtOH  80°C, 2h C 2-(Methylthio)pyrimidin-5-amine D This compound (Final Product) C->D  m-CPBA or Oxone  DCM, 0°C to RT

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most established and scalable synthetic route to this compound?

The most common route involves the reduction of 2-(methylsulfanyl)-5-nitropyrimidine to 2-(methylthio)pyrimidin-5-amine, followed by oxidation of the thioether to the sulfone. This pathway is favored due to the accessibility of starting materials and generally reliable reaction conditions. The reduction is often achieved using classical methods like iron powder in acetic acid, providing a cost-effective solution[1]. The subsequent oxidation requires more careful control but can be accomplished with various reagents like m-CPBA or Oxone[2].

Q2: Why is the oxidation step (Step 2) so critical for yield and purity?

The oxidation step is the most delicate part of the synthesis. The methylsulfonyl group is a potent electron-withdrawing group and an excellent leaving group. This high reactivity makes the C2 position of the pyrimidine ring susceptible to nucleophilic attack, including by water or other nucleophiles present in the reaction mixture, which can lead to decomposition or byproduct formation[3][4]. Furthermore, the oxidizing agent can potentially react with the amino group or the pyrimidine ring itself if conditions are not carefully controlled, leading to impurities.

Q3: What are the key safety considerations for this synthesis?

  • Nitro Reduction: The reduction of nitro compounds can be exothermic. When using reagents like iron in acid, hydrogen gas may be evolved. The reaction should be conducted in a well-ventilated fume hood with proper monitoring.

  • Oxidation: Oxidizing agents like m-CPBA are potentially explosive and should be handled with care, avoiding shock, friction, and high temperatures. The oxidation reaction itself can be highly exothermic and requires slow addition of the oxidant at low temperatures (e.g., 0 °C) with efficient stirring and cooling.

Q4: Can I use a different oxidizing agent than m-CPBA or Oxone?

Yes, other oxidants can be used, such as hydrogen peroxide in the presence of a catalyst like sodium tungstate[2]. However, each system has its own challenges. For example, H₂O₂/Na₂WO₄ requires careful pH control and can sometimes be slower. The choice of oxidant often depends on factors like substrate tolerance, desired reaction time, cost, and ease of workup. m-CPBA is often preferred in laboratory settings for its clean reaction profile, as the byproduct, 3-chlorobenzoic acid, is typically easy to remove.

Troubleshooting Guide
Problem Area 1: Synthesis of 2-(Methylthio)pyrimidin-5-amine (Precursor)

Q: My reduction of 2-(methylsulfanyl)-5-nitropyrimidine is incomplete or stalling.

  • Potential Cause 1: Inactive Iron Powder. The surface of the iron powder may be oxidized.

    • Solution: Activate the iron powder before use. Briefly wash the iron powder with dilute HCl, followed by water, ethanol, and ether, then dry it under vacuum. This removes the passivating oxide layer.

  • Potential Cause 2: Insufficient Acid. Acetic acid is crucial for activating the iron and serving as a proton source.

    • Solution: Ensure at least a stoichiometric amount of acetic acid is present. The protocol often uses a large excess of acetic acid as a co-solvent to drive the reaction[1].

  • Potential Cause 3: Low Reaction Temperature. The reaction typically requires heating to proceed at a reasonable rate.

    • Solution: Ensure the internal reaction temperature is maintained around 80 °C. Monitor the temperature closely, as the reaction can be exothermic initially.

Q: The yield of my precursor is low after workup.

  • Potential Cause 1: Product Adsorption onto Iron Sludge. The amine product can chelate with iron salts, getting trapped in the solid waste during filtration.

    • Solution: After the reaction, basify the mixture carefully with a solution like sodium carbonate or ammonium hydroxide to a pH of ~8-9. This precipitates iron hydroxides and frees the amine product. Then, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, DCM). Washing the filtered iron cake with plenty of the extraction solvent is also crucial.

  • Potential Cause 2: Emulsion during Extraction. The fine iron oxide/hydroxide particles can lead to persistent emulsions during the aqueous workup.

    • Solution: Add a small amount of a filter aid like Celite® to the reaction mixture before filtration to create a more porous filter cake. If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help break it.

Problem Area 2: Oxidation to this compound (Final Product)

Q: The oxidation reaction is not going to completion, and I see both starting material and the intermediate sulfoxide on TLC.

  • Potential Cause 1: Insufficient Oxidant. The conversion of the thioether to the sulfone requires two equivalents of the oxidizing agent.

    • Solution: Ensure you are using at least 2.0-2.2 equivalents of the oxidant (e.g., m-CPBA). It's common to use a slight excess to drive the reaction to completion. You can add the oxidant in portions, monitoring by TLC after each addition.

  • Potential Cause 2: Low Reaction Temperature. While the initial addition must be done at low temperature to control the exotherm, the reaction may need to warm to room temperature to proceed to the sulfone.

    • Solution: After the initial exothermic phase subsides at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor by TLC until the intermediate sulfoxide spot has been completely converted to the final sulfone product.

Q: My TLC shows multiple new spots, and the reaction mixture has darkened, indicating decomposition.

  • Potential Cause 1: Over-oxidation or Side Reactions. The electron-rich aminopyrimidine ring is sensitive to strong oxidants. N-oxidation of the amine or ring oxidation can occur.

    • Solution: Maintain strict temperature control. Add the oxidant slowly and in portions to a solution of the substrate at 0 °C or below. Do not let the internal temperature rise significantly. Using a solvent like dichloromethane (DCM) is standard as it is relatively inert.

  • Potential Cause 2: Product Instability. The final product, a 2-sulfonylpyrimidine, is highly reactive towards nucleophiles[3]. Trace amounts of water or other nucleophiles can cause degradation, especially if the reaction is heated or run for an extended time.

    • Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen). Once the reaction is complete, proceed with the workup promptly. Avoid prolonged heating. The product is also known to be sensitive to hydrolysis in aqueous buffers, highlighting the importance of a non-aqueous workup if possible[3].

G start Low Yield in Oxidation Step check_completion Is the reaction going to completion? start->check_completion check_purity Is the crude product clean by TLC/LCMS? check_completion->check_purity Yes add_oxidant Action: Add more oxidant (0.1-0.2 eq) and allow to warm to RT. Monitor TLC. check_completion->add_oxidant No workup_loss Problem: Side reactions or product decomposition. Action: 1. Repeat with strict temp   control (≤ 0°C). 2. Use anhydrous solvent. 3. Quench reaction promptly. check_purity->workup_loss No (Decomposition) final_product Problem: Product loss during workup/purification. Action: 1. Quench with Na₂S₂O₃/NaHCO₃. 2. Minimize exposure to water. 3. Consider alternative purification   (e.g., crystallization vs. silica gel). check_purity->final_product Yes

Caption: Troubleshooting logic for low yield in the oxidation step.

Optimized Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)pyrimidin-5-amine

This protocol is adapted from established procedures for nitro group reduction using iron[1].

Reagents & Equipment:

  • 2-(Methylsulfanyl)-5-nitropyrimidine

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(methylsulfanyl)-5-nitropyrimidine (1.0 eq).

  • Add ethanol and glacial acetic acid in a 2:1 v/v ratio (e.g., 20 mL EtOH, 10 mL AcOH per 1 g of starting material).

  • Under a nitrogen atmosphere, begin stirring and add iron powder (5.0-10.0 eq) in portions. The addition may be exothermic.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-3 hours.

  • Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes) until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the bulk of the iron salts. Wash the filter cake thoroughly with ethanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate and water. Carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~8.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-(methylthio)pyrimidin-5-amine, typically as a yellow solid.

Protocol 2: Oxidation to this compound

This protocol uses m-CPBA, a common and effective oxidant for this transformation[2].

Reagents & Equipment:

  • 2-(Methylthio)pyrimidin-5-amine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve 2-(methylthio)pyrimidin-5-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve m-CPBA (2.2 eq) in DCM.

  • Add the m-CPBA solution to the stirred amine solution dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC. If the intermediate sulfoxide persists, gentle warming (to ~30 °C) or addition of a small amount of extra m-CPBA (0.1 eq) may be required.

  • Once the reaction is complete, cool it back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to remove the m-CBA byproduct.

  • Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization/trituration from a suitable solvent system (e.g., EtOAc/hexanes or isopropanol).

Data Summary Table
StepReactionKey ReagentsStoichiometry (eq)Temp (°C)Time (h)Typical Yield (%)
1Nitro ReductionFe powder5.0 - 10.0802 - 380 - 90%[1]
2Thioether Oxidationm-CPBA (~77%)2.2 - 2.50 to RT2 - 670 - 85%[2]
Mechanistic Visualization

G start R-S-CH₃ Thioether step1 + 1 eq. [O] start->step1 intermediate R-S(=O)-CH₃ Sulfoxide step1->intermediate step2 + 1 eq. [O] intermediate->step2 product R-S(=O)₂-CH₃ Sulfone step2->product

Caption: Stepwise oxidation of the thioether to the target sulfone.

References
  • Request PDF.Convenient synthesis of 2-(methylsulfonyl)
  • Journal of Sulfur Chemistry.Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.[Link]
  • ACS Publications.
  • Russian Journal of General Chemistry.
  • Request PDF.
  • Organic Chemistry Portal.
  • Bioconjugate Chemistry.

Sources

Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into overcoming the common yet significant challenge of low aqueous solubility in pyrimidine-based compounds. As pyrimidine scaffolds are central to numerous therapeutic agents, from anticancer to antiviral drugs, addressing their solubility is paramount for advancing drug discovery and development.[1][2] This resource offers a structured, question-and-answer approach to troubleshoot and resolve solubility issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of pyrimidine-based compounds, providing concise and actionable answers.

Q1: Why do many of my pyrimidine-based compounds exhibit poor aqueous solubility?

A1: The low solubility of pyrimidine derivatives often stems from their molecular structure. These compounds can be planar and possess aromatic characteristics, which can lead to strong crystal lattice energy.[3] This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the individual molecules to dissolve in a solvent. Additionally, many pyrimidine-based drug candidates are lipophilic, meaning they have a high affinity for fatty or non-polar environments and a low affinity for water.[4] This inherent hydrophobicity is a primary contributor to their poor aqueous solubility.

Q2: What is the first step I should take when I encounter a solubility issue with a new pyrimidine compound?

A2: The first step is to characterize the nature of the solubility problem. A crucial distinction to make is between kinetic and thermodynamic solubility.[1]

  • Kinetic solubility refers to the concentration of a compound that can be dissolved from a high-concentration stock solution (often in DMSO) when diluted into an aqueous buffer. It's a measure of how quickly the compound precipitates out of solution.[1]

  • Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with the solvent over a longer period.[1]

For many in vitro biological assays, kinetic solubility is the more relevant parameter. A simple way to assess this is to prepare a dilution series of your DMSO stock in your assay buffer and visually inspect for precipitation.

Q3: How much DMSO is acceptable in my cell-based assays, and how can I prepare my dilutions to avoid precipitation?

A3: It is critical to keep the final concentration of dimethyl sulfoxide (DMSO) in cell-based assays as low as possible, ideally below 0.5% and almost always under 1%.[5] Higher concentrations of DMSO can be toxic to cells and may interfere with the biological activity you are measuring.[5]

To minimize precipitation during dilution, a two-step dilution process is recommended:

  • Create an intermediate dilution of your high-concentration DMSO stock into your cell culture medium.

  • Perform subsequent serial dilutions from this intermediate solution directly in the cell culture medium. This ensures the DMSO concentration remains consistently low across all your final concentrations.[5]

Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any effects of the solvent.[5]

Section 2: Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed, step-by-step protocols and the scientific rationale for common techniques to enhance the solubility of pyrimidine-based compounds.

Issue 1: My pyrimidine compound precipitates out of my aqueous buffer at neutral pH.

This is a very common issue, particularly for compounds with ionizable functional groups. The solubility of such compounds is highly dependent on the pH of the solution.[6][7]

Solution A: pH Modification

Many drug molecules are weak acids or bases, and their solubility can be significantly increased by adjusting the pH of the solution.[7] For a pyrimidine-based compound, the nitrogen atoms in the ring can act as weak bases.

  • Determine the pKa of your compound. This can be predicted using software or determined experimentally.

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of your solid pyrimidine compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to reach thermodynamic equilibrium.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH to identify the pH range where your compound is most soluble.

Causality: For a basic pyrimidine compound, decreasing the pH below its pKa will lead to protonation of the nitrogen atoms. The resulting charged species is more polar and will have a higher affinity for water, thus increasing its solubility.[8] Conversely, for an acidic compound, increasing the pH above its pKa will lead to deprotonation, forming a more soluble salt.[8]

Issue 2: pH adjustment is not sufficient to achieve the desired concentration for my experiments.

If altering the pH does not provide a sufficient increase in solubility, the use of co-solvents is a common and effective next step.[4]

Solution B: Co-solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[4][9]

Co-solventPolarityCommon UseConsiderations
Ethanol HighOral and parenteral formulationsCan have biological effects at higher concentrations.
Propylene Glycol (PG) MediumOral, topical, and parenteral formulationsGenerally considered safe.[4]
Polyethylene Glycol (PEG 300/400) MediumOral and parenteral formulationsLow molecular weight PEGs are common.[4]
Dimethyl Sulfoxide (DMSO) HighIn vitro assays, preclinical studiesCan be toxic at higher concentrations.[4][5]
N-methyl-2-pyrrolidone (NMP) HighPreclinical studiesPotential for toxicity.[4]
  • Select a panel of co-solvents based on the properties of your compound and the requirements of your experiment.

  • Prepare a series of co-solvent/buffer mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent in your chosen aqueous buffer).

  • Determine the solubility of your compound in each mixture using the same method described for the pH-solubility profile.

  • Plot solubility versus co-solvent concentration to identify the optimal co-solvent and concentration for your needs.

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic drug molecule and the aqueous solvent, making it more favorable for the drug to dissolve.[9]

Issue 3: My compound is intended for in vivo studies, and I need a formulation that is safe and effective.

For in vivo applications, more advanced formulation strategies may be necessary to enhance solubility and improve bioavailability.

Solution C: Salt Formation

If your pyrimidine compound has an ionizable group (acidic or basic), forming a salt is a highly effective method to increase solubility and dissolution rate.[7][10]

Caption: Workflow for Salt Screening.

Causality: Salt formation disrupts the crystal lattice of the free form of the drug, often leading to a solid form with lower lattice energy and improved interaction with water, thereby increasing solubility.[10]

Solution D: Amorphous Solid Dispersions

Creating an amorphous solid dispersion involves dispersing the drug in a molecularly disordered state within an inert carrier, typically a hydrophilic polymer.[11]

  • Select a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®).

  • Dissolve both the pyrimidine compound and the polymer in a common organic solvent.

  • Remove the solvent rapidly using techniques like rotary evaporation or spray drying. This rapid removal traps the drug in an amorphous state within the polymer matrix.

  • Characterize the resulting solid using techniques like X-ray powder diffraction (XRPD) to confirm the absence of crystallinity.

  • Measure the dissolution rate of the solid dispersion compared to the crystalline drug.

Causality: The amorphous form of a drug does not have the high crystal lattice energy of its crystalline counterpart, making it thermodynamically more favorable to dissolve. The hydrophilic polymer carrier also helps to improve wetting and prevent recrystallization.[10]

Section 3: Advanced Strategies and Considerations

What other advanced formulation techniques can be considered for highly insoluble pyrimidine compounds?

For particularly challenging compounds, several other advanced formulation strategies can be explored:

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[5]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be very effective. These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion upon contact with aqueous fluids in the gut.[10]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. Techniques such as micronization and nanosuspension formation can be employed.[7][12]

Logical Relationship of Solubility Enhancement Techniques

SolubilityStrategies cluster_initial Initial Assessment cluster_simple Simple Formulation cluster_advanced Advanced Formulation InitialCompound Low Solubility Pyrimidine Compound pH_Adjust pH Adjustment InitialCompound->pH_Adjust Ionizable? Co_Solvent Co-solvents InitialCompound->Co_Solvent Salt_Form Salt Formation pH_Adjust->Salt_Form If insufficient Cyclodextrin Cyclodextrins pH_Adjust->Cyclodextrin Alternative Solid_Dispersion Amorphous Solid Dispersions Co_Solvent->Solid_Dispersion If insufficient Lipid_Form Lipid-Based Formulations Solid_Dispersion->Lipid_Form High LogP?

Sources

preventing hydrolysis of 2-sulfonylpyrimidine reagents in aqueous buffer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-sulfonylpyrimidine (2-SP) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and troubleshooting these powerful covalent modifiers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and use of 2-sulfonylpyrimidine reagents in aqueous buffers.

Q1: My 2-sulfonylpyrimidine reagent is losing activity in my aqueous buffer. What is happening?

A: Your reagent is likely undergoing hydrolysis. 2-Sulfonylpyrimidines are susceptible to a slow, time- and pH-dependent hydrolysis in aqueous environments.[1][2][3] This reaction involves the nucleophilic attack of water or hydroxide ions on the C-2 position of the pyrimidine ring, leading to the displacement of the sulfonyl group. The product is an inactive pyrimidin-2-ol, which cannot participate in the desired reaction with your target nucleophile (e.g., a cysteine residue).[1][3]

The rate of this hydrolysis is a critical factor to manage for successful experiments. While 2-SPs generally exhibit good aqueous stability compared to other electrophiles like maleimides, highly reactive analogs can show significant degradation over several hours.[1][4]

Q2: How does pH affect the stability of my 2-SP reagent?

A: The pH of your aqueous buffer is one of the most critical factors influencing the stability of your 2-SP reagent.

  • At Higher pH (Alkaline): The concentration of hydroxide ions (OH⁻) is higher. Hydroxide is a stronger nucleophile than water, leading to a significantly faster rate of hydrolysis.[5]

  • At Lower pH (Acidic to Neutral): The rate of hydrolysis is slower. However, for reactions involving cysteine, the pH must be carefully balanced. The desired reaction is typically with the thiolate anion (Cys-S⁻), which is more abundant at pH values closer to or above the pKa of the cysteine thiol group (~8.3).[1][6] Therefore, a compromise is often necessary. Most protocols recommend a pH range of 6.5 to 7.5 to achieve a good balance between reagent stability and efficient reaction with the target thiol.[1][2]

Q3: I am using a 2-SP derivative with a strong electron-withdrawing group. Why is it so unstable?

A: The electronic properties of the substituents on the pyrimidine ring directly modulate the reagent's reactivity.[1][6] Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) at the 5-position make the C-2 carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][2]

While this enhanced reactivity is desirable for a rapid reaction with your target cysteine, it also accelerates the rate of hydrolysis.[1][2] It is a classic trade-off between reactivity and stability. If you are using a highly "tuned" and reactive 2-SP, you must take extra precautions, such as using the reagent immediately after preparing the aqueous solution and maintaining low temperatures.

Q4: Can I pre-mix my 2-SP reagent in buffer and store it for later use?

A: This is strongly discouraged. Due to the risk of hydrolysis, 2-SP reagents should be prepared fresh in aqueous buffer immediately before use.[7] For long-term storage, stock solutions should be prepared in a dry, aprotic organic solvent like DMSO or DMF and stored at -20°C or -80°C. When you are ready to perform your experiment, thaw the stock solution and dilute it to the final concentration in your pre-chilled aqueous buffer.

Troubleshooting Guide: Preventing Hydrolysis

This section provides a systematic approach to diagnosing and solving stability issues with 2-SP reagents.

Issue: Low or no product yield in my cysteine-modification reaction.

If you suspect reagent hydrolysis is the cause of poor experimental outcomes, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for 2-SP Hydrolysis cluster_1 Solutions A Start: Low/No Product Yield B Check Buffer pH Is it > 7.5? A->B C Check Reagent Prep Time Was it prepared >1-2 hours ago? B->C No G Lower pH to 6.5-7.2 [Balance stability & thiol reactivity] B->G Yes D Check Temperature Is it > 25°C? C->D No H Prepare Reagent Solution Fresh Use immediately after dilution C->H Yes E Check Reagent Structure Does it have strong EWGs? D->E No I Lower Reaction Temperature Run at 4°C or on ice D->I Yes F Analytical Confirmation Run HPLC-MS or NMR on reagent solution E->F No J Handle as Highly Reactive Combine all mitigation steps: Lower pH, fresh prep, low temp. E->J Yes K Confirm Hydrolysis Product (Pyrimidin-2-ol) If present, hydrolysis is confirmed. F->K

Caption: Troubleshooting workflow for 2-SP reagent instability.

In-Depth Solutions & Scientific Rationale
1. Optimizing Buffer Conditions

The choice of buffer pH is a critical experimental parameter that requires careful optimization.

pH RangeImpact on 2-SP ReagentImpact on Cysteine ReactivityRecommendation
< 6.5 High Stability: Minimal hydrolysis due to low OH⁻ concentration.Low Reactivity: Cysteine is predominantly in the protonated thiol (R-SH) form, which is a poor nucleophile.Not recommended unless the target cysteine is in a microenvironment that lowers its pKa.
6.5 - 7.5 Good Stability: Hydrolysis occurs but is generally slow enough for most reactions.[1]Good Reactivity: Sufficient concentration of the nucleophilic thiolate (R-S⁻) for efficient reaction.[2]Optimal Range: Start experiments at pH 7.0-7.2 and lower to 6.5 if stability issues persist with highly reactive 2-SPs.
> 7.5 Low Stability: Rapid hydrolysis significantly reduces the concentration of active reagent.High Reactivity: Increased concentration of the thiolate anion.Not recommended due to the rapid rate of reagent hydrolysis, which often outcompetes the desired reaction.

Protocol for Buffer Preparation (Potassium Phosphate Buffer, 50 mM, pH 7.0)

  • Prepare Stock Solutions:

    • 0.5 M Potassium Phosphate Monobasic (KH₂PO₄)

    • 0.5 M Potassium Phosphate Dibasic (K₂HPO₄)

  • Mixing: In a calibrated beaker, combine the stock solutions. For a 100 mL final volume of 50 mM buffer, you will need to determine the precise volumes of each stock. Start with approximately 3.9 mL of the 0.5 M monobasic stock and 6.1 mL of the 0.5 M dibasic stock.

  • Volume Adjustment: Add deionized water to bring the volume to approximately 95 mL.

  • pH Calibration: Place a calibrated pH meter into the solution. Slowly add the appropriate stock solution (monobasic to lower pH, dibasic to raise pH) until the meter reads exactly 7.00.

  • Final Volume: Add deionized water to reach a final volume of 100 mL.

  • Filtration: Filter the buffer through a 0.22 µm filter to remove any particulates.

2. Reagent Handling and Preparation

Proper handling ensures the reagent's integrity until the moment of use.[7][8][9]

Step-by-Step Protocol for Reagent Preparation:

  • Stock Solution: Allow your anhydrous DMSO stock solution of the 2-SP reagent to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Buffer Chilling: Place your prepared aqueous reaction buffer on ice to chill it to approximately 4°C. This will slow the rate of any potential hydrolysis upon dilution.

  • Immediate Dilution: Just before starting your reaction, perform the final dilution of the DMSO stock into the pre-chilled aqueous buffer. Mix thoroughly but gently.

  • Initiate Reaction: Immediately add the freshly prepared aqueous reagent solution to your reaction vessel containing your protein or other target molecules. Do not let the diluted reagent sit for an extended period.

3. Analytical Verification of Hydrolysis

If troubleshooting efforts do not resolve the issue, it is crucial to confirm that hydrolysis is indeed the problem.

Workflow for Hydrolysis Confirmation:

G cluster_0 Analytical Workflow A Prepare 2-SP in Aqueous Buffer B Incubate at RT (e.g., t=0, 1h, 4h, 8h) A->B C Analyze via LC-MS B->C D Analyze via ¹H NMR B->D E Identify Parent Mass and Hydrolysis Product Mass (M + H₂O - RSO₂H) C->E F Observe Disappearance of Parent 2-SP Signals and Appearance of Pyrimidin-2-ol Signals D->F G Confirm Hydrolysis E->G F->G

Caption: Analytical workflow to confirm 2-SP hydrolysis.

  • LC-MS Analysis: The primary hydrolysis product is the corresponding pyrimidin-2-ol. You should monitor for the disappearance of the mass corresponding to your starting 2-SP and the appearance of a new peak corresponding to the hydrolyzed product.

  • NMR Spectroscopy: In ¹H NMR, hydrolysis is unambiguously identified by the disappearance of the starting material's signals and the emergence of new aromatic signals for the pyrimidin-2-ol byproduct.[1][3] These new signals are typically shielded (shifted upfield) compared to the parent compound. You may also observe a signal for the released sulfinic acid (e.g., methanesulfinic acid at ~2.3 ppm).[2]

By understanding the mechanism of 2-sulfonylpyrimidine hydrolysis and implementing these rigorous handling and troubleshooting procedures, you can ensure the stability of your reagents and achieve reliable, reproducible results in your research.

References
  • Pichon, M., Drelinkiewicz, D., Lozano, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
  • Pichon, M., Drelinkiewicz, D., Lozano, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
  • Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv.
  • Am Ende, C. W., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.
  • Am Ende, C. W., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.
  • Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate.
  • Doshi, B. M. (2024). 10 Best Practices for Working with Neuroscience Reagents. MBLI Hubspot.
  • Schneider, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry.
  • Pichon, M., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.
  • van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry.
  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
  • Bollong, M. J., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society.
  • Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere.
  • Medi-Products. (2024). Tips to Maximize The Effectiveness Of Laboratory Reagents.

Sources

Technical Support Center: Optimizing Protein Labeling with 2-Sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for protein labeling using 2-sulfonylpyrimidine (2-SP) reagents. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful chemistry for cysteine-selective bioconjugation. As a class of electrophiles, 2-SPs offer a tunable and highly selective method for protein modification.[1][2][3] However, like any precise chemical tool, achieving optimal results requires a clear understanding of the reaction mechanism and potential pitfalls.

This document provides in-depth troubleshooting advice and protocols to help you minimize off-target reactions and maximize the efficiency and specificity of your labeling experiments.

Core Mechanism: Cysteine-Selective SNAr Reaction

2-Sulfonylpyrimidines react with the thiol side chain of cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The process is highly dependent on the nucleophilicity of the cysteine thiol, which is significantly enhanced when it is deprotonated to the thiolate anion (S⁻). This is why reaction pH is a critical parameter. The sulfonyl group acts as an excellent leaving group, facilitating the formation of a stable thioether bond between the pyrimidine ring and the cysteine sulfur.

The exquisite selectivity for cysteine over other nucleophilic residues like lysine arises from the superior nucleophilicity of the thiol group under mild, near-neutral pH conditions.[1][2] While lysine's primary amine is a potent nucleophile, it is typically protonated (NH₃⁺) and thus unreactive at a pH below its pKa (~10.5).

Diagram 1. Reaction mechanism for cysteine labeling.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: Why is my labeling efficiency low or incomplete?

Possible Causes & Solutions:

  • Suboptimal pH: The reaction rate is highly pH-dependent. The pKa of a cysteine thiol in a protein context can vary, but labeling is generally most efficient between pH 7.0 and 8.5.[1] Below pH 7, the concentration of the reactive thiolate anion is low, slowing the reaction.

    • Solution: Perform a pH screen from 7.0 to 8.5 to find the optimal condition for your specific protein. Ensure your buffer has sufficient buffering capacity to maintain the pH throughout the reaction. Phosphate or HEPES buffers are excellent choices.

  • Reagent Hydrolysis: While many 2-SP reagents show good stability in aqueous buffers, highly activated derivatives can be susceptible to hydrolysis, especially at higher pH or over long incubation times.[1][2][6] This inactivates the reagent.

    • Solution: Always prepare 2-SP stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF) and add it to the aqueous protein solution immediately before starting the reaction. Avoid prolonged storage of diluted aqueous solutions of the reagent.

  • Incorrect Stoichiometry: An insufficient molar excess of the 2-SP reagent will lead to incomplete labeling.

    • Solution: Start with a 10- to 20-fold molar excess of the 2-SP reagent over the protein. If labeling remains incomplete, you can cautiously increase the excess. However, be aware that a very high excess can increase the risk of off-target reactions.

  • Inaccessible Cysteine: The target cysteine residue may be buried within the protein's structure or sterically hindered, preventing access for the labeling reagent.

    • Solution: Consider adding a mild denaturant (e.g., 0.1% SDS, 1-2 M urea) to partially unfold the protein and increase cysteine accessibility. This must be tested carefully to ensure it doesn't irreversibly denature your protein.

Question 2: I'm observing significant off-target labeling, particularly on lysine residues. How can I prevent this?

Possible Causes & Solutions:

  • pH is Too High: While a slightly basic pH promotes cysteine labeling, pH values above 8.5-9.0 can deprotonate the ε-amino group of lysine (pKa ~10.5), turning it into a potent nucleophile that can compete with cysteine for the 2-SP reagent.

    • Solution: Lower the reaction pH. The optimal window for cysteine selectivity is typically pH 7.0-8.0. Running the reaction at a lower pH significantly reduces lysine reactivity while still allowing for efficient cysteine modification, albeit at a potentially slower rate.[4]

  • Excessive Reagent Concentration or Reaction Time: Pushing the reaction with a very high molar excess of the 2-SP reagent or allowing it to proceed for too long can drive less favorable off-target reactions.

    • Solution: Optimize the stoichiometry and reaction time. Use the lowest molar excess and shortest time required to achieve sufficient cysteine labeling. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) analyzed by mass spectrometry can reveal the point at which cysteine labeling is complete and before significant off-target modification occurs.

  • Highly Reactive 2-SP Derivative: The reactivity of 2-SP reagents can be tuned over several orders of magnitude based on the substituents on the pyrimidine ring.[1][6] Using a hyper-reactive derivative may reduce selectivity.

    • Solution: If selectivity is a problem, switch to a less reactive 2-SP analog. Electron-donating groups on the pyrimidine ring decrease reactivity, while electron-withdrawing groups increase it.[1][6]

Troubleshooting_Workflow Start Start: Labeling Problem Check_MS Analyze by Mass Spec (Intact Mass & Digestion) Start->Check_MS Problem_Type What is the issue? Check_MS->Problem_Type Low_Eff Low Efficiency Problem_Type->Low_Eff Incomplete Labeling Off_Target Off-Target Labeling Problem_Type->Off_Target Non-Specific Modification Optimize_pH Optimize pH (Screen 7.0-8.5) Low_Eff->Optimize_pH Increase_Excess Increase Molar Excess (10x -> 20x -> 50x) Optimize_pH->Increase_Excess Check_Reagent Use Fresh Reagent (Check for Hydrolysis) Increase_Excess->Check_Reagent Success Successful Labeling Check_Reagent->Success Lower_pH Lower pH (Target 7.0-7.5) Off_Target->Lower_pH Reduce_Excess Reduce Molar Excess & Reaction Time Lower_pH->Reduce_Excess Change_Reagent Use Less Reactive 2-SP Analog Reduce_Excess->Change_Reagent Change_Reagent->Success

Diagram 2. Troubleshooting workflow for labeling issues.

Question 3: My protein precipitates after adding the 2-sulfonylpyrimidine reagent.

Possible Causes & Solutions:

  • Organic Co-solvent Shock: 2-SP reagents are often dissolved in 100% DMSO or DMF. Adding a large volume of this stock to your aqueous protein solution can cause the protein to precipitate.

    • Solution: Minimize the volume of the organic stock solution added. Aim for the final concentration of the organic solvent to be less than 5% (v/v). If you need to add more, do so slowly while gently vortexing the protein solution.

  • Reagent Aggregation: The labeling reagent itself might have poor solubility in the aqueous buffer, causing it to precipitate and co-precipitate the protein.

    • Solution: Ensure the final concentration of the 2-SP reagent does not exceed its solubility limit in your reaction buffer. Some studies note that 2-SPs generally have excellent solubility compared to other reagents.[2] If solubility is an issue, consider screening different buffer compositions.

Frequently Asked Questions (FAQs)

  • How do I confirm that labeling has occurred and is specific to my target cysteine? The gold standard for confirming covalent modification is mass spectrometry (MS).[7]

    • Intact Protein Analysis: Electrospray ionization (ESI-MS) of the intact protein can confirm the addition of the mass of the pyrimidine moiety.

    • Peptide Mapping: For definitive site localization, the labeled protein should be digested (e.g., with trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] This will identify the exact peptide containing the modification and pinpoint the labeled cysteine residue. Searching the data for modifications on other residues (like lysine) will confirm specificity.[11]

  • What are typical reaction conditions to start with? A good starting point is to incubate your protein (typically 10-50 µM) with a 10-20 fold molar excess of the 2-SP reagent in a buffer like PBS or HEPES at pH 7.4 for 1-2 hours at room temperature.[1][6]

  • Can I use reducing agents like DTT or TCEP in my reaction? No. Reducing agents contain free thiols that will react with the 2-sulfonylpyrimidine reagent, consuming it and preventing protein labeling. Ensure that all reducing agents are removed from the protein solution before initiating the labeling reaction, typically through dialysis, desalting columns, or buffer exchange.

Key Experimental Protocols

Protocol 1: General Procedure for Cysteine-Selective Labeling
  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable non-amine, non-thiol buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure any reducing agents have been removed.

  • Reagent Preparation: Prepare a 10-20 mM stock solution of the 2-sulfonylpyrimidine reagent in anhydrous DMSO.

  • Initiate Reaction: Add the required volume of the 2-SP stock solution to the protein solution to achieve the desired molar excess (e.g., 20x). Ensure the final DMSO concentration is below 5%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or N-acetylcysteine, to a final concentration of 10-20 mM.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis into a suitable storage buffer.

  • Analysis: Confirm successful labeling via SDS-PAGE (if the label is a fluorophore), UV-Vis spectroscopy, and/or mass spectrometry.

Protocol 2: Optimizing Reaction Specificity
  • Set up Parallel Reactions: Prepare multiple small-scale reactions with your protein.

  • Variable Parameters:

    • pH Screen: Set up reactions at pH 7.0, 7.5, 8.0, and 8.5.

    • Stoichiometry Screen: At the optimal pH, test different molar excesses of the 2-SP reagent (e.g., 5x, 10x, 20x, 50x).

    • Time Course: At the optimal pH and stoichiometry, take aliquots at different time points (e.g., 15, 30, 60, 120 minutes).

  • Analysis: Immediately quench and analyze each reaction by LC-MS/MS.

  • Evaluation: Determine the conditions that provide the highest level of cysteine labeling with the lowest detectable off-target modification (e.g., on lysine).

Data Summary

ParameterRecommended Starting ConditionOptimization RangeRationale & Key Considerations
pH 7.4 - 7.87.0 - 8.5Balances thiolate reactivity with lysine side-chain inertness. Higher pH increases rate but risks off-target reactions.[1]
Molar Excess (Reagent:Protein) 10x - 20x5x - 100xEnsures reaction goes to completion. High excess can lead to non-specific labeling.
Temperature Room Temp. (20-25 °C)4 °C - 37 °CLower temperatures can increase selectivity but will slow the reaction rate.
Reaction Time 1 - 2 hours15 min - 4 hoursDependent on reagent reactivity and protein. Monitor via time course to avoid off-target events.
Protein Concentration 10 - 50 µM1 µM - 200 µMReaction is bimolecular; higher concentrations lead to faster rates.
Buffer Phosphate, HEPESN/AAvoid amine-containing buffers (e.g., Tris) which can potentially act as nucleophiles.

References

  • Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Baud, M. G. J., et al. (2020).
  • Pichon, M. M., et al. (2023). Structure–reactivity studies of 2-sulfonylpyrimidines allow selective protein arylation. University of Southampton Institutional Repository. [Link]
  • Barber, D. M., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. [Link]
  • Bauer, A., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]
  • Bio-Techne. Antibody Conjugation Troubleshooting. Bio-Techne. [Link]
  • Barber, D. M., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Central Science. [Link]
  • Baud, M. G. J. (2022). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Bernardes, G. J. L., et al. (2018).
  • Ge, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
  • Ge, Y., et al. (2023).
  • Heck, A. J. R., et al. (2012). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.
  • Wikipedia. Protein mass spectrometry. Wikipedia. [Link]
  • Baud, M. G. J., et al. (2023). Structure–reactivity studies of 2-sulfonylpyrimidines allow selective protein arylation.
  • LI-COR Biosciences. Troubleshooting Quantitative Western Blots Hints and Tips. LI-COR Biosciences. [Link]
  • Patsnap. Troubleshooting Guide for Common Recombinant Protein Problems.
  • Karuso, P., & Piggott, A. M. (2007).
  • Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • tebu-bio. Antibody purification troubleshooting tips. tebu-bio. [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions for Pyrimidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of coupling reactions involving pyrimidine-5-carboxylic acids. As a core scaffold in numerous pharmaceutical agents, mastering the synthesis of derivatives from this starting material is critical.[1] This guide is structured to address the specific and often complex challenges researchers encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of attached functional groups.[2][3] The C5-carboxylic acid, in particular, presents a unique set of challenges and opportunities in both direct amide bond formations and in more complex cross-coupling reactions where it acts as a directing or influencing group. This resource provides field-proven insights and troubleshooting workflows to navigate these complexities.

Part 1: Troubleshooting Amide Bond Formation

The direct coupling of an amine to the pyrimidine-5-carboxylic acid is the most fundamental transformation, yet it is fraught with potential pitfalls. Success hinges on effective activation of the carboxyl group while mitigating side reactions.

FAQ 1: My amide coupling reaction shows low or no yield. What are the primary causes and solutions?

This is the most common issue, typically stemming from four key areas: inefficient carboxylic acid activation, issues with the amine nucleophile, steric hindrance, or competing side reactions.

Potential Causes & Troubleshooting Steps:

  • Inefficient Carboxylic Acid Activation: The electron-withdrawing pyrimidine ring can decrease the nucleophilicity of the carboxylate anion, making its activation the rate-limiting step.

    • Solution: Switch to a more potent coupling reagent. Standard carbodiimides like DCC or EDC may be insufficient.[4][5] Uronium/aminium or phosphonium salt-based reagents are superior for this substrate.[6]

      • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Excellent for challenging couplings due to the formation of a highly reactive OAt-active ester. The 7-aza-benzotriazole moiety provides anchimeric assistance, accelerating the reaction.[6][7]

      • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A highly efficient and safer alternative to benzotriazole-based reagents, COMU incorporates OxymaPure, which also forms a highly reactive ester.[6][8][9] It often performs well with only 1 equivalent of a tertiary base.[8]

      • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is generally more reactive than carbodiimides and is a reliable choice for many systems.[4][6]

  • Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered secondary amines can fail to react with a moderately activated carboxylic acid.

    • Solution: In addition to using a stronger coupling reagent like HATU, consider converting the carboxylic acid to an acyl fluoride. Acyl fluorides are highly reactive intermediates that are often successful where other methods fail, especially with electron-poor amines.[10] Reagents like TFFH or BTFFH can be used for this in situ conversion.[10]

  • Acid-Base Neutralization: A premature acid-base reaction between your pyrimidine-5-carboxylic acid and the amine nucleophile can form a non-productive ammonium carboxylate salt, effectively taking both components out of the reaction.[4]

    • Solution: Ensure the use of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to scavenge the acid produced during the reaction without deactivating the amine.[9] Typically, 2-3 equivalents of base are required.

  • Hydrolysis of Activated Intermediate: Trace amounts of water in your solvent or reagents can hydrolyze the highly reactive activated ester back to the starting carboxylic acid.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all reagents are dry.[4] Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

Data Summary: Comparison of Common Coupling Reagents
Coupling ReagentClassKey AdvantagesPotential IssuesRecommended Base
EDC/HOBt CarbodiimideWater-soluble byproducts; economical.[7]Lower reactivity; risk of racemization; may be insufficient for pyrimidines.[4][5]DIPEA, NMM
HBTU/TBTU Aminium/UroniumHigh reactivity; fast reaction times.[7]Can cause guanidinylation of the amine if used in excess.[6][11]DIPEA, NMM (2-3 eq.)
HATU Aminium/UroniumHighest reactivity; low racemization; excellent for hindered substrates.[6][7]Higher cost; potential for side reactions if not controlled.DIPEA, Collidine (2-3 eq.)
COMU Aminium/UroniumHigh reactivity comparable to HATU; safer (non-explosive byproducts); excellent solubility.[8][9]Higher cost.DIPEA (1-2 eq.)
PyBOP PhosphoniumHigh reactivity; does not cause guanidinylation.[6]Solutions in DMF have moderate stability; byproduct removal can be tricky.[6]DIPEA, NMM (2-3 eq.)
General Protocol: HATU-Mediated Amide Coupling
  • To a dry round-bottom flask under an inert atmosphere (N₂), add pyrimidine-5-carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (to make a 0.1-0.2 M solution).

  • Add the amine coupling partner (1.1 eq.).

  • Add HATU (1.1 eq.) to the solution.

  • Add DIPEA (2.5 eq.) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow: Amide Coupling

G start Start: Low/No Amide Product check_activation 1. Assess Carboxylic Acid Activation start->check_activation check_amine 2. Evaluate Amine Reactivity check_activation->check_amine Already using HATU? Activation is likely sufficient. solution_reagent Switch to HATU, COMU, or PyBOP check_activation->solution_reagent Using DCC/EDC? Potency likely too low. check_conditions 3. Review Reaction Conditions check_amine->check_conditions Unhindered primary/secondary amine? Reactivity should be adequate. solution_acyl_fluoride Use Acyl Fluoride Protocol (BTFFH) check_amine->solution_acyl_fluoride Hindered or e--poor amine? Need more reactive electrophile. solution_conditions Use Anhydrous Solvents & Inert Atmosphere check_conditions->solution_conditions Using non-anhydrous solvents? Hydrolysis is probable. end_success Success: Product Formed check_conditions->end_success Conditions are optimal? Re-evaluate stoichiometry/purity. solution_reagent->check_amine solution_acyl_fluoride->check_conditions solution_conditions->end_success

Caption: Workflow for troubleshooting failed amide couplings.

FAQ 2: I'm observing a significant side product, what could it be?

Beyond unreacted starting material, two side reactions are particularly relevant for pyrimidine-5-carboxylic acids: decarboxylation and epimerization (if chiral centers are present).

  • Decarboxylation: Pyrimidine-5-carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to yield the corresponding unsubstituted pyrimidine.[12][13] While generally slow at room temperature, this process can be accelerated by certain reaction conditions or impurities.

    • Solution: Avoid high reaction temperatures (>80 °C) if possible. Ensure the reaction is not overly basic or acidic during workup. If decarboxylation is a persistent issue, a milder coupling protocol at lower temperatures is necessary.

  • Epimerization: When coupling a chiral carboxylic acid, racemization or epimerization at the α-carbon is a major concern. Overly strong bases, high temperatures, and the formation of certain intermediates (like oxazolones) can promote this.

    • Solution: Use of additives like HOBt or OxymaPure is known to suppress racemization.[4][9] Reagents like HATU and COMU are generally considered to have a lower risk of epimerization compared to older reagents.[7] Running the reaction at a lower temperature (0 °C to RT) is also highly recommended.[4]

Part 2: Optimizing Pd-Catalyzed Cross-Coupling on Pyrimidine-5-Carboxylic Acid Scaffolds

Often, the pyrimidine-5-carboxylic acid is a scaffold that requires further functionalization at other positions (e.g., C2, C4, C6) via cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. The presence of the free carboxylic acid group is not benign and must be accounted for.

FAQ 3: How does the free -COOH group affect my Pd-catalyzed cross-coupling reaction?

The carboxylic acid group can interfere in several ways:

  • Basicity: Most cross-coupling reactions require a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The acidic proton of the carboxylic acid will consume at least one equivalent of this base.

    • Solution: Always use an additional 1.0-1.2 equivalents of base to account for the acidic proton.[14] Failure to do so will result in insufficient basicity for the catalytic cycle to proceed efficiently.

  • Solubility: The formation of a carboxylate salt under basic conditions can drastically alter the solubility of your starting material. In typical biphasic solvent systems (e.g., Toluene/Water or Dioxane/Water), the carboxylate salt may partition into the aqueous phase, away from the catalyst and coupling partner in the organic phase, effectively halting the reaction.[14]

    • Solution: If solubility is an issue, consider using a single, more polar solvent system like THF, DMF, or DMA, which can better solubilize both the organic components and the carboxylate salt. Alternatively, protecting the carboxylic acid as a methyl or ethyl ester prior to coupling is a robust strategy to circumvent solubility problems entirely.[14]

  • Catalyst Inhibition: While less common, there are reports that carboxylates can sometimes coordinate to the palladium center, potentially acting as an inhibitor.

    • Solution: If you suspect catalyst inhibition (e.g., the reaction stalls at low conversion despite addressing base and solubility issues), screening different palladium catalysts and ligands is warranted.

FAQ 4: My Suzuki coupling of a 2-halo-pyrimidine-5-carboxylic acid is failing. What should I try?

Failure in this context often manifests as recovery of starting material, debromination/dechlorination of the starting material, or rapid decomposition.

Potential Causes & Troubleshooting Steps:

  • Catalyst/Ligand Mismatch: The electron-deficient pyrimidine ring is generally more reactive in Suzuki couplings than analogous benzene halides.[2] However, the combination of the heterocycle and the carboxylic acid can require specific catalyst systems.

    • Solution: For challenging couplings, especially with aryl chlorides, modern catalyst systems using bulky, electron-rich phosphine ligands are essential. Tandem catalyst systems like XPhosPdG2/XPhos or RuPhos-Pd-G3 are excellent starting points.[15][16] These ligands facilitate the oxidative addition step, which is often rate-limiting.

  • Base and Solvent Incompatibility: As mentioned, the choice of base and solvent is critical. An inorganic base that is poorly soluble in the organic solvent will be ineffective.

    • Solution: K₃PO₄ is often a superior base for challenging couplings as it is more soluble in many organic solvents than carbonates. For solvent, a switch from dioxane to THF or DME can sometimes improve results. Microwave heating can also be highly effective at accelerating these reactions and improving yields.[15][16][17]

  • Debromination/Protodehalogenation: This side reaction occurs when the halo-pyrimidine reacts with a proton source before the desired cross-coupling can occur. It is often a sign of a slow transmetalation step or inefficient oxidative addition.

    • Solution: Ensure the reaction is rigorously degassed, as oxygen can interfere with the catalyst. Using a more reactive boronic acid or a different catalyst/ligand system that promotes faster coupling can outcompete the debromination pathway.[15]

Data Summary: Recommended Starting Conditions for Suzuki Coupling

(Substrate: 2-Chloro-pyrimidine-5-carboxylic acid)

ParameterCondition 1 (Standard)Condition 2 (Challenging Substrates)Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)XPhosPdG3 (2-5 mol%)G3 precatalysts are more robust and efficient for activating aryl chlorides.[15]
Ligand -XPhos (4-10 mol%)Bulky phosphine ligands accelerate reductive elimination and stabilize the catalyst.[16]
Base Na₂CO₃ (3 eq.)K₃PO₄ (3 eq.)K₃PO₄ is a stronger base with better solubility in many organic solvents.
Solvent Dioxane/H₂O (4:1)THF or 2-MeTHFA single polar aprotic solvent can improve solubility of the carboxylate salt.
Temperature 80-100 °C80-110 °C (or MW)Microwave irradiation can significantly reduce reaction times and improve yields.[16][17]
General Protocol: Suzuki-Miyaura Cross-Coupling
  • To a microwave vial, add the halo-pyrimidine-5-carboxylic acid (1.0 eq.), the boronic acid partner (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Add the palladium precatalyst (e.g., XPhosPdG3, 0.03 eq.) and ligand (e.g., XPhos, 0.06 eq.).

  • Seal the vial with a cap. Evacuate and backfill with argon three times.

  • Add the degassed solvent (e.g., THF, to 0.1 M) via syringe.

  • Heat the reaction in a microwave reactor to 100-120 °C for 30-90 minutes, or alternatively, heat at 80-90 °C in a traditional oil bath for 4-24 hours.

  • After cooling, dilute the mixture with water and acidify with 1M HCl to pH ~3-4.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography or recrystallization.

Mechanism: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂(X) pd0->pd_complex1 ox_add ox_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂(R²) pd_complex1->pd_complex2 transmetal transmetal Transmetalation pd_complex2->pd0 red_elim red_elim Reductive Elimination product Ar-R (Product) red_elim->product aryl_halide Ar-X (Pyrimidine-X) aryl_halide->ox_add boronic_acid R-B(OR)₂ boronic_acid->transmetal base Base (e.g., K₃PO₄) base->transmetal interference Carboxylic acid consumes base needed for boronate complex formation! interference->base

Caption: Suzuki-Miyaura cycle with pyrimidine-5-carboxylic acids.

References
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Three Pyrimidine Decarboxylations in the Absence of a C
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Royal Society of Chemistry.
  • Effect of Substituent Structure on Pyrimidine Electrophilic Substitution.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1, 5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
  • Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Deriv
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. NIH PMC.
  • Three Pyrimidine Decarboxylations in the Absence of a C
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Coupling Reagents. Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Process optimization for acid-amine coupling: a c
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • Carboxylic acid and Cross Coupling reactions. Reddit.

Sources

Technical Support Center: Strategies to Improve Pharmacokinetic Properties of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions during the optimization of pyrimidine derivatives. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to make informed decisions in your discovery programs.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, virology, and immunology.[1][2] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile building block.[1][3] However, promising biological activity is often hampered by suboptimal pharmacokinetic (PK) properties, such as poor metabolic stability, low aqueous solubility, and insufficient oral bioavailability.[3][4] Addressing these challenges early is critical for advancing a compound from a "hit" to a viable clinical candidate.[4]

This guide is structured as a series of troubleshooting scenarios to directly address the complex PK challenges you may encounter.

Troubleshooting Workflow for Poor Pharmacokinetics

Before diving into specific issues, it's helpful to have a logical workflow. The following diagram outlines a typical decision-making process when a pyrimidine derivative exhibits a poor PK profile.

PK_Troubleshooting_Workflow cluster_0 Initial PK Assessment cluster_1 Problem Identification cluster_2 Strategy Selection & Optimization cluster_3 Validation start Compound with Poor In Vivo PK Profile problem Identify Primary Defect (In Vitro ADME Assays) start->problem stability High Clearance? (Low Metabolic Stability) problem->stability High Clearance solubility Low Concentration? (Poor Solubility) problem->solubility Low Exposure permeability Low Absorption? (Poor Permeability) problem->permeability Low F% strat_stability Metabolic Blocking Bioisosteric Replacement Deuteration stability->strat_stability strat_solubility Add Polar Groups Prodrug Approach Formulation solubility->strat_solubility strat_permeability Optimize LogP/PSA Prodrug Approach Reduce H-Bond Donors permeability->strat_permeability retest Re-synthesize & Re-test In Vitro / In Vivo strat_stability->retest strat_solubility->retest strat_permeability->retest HLM_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis reagents Prepare Reagents: - Phosphate Buffer (pH 7.4) - Test Compound (100 µM) - HLM Stock (2 mg/mL) - NRS Solution plate Add 1 µL Compound to Plate reagents->plate hlm Add 100 µL HLM Solution plate->hlm preincubate Pre-incubate at 37°C hlm->preincubate initiate Initiate Reaction with 100 µL NRS Solution preincubate->initiate quench Quench at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS initiate->quench process Centrifuge & Collect Supernatant quench->process lcms Analyze by LC-MS/MS process->lcms calc Calculate % Remaining & t½ lcms->calc

Caption: Workflow for a typical liver microsomal stability assay. [5] Detailed Steps:

  • Reagent Preparation: [5] * Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.

    • Test Compound Working Solution: 100 µM in a 50:50 acetonitrile/water mixture.

    • HLM Stock: Dilute pooled human liver microsomes (e.g., from 20 mg/mL) to 2 mg/mL in cold phosphate buffer. Keep on ice.

    • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.

  • Incubation Procedure: [5] * Add 1 µL of the 100 µM compound working solution to the wells of a 96-well plate.

    • Add 100 µL of the 2 mg/mL HLM solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 100 µL of pre-warmed NRS solution. The final compound concentration will be 0.5 µM, and the microsomal protein concentration will be 1 mg/mL.

  • Sample Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing a suitable internal standard (IS).

    • Include a negative control (without NRS) to check for non-enzymatic degradation.

    • Centrifuge the plate to pellet the protein, and transfer the supernatant for LC-MS/MS analysis.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the % remaining parent compound versus time.

    • The slope of the line (k) is used to calculate the in vitro half-life (t½) = 0.693 / k.

Section 2: Aqueous Solubility Challenges

Q3: My pyrimidine derivative is highly potent but has very low aqueous solubility, hindering further testing. What are my primary options?

A3: Causality & Mechanism

Poor aqueous solubility is a common problem, especially as compounds become more lipophilic to achieve high potency. [6]Solubility is governed by the energetic balance between the crystal lattice energy (how tightly the molecule binds to itself) and the solvation energy (how well it interacts with water). Many potent pyrimidine derivatives are planar and pack efficiently into a stable crystal lattice, making them difficult to dissolve.

Troubleshooting & Optimization:

  • Structural Modification (Medicinal Chemistry):

    • Introduce Polar/Ionizable Groups: The most direct approach is to add hydrogen bond donors/acceptors or ionizable groups (e.g., amines, carboxylic acids). This increases interaction with water, improving solubility. The pyrimidine ring itself contains nitrogens that can be protonated, but their basicity (pKa) is often low. Adding a more basic nitrogen (e.g., a piperazine) can be highly effective. [7] * Disrupt Crystal Packing: Introduce non-planar groups or break the molecule's symmetry. This disrupts the crystal lattice, lowering the energy barrier to dissolution.

  • Prodrug Approach:

    • This is an excellent strategy when the parent molecule's structure is optimal for potency and cannot be significantly altered. [8][9]A prodrug is an inactive derivative that is converted to the active parent drug in the body. [8] * Mechanism: A highly soluble, cleavable promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) is attached to the parent drug. [10]This new entity is highly soluble. Once absorbed, endogenous enzymes (like phosphatases or esterases) cleave the promoiety, releasing the active drug at the site of action or in systemic circulation. [11][12]

Caption: Conceptual diagram of a prodrug strategy for enhancing solubility.

  • Formulation Strategies:

    • For preclinical studies, formulation can be a rapid way to enable in vivo testing without re-synthesis.

    • Amorphous Solid Dispersions: Dispersing the drug molecularly within a hydrophilic polymer matrix prevents it from crystallizing. [13][14][15][16]This amorphous form has a higher apparent water solubility than the stable crystal form. [13] * Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in lipids, oils, or surfactants can improve oral absorption by creating emulsions or micelles in the gut. [17] * Nanosystems: Encapsulating the drug in liposomes or albumin nanoparticles can overcome solubility issues and improve its pharmacokinetic profile. [18]

Section 3: Bioavailability and Permeability

Q4: My compound is metabolically stable and has adequate solubility, but it still shows low oral bioavailability. What is the likely cause?

A4: Causality & Mechanism

If stability and solubility are not the issue, poor oral bioavailability (%F) is often due to low permeability across the intestinal wall or active removal by efflux transporters.

  • Low Permeability: The ability of a drug to pass through the lipid membranes of gut epithelial cells is critical for absorption. This property is governed by a delicate balance of physicochemical properties, primarily lipophilicity (measured as cLogP) and polarity (often measured by Polar Surface Area, or PSA). [19]Compounds that are too polar (high PSA) or have too many hydrogen bond donors may fail to enter the lipid membrane.

  • Active Efflux: The gut wall is protected by efflux transporter proteins, such as P-glycoprotein (P-gp), which actively pump foreign substances back into the intestinal lumen, preventing their absorption. Many drug-like molecules are substrates for these transporters.

Troubleshooting & Optimization:

  • Analyze Physicochemical Properties:

    • Lipinski's Rule of Five: As a starting point, check if your compound adheres to these general guidelines (e.g., MW ≤ 500, cLogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). While not absolute, violations can indicate potential permeability issues.

    • Optimize cLogP and PSA: There is often a "sweet spot" for these values. A study on pyrido[3,2-d]pyrimidine HCV inhibitors showed that systematically lowering PSA while raising cLogP dramatically improved their rat pharmacokinetic profiles. [19]This suggests that reducing the number of hydrogen bond donors can be particularly impactful for improving bioavailability. [19]

  • Assess Permeability Experimentally:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput in vitro assay that measures a compound's ability to diffuse across an artificial lipid membrane. It provides a quick assessment of passive permeability.

    • Caco-2 Cell Assay: This is the gold standard in vitro model. It uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with active transporters like P-gp. By measuring transport from the apical (gut) side to the basolateral (blood) side and vice-versa, you can determine both permeability and the efflux ratio. A high efflux ratio (>2) indicates the compound is likely a P-gp substrate.

  • Structural Modifications to Evade Efflux:

    • If your compound is an efflux substrate, you can try to modify its structure to reduce recognition by the transporter. This can involve masking recognition motifs, altering charge, or changing the overall shape of the molecule. Bioisosteric replacement can be a useful tool here. [20][21]

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). [Link]
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]
  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]
  • Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. PubMed. [Link]
  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. [Link]
  • Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. National Institutes of Health (NIH). [Link]
  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. [Link]
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]
  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [Link]
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. [Link]
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
  • How can prodrugs improve PK profiles?.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PubMed Central. [Link]
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
  • Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. National Institutes of Health (NIH). [Link]
  • (PDF) Formulation strategies for poorly soluble drugs.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
  • Pharmacokinetic considerations and challenges in oral anticancer drug therapy. Oxford Academic. [Link]
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. [Link]
  • (PDF) Pharmacokinetic Challenges in Drug Discovery.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Sulfonylpyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-sulfonylpyrimidine scaffold has emerged as a privileged electrophilic warhead in the design of targeted covalent inhibitors. Its tunable reactivity and favorable pharmacological properties have led to the development of potent inhibitors for a range of biological targets, from kinases involved in cancer to bacterial enzymes and herbicide targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-sulfonylpyrimidine inhibitors, offering a comparative perspective on how subtle molecular modifications influence their biological activity. We will delve into the mechanistic underpinnings of their covalent modification, compare different inhibitor series, and provide detailed experimental protocols for their characterization.

The 2-Sulfonylpyrimidine Moiety: A Versatile Covalent Warhead

The core mechanism of action for 2-sulfonylpyrimidine inhibitors involves a nucleophilic aromatic substitution (SNAr) reaction with a cysteine residue in the target protein.[1][2][3] The sulfonyl group at the C2 position of the pyrimidine ring acts as an excellent leaving group upon nucleophilic attack by the thiolate anion of cysteine, forming a stable covalent bond.[4][5] This irreversible or slowly reversible binding can lead to prolonged target engagement and enhanced potency.

The reactivity of the 2-sulfonylpyrimidine core is highly tunable, a key feature for optimizing both on-target potency and off-target selectivity.[6][7] This fine-tuning is achieved through modifications to the pyrimidine ring and the sulfonyl leaving group, allowing for a broad spectrum of reactivity spanning over nine orders of magnitude.[6][7] This adaptability makes the 2-sulfonylpyrimidine scaffold a compelling alternative to other covalent warheads, such as acrylamides, which can sometimes suffer from issues with stability and selectivity.[8][9][10]

Decoding the Structure-Activity Relationship: Key Determinants of Potency

Systematic studies have elucidated the key structural features that govern the reactivity and inhibitory activity of 2-sulfonylpyrimidine derivatives.[6][7] The electronic nature of substituents on the pyrimidine ring plays a pivotal role.

The Influence of Pyrimidine Ring Substituents

The electrophilicity of the C2 carbon, the site of nucleophilic attack, is directly modulated by substituents on the pyrimidine ring.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3), at the C4, C5, or C6 positions significantly enhances the reactivity of the 2-sulfonylpyrimidine core.[6][7][8] This is due to the stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction. For instance, a 5-carbomethoxy (-COOMe) derivative was found to be over 800,000 times more reactive than the unsubstituted parent compound.[7]

  • Electron-Donating Groups (EDGs): Conversely, EDGs like amino (-NH2) or methoxy (-OMe) groups decrease the electrophilicity of the C2 carbon, thereby reducing the reaction rate.[6][7] In some cases, strong EDGs can completely abolish reactivity under physiological conditions.[7] This property can be exploited to fine-tune reactivity and minimize off-target reactions.

The following diagram illustrates the general principle of how substituents on the pyrimidine ring modulate reactivity.

SAR_Principle cluster_0 Modulation of Reactivity EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CF3) Pyrimidine_EWG 2-Sulfonylpyrimidine EWG->Pyrimidine_EWG Substitution on ring Increased_Reactivity Increased Electrophilicity at C2 Enhanced Reaction Rate Pyrimidine_EWG->Increased_Reactivity Leads to EDG Electron-Donating Group (EDG) (e.g., -NH2, -OMe) Pyrimidine_EDG 2-Sulfonylpyrimidine EDG->Pyrimidine_EDG Substitution on ring Decreased_Reactivity Decreased Electrophilicity at C2 Reduced Reaction Rate Pyrimidine_EDG->Decreased_Reactivity Leads to

Caption: Modulation of 2-sulfonylpyrimidine reactivity by ring substituents.

The Role of the Sulfonyl Leaving Group

While the primary focus is often on the pyrimidine core, the nature of the R' group in the -SO2R' moiety also influences the reaction rate, albeit to a lesser extent than ring substituents. Generally, more electron-withdrawing R' groups can lead to a better leaving group and thus a faster reaction.

Comparative Analysis of 2-Sulfonylpyrimidine Inhibitors Across Different Targets

The versatility of the 2-sulfonylpyrimidine scaffold is evident in its successful application against a diverse array of biological targets.

Kinase Inhibitors: A Promising Alternative to Acrylamides

In the realm of kinase inhibition, 2-sulfonylpyrimidines have been explored as effective covalent inhibitors, often targeting a cysteine residue in or near the active site.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: As a replacement for the acrylamide warhead in the approved drug ibrutinib, 2-sulfonylpyrimidine analogues have demonstrated comparable in vitro and in cellulo potency.[9][10] Notably, some of these analogues exhibited improved plasma stability and reduced off-target kinase binding compared to ibrutinib.[9][10]

  • Werner Syndrome Helicase (WRN) Inhibitors: High-throughput screening identified 2-sulfonylpyrimidines as novel covalent inhibitors of WRN helicase activity.[1][3] Structure-activity relationship studies revealed that the corresponding 2-sulfonamide analogues were significantly more potent.[1][3]

Target Inhibitor Type Key SAR Findings Potency Range Reference
BTK 2-SulfonylpyrimidineEWGs on the pyrimidine ring enhance potency. Improved selectivity over acrylamide counterparts.Low nanomolar IC50[9][10]
WRN 2-Sulfonyl/Sulfonamide Pyrimidine2-Sulfonamide analogues are more potent than 2-sulfonyl derivatives.Nanomolar IC50[1][3]
Sortase A Inhibitors: Targeting Bacterial Virulence

2-Sulfonylpyrimidines have been identified as a new class of potent inhibitors of Staphylococcus aureus sortase A (SrtA), a key enzyme in bacterial pathogenesis.[4] These inhibitors act by covalent modification of the active site cysteine (Cys184).[4] SAR studies have led to the development of derivatives with low micromolar KI values.[4]

Herbicides: Inhibition of Acetolactate Synthase

The sulfonylurea class of herbicides, which includes pyrimidine-sulfonylurea derivatives, targets the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11][12][13][14] This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants.[13][14] SAR studies in this area focus on optimizing herbicidal activity and selectivity.[11]

Experimental Protocols for SAR Studies

Rigorous experimental evaluation is crucial for establishing a clear SAR. Below are representative protocols for the synthesis and characterization of 2-sulfonylpyrimidine inhibitors.

General Synthetic Route

A common synthetic pathway to 2-sulfonylpyrimidine derivatives involves a two-step process: nucleophilic substitution of a 2-halopyrimidine with a thiol, followed by oxidation of the resulting thioether to the sulfone.

Synthesis_Workflow Start 2-Halopyrimidine + Thiol (R'-SH) Step1 Nucleophilic Substitution (e.g., K2CO3, THF) Start->Step1 Intermediate 2-Thioetherpyrimidine Step1->Intermediate Step2 Oxidation (e.g., m-CPBA, DCM) Intermediate->Step2 Product 2-Sulfonylpyrimidine Step2->Product

Caption: General synthetic workflow for 2-sulfonylpyrimidine inhibitors.

Step-by-Step Protocol:

  • Thioether Formation: To a solution of the 2-halopyrimidine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), add the desired thiol (R'-SH, 1.1 equiv) and a base (e.g., K2CO3, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-thioetherpyrimidine intermediate.[4]

  • Oxidation to Sulfone: Dissolve the 2-thioetherpyrimidine (1.0 equiv) in a solvent like dichloromethane (DCM).

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equiv), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final 2-sulfonylpyrimidine inhibitor.[1]

In Vitro Reactivity Assay with Glutathione (GSH)

The reactivity of the 2-sulfonylpyrimidine warhead can be quantitatively assessed by monitoring its reaction with a model thiol, such as glutathione (GSH), using nuclear magnetic resonance (NMR) spectroscopy or UV-Vis spectrophotometry.[6][7]

NMR-Based Protocol:

  • Prepare a stock solution of the 2-sulfonylpyrimidine inhibitor in a deuterated solvent (e.g., DMSO-d6).

  • Prepare a stock solution of GSH in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) prepared in D2O.

  • In an NMR tube, mix the inhibitor and GSH solutions to achieve final concentrations typically in the low millimolar range, with GSH in excess (e.g., 10-fold).

  • Acquire a series of 1H NMR spectra over time.

  • Determine the rate of reaction by monitoring the disappearance of the inhibitor's signals and the appearance of the product's signals relative to an internal standard.[6]

  • Calculate the pseudo-first-order rate constant (k') from the exponential decay of the inhibitor concentration, and then the second-order rate constant (k) by dividing k' by the GSH concentration.[6]

Conclusion and Future Directions

The 2-sulfonylpyrimidine scaffold represents a highly versatile and tunable platform for the design of covalent inhibitors. The well-defined structure-activity relationships, particularly the predictable influence of electronic effects on the pyrimidine ring, provide a rational basis for optimizing inhibitor potency and selectivity. Comparative studies have demonstrated their potential as effective, and in some cases superior, alternatives to more traditional covalent warheads.

Future research in this area will likely focus on expanding the application of 2-sulfonylpyrimidines to a wider range of biological targets, including those that have been challenging to drug with reversible inhibitors. Further refinement of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates. The continued exploration of novel substitution patterns and bioisosteric replacements will undoubtedly lead to the discovery of next-generation covalent inhibitors with enhanced therapeutic profiles.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link][4]
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link][1][3]
  • Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton ePrints. [Link]
  • Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed. Semantic Scholar. [Link]
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story.
  • Synthesis and biological evaluation of (2‐aminosulfonylpyridin‐6‐yl)
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed. [Link][10]
  • Molecular basis of two pyrimidine-sulfonylurea herbicides: from supramolecular arrangement to acetolactate synthase inhibition. PubMed. [Link][11]
  • QSAR-Guided Proposition of N-(4-methanesulfonyl)Benzoyl-N'-(Pyrimidin-2-yl)Thioureas as Effective and Safer Herbicides. PubMed. [Link]
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. [Link]
  • Acetolactate synthase inhibiting herbicides bind to the regul
  • Synthesis, Herbicidal Activity, and QSAR of Novel N-Benzothiazolyl- pyrimidine-2,4-diones as Protoporphyrinogen Oxidase Inhibitors. PubMed. [Link]
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Royal Society of Chemistry. [Link]
  • Molecular basis of two pyrimidine-sulfonylurea herbicides: from supramolecular arrangement to acetolactate synthase inhibition.
  • Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site.
  • HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE.
  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors.
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • Acetolactate Synthase (ALS) Inhibitors.

Sources

A Head-to-Head Comparison for Cysteine-Targeted Bioconjugation: 2-Sulfonylpyrimidines vs. Maleimides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, medicinal chemists, and drug development professionals, the selective modification of cysteine residues in proteins is a cornerstone of modern bioconjugation. This powerful strategy enables the creation of antibody-drug conjugates (ADCs), the labeling of proteins with probes, and the development of targeted covalent inhibitors. For decades, maleimides have been the workhorse for cysteine bioconjugation, prized for their rapid reactivity.[1][2] However, emerging challenges with the stability of maleimide conjugates have spurred the development of alternative reagents. Among the most promising are 2-sulfonylpyrimidines (2-SPs), which offer a unique combination of tunable reactivity and exceptional conjugate stability.[3][4]

This guide provides a comprehensive, data-supported comparison of 2-sulfonylpyrimidines and maleimides, delving into their reaction mechanisms, kinetics, conjugate stability, and practical considerations for experimental design. Our aim is to equip you with the technical insights needed to select the optimal reagent for your specific application.

At a Glance: Key Performance Metrics

Feature2-Sulfonylpyrimidines (2-SPs)Maleimides
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)Michael Addition
Primary Target Cysteine ThiolsCysteine Thiols
Conjugate Stability High (Irreversible Thioether Bond)Variable (Susceptible to Retro-Michael Reaction)[2][5]
Reactivity Tuning Broad (over 9 orders of magnitude)[3][6]Limited
Optimal pH Range ~6.5 - 8.0[3][7]6.5 - 7.5[8][9]
Key Advantage Exceptionally stable conjugateFast reaction kinetics
Key Disadvantage Generally slower kinetics than maleimidesConjugate instability and off-target reactions[2]

Delving into the Chemistry: Mechanism of Action

The fundamental difference in the reactivity of 2-sulfonylpyrimidines and maleimides lies in their distinct reaction mechanisms with thiols. This difference has profound implications for the selectivity of the reaction and the stability of the final conjugate.

2-Sulfonylpyrimidines: An Irreversible SNAr Pathway

2-Sulfonylpyrimidines react with the nucleophilic thiolate anion of a cysteine residue via a nucleophilic aromatic substitution (SNAr) mechanism.[7][10] The reaction proceeds in two steps, beginning with the attack of the thiolate on the electron-deficient C2 position of the pyrimidine ring, forming a Meisenheimer intermediate. This is followed by the elimination of the sulfonyl group as sulfinic acid, resulting in a highly stable S-heteroarylated thioether bond.[3][10] This arylation is, for all practical purposes, irreversible under physiological conditions.[10]

G cluster_0 2-Sulfonylpyrimidine Reaction with Cysteine 2_SP 2-Sulfonylpyrimidine Meisenheimer Meisenheimer Intermediate 2_SP->Meisenheimer Thiolate Attack (Rate-Determining) Cys_SH Protein-Cys-S⁻ Cys_SH->Meisenheimer Product Stable Thioether Conjugate Meisenheimer->Product Elimination Leaving_Group R-SO₂⁻ (Sulfinate) Meisenheimer->Leaving_Group

Figure 1: SNAr mechanism of 2-sulfonylpyrimidine with a cysteine thiol.

Maleimides: A Reversible Michael Addition

The reaction of a maleimide with a thiol is a classic Michael addition.[11][12] The thiolate anion attacks one of the carbons of the electron-deficient alkene in the maleimide ring.[13] This forms a stable thiosuccinimide linkage.[11] While this reaction is rapid and highly selective for thiols within the optimal pH range of 6.5-7.5, a significant drawback is its reversibility.[8][12] The thiosuccinimide adduct can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This can result in "payload migration" in vivo, where the released maleimide reacts with other thiols, such as those on serum albumin.[2][8]

G cluster_1 Maleimide Reaction with Cysteine Maleimide Maleimide Adduct Thiosuccinimide Adduct Maleimide->Adduct Michael Addition Cys_SH_2 Protein-Cys-S⁻ Cys_SH_2->Adduct Retro Retro-Michael Reaction Adduct->Retro Retro->Maleimide

Figure 2: Reversible Michael addition of a maleimide with a cysteine thiol.

Reactivity and Kinetics: A Tale of Tunability and Speed

A critical consideration in bioconjugation is the reaction rate. The ideal reagent should react quickly and completely under biocompatible conditions to maximize yield and minimize damage to the protein.

2-Sulfonylpyrimidines: A key advantage of the 2-SP scaffold is its remarkable tunability. By introducing electron-withdrawing or -donating groups onto the pyrimidine ring, the reactivity can be modulated over an astonishing nine orders of magnitude.[3][6] For instance, a 5-carboxymethyl ester (COOMe) derivative is over 800,000 times more reactive than the unsubstituted parent compound.[6] This allows for the fine-tuning of reactivity to match a specific application, from slowly reacting with highly nucleophilic cysteines to rapidly targeting less reactive ones. The reaction rate is also pH-dependent, increasing at higher pH due to the higher concentration of the reactive thiolate anion.[3][6]

Maleimides: Maleimides are known for their rapid reaction rates with thiols, often reaching completion within minutes at neutral pH.[11] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, providing a window of selectivity.[8] However, this selectivity is quickly lost above pH 7.5, where reaction with lysine residues becomes a significant side reaction.[8][9]

Reagent ClassSecond-Order Rate Constant (k) with Glutathione (GSH) at pH 7.0Reference
Unsubstituted 2-Sulfonylpyrimidine~1.6 x 10⁻² M⁻¹s⁻¹[6]
5-COOMe-2-Sulfonylpyrimidine~9900 M⁻¹s⁻¹[6]
2-Methylsulfonylbenzothiazole (MSBT)~0.23 M⁻¹s⁻¹[3]
Typical MaleimideGenerally faster than unsubstituted 2-SPs[11][13]

The Critical Issue of Stability: Why the Conjugate Bond Matters

The stability of the covalent bond formed between the reagent and the protein is paramount, particularly for in vivo applications like ADCs. An unstable linker can lead to premature release of the payload, resulting in off-target toxicity and reduced efficacy.[2][5]

2-Sulfonylpyrimidine Conjugates: The S-heteroarylated thioether bond formed by the reaction of 2-SPs is exceptionally stable.[3][4] Unlike maleimide adducts, these conjugates are not susceptible to retro-Michael reactions and show high stability in plasma.[14] Furthermore, the arylated glutathione conjugates have been shown to be stable and soluble at room temperature for up to 36 hours.[3]

Maleimide Conjugates: The stability of the thiosuccinimide linkage is a well-documented concern.[1][2] The aforementioned retro-Michael reaction can lead to deconjugation.[8][15] Additionally, the thiosuccinimide ring itself is susceptible to hydrolysis, which can be accelerated at higher pH.[8] If hydrolysis occurs before conjugation, the maleimide is inactivated.[8] If it occurs after conjugation, it can lead to a more stable, ring-opened product, but the initial reversibility remains a liability.[8] For conjugates with N-terminal cysteines, an intramolecular rearrangement can occur, forming a thiazine structure, which can complicate characterization and affect the product's properties.[11][16]

Experimental Protocols: A Practical Guide

The choice of experimental conditions is crucial for successful conjugation. Here, we provide representative protocols for both reagent classes.

General Protocol for Cysteine Labeling with a 2-Sulfonylpyrimidine

This protocol is a starting point and should be optimized for the specific protein and 2-SP derivative.

  • Protein Preparation: Prepare the protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 7.5. If the protein has disulfide bonds, it may be necessary to reduce them first using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a stock solution of the 2-sulfonylpyrimidine derivative in an organic solvent like DMSO.

  • Conjugation Reaction: Add the 2-SP stock solution to the protein solution. A molar excess of the 2-SP reagent (e.g., 10-20 fold) is typically used.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific 2-SP derivative.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) and UV-Vis spectroscopy.

G A Prepare Protein (pH 7.0-7.5 Buffer) C Add 2-SP to Protein (10-20x Molar Excess) A->C B Prepare 2-SP Stock (DMSO) B->C D Incubate (1-24h, RT or 4°C) C->D E Purify (SEC or Dialysis) D->E F Characterize (MS, UV-Vis) E->F

Figure 3: Experimental workflow for 2-sulfonylpyrimidine conjugation.

General Protocol for Cysteine Labeling with a Maleimide

This protocol must be performed within the strict pH window to ensure selectivity.

  • Protein Preparation: Prepare the protein in a buffer at a pH between 6.5 and 7.5 (e.g., phosphate buffer).[9] Ensure the buffer is free of extraneous thiols. Reduce any disulfide bonds as described above.

  • Reagent Preparation: Prepare a fresh stock solution of the maleimide reagent in an organic solvent (e.g., DMSO or DMF) immediately before use to avoid hydrolysis.[9]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[9]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12] Protect from light if the maleimide is fluorescent.[9]

  • Quenching: Quench the reaction by adding a free thiol like cysteine or β-mercaptoethanol to consume any unreacted maleimide.

  • Purification: Remove excess reagent and byproducts using SEC or dialysis.

  • Characterization: Analyze the conjugate by MS and UV-Vis spectroscopy to confirm labeling.

Conclusion: Selecting the Right Tool for the Job

Both 2-sulfonylpyrimidines and maleimides are potent reagents for cysteine-specific bioconjugation, but they offer distinct advantages and disadvantages.

Maleimides remain a popular choice due to their synthetic accessibility and rapid reaction kinetics.[2] They are particularly well-suited for applications where reaction speed is paramount and where the potential for conjugate instability is either tolerable or can be mitigated.

2-Sulfonylpyrimidines , on the other hand, represent a new frontier in bioconjugation, offering a solution to the critical stability issues that have plagued maleimide-based conjugates.[3][6] The ability to fine-tune their reactivity over a vast range, coupled with the formation of exceptionally stable thioether bonds, makes them a superior choice for applications requiring long-term stability in a biological environment, such as the development of next-generation ADCs and in vivo probes.[14] The initial investment in potentially longer reaction times or synthesis of a tuned reagent can pay significant dividends in the form of a more robust and reliable bioconjugate.

As a senior application scientist, my recommendation is to carefully consider the end-goal of your bioconjugation strategy. For applications demanding the utmost in conjugate stability and in vivo performance, the evidence strongly supports the adoption of 2-sulfonylpyrimidines as a more reliable and ultimately more effective tool.

References

  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Ullman, O., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
  • North, J. A., et al. (2016). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 7(1), 147-158. [Link]
  • Ullman, O., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
  • Ravasco, J. M. J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(1), 43–59. [Link]
  • Baud, M. G. J., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • Baud, M. G. J., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Ward, R. A., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 142(17), 7931–7940. [Link]
  • Ravasco, J. M. J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. PubMed. [Link]
  • Kavoosi, M., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 24(12), e3323. [Link]
  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • North, J. A., et al. (2016). Thiol–Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
  • Baud, M. G. J., et al. (2021). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. ePrints Soton - University of Southampton. [Link]
  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Baud, M. G. J., et al. (2023).
  • O'Reilly, R. K., et al. (2025). Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments.
  • Schirmeister, T., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC - PubMed Central. [Link]
  • Cravatt, B. F., et al. (2015). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Ward, R. A., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.
  • Spokoyny, A. M., et al. (2018).
  • Baud, M. G. J., et al. (2023).
  • Ullman, O., et al. (2018).
  • Chari, R. V. J., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
  • Li, D., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Frontiers in Immunology, 12, 799015. [Link]
  • Schirmeister, T., et al. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 57(28), 8500-8504. [Link]
  • Gouverneur, V., et al. (2023).

Sources

Validating 2-(Methylsulfonyl)pyrimidin-5-amine as a Tool for Target Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Validation: From Bioactive Compound to Chemical Probe

A bioactive compound elicits a cellular phenotype, but a chemical probe allows a researcher to confidently link that phenotype to the modulation of a specific protein target.[3] The journey from the former to the latter is paved with stringent validation. The ideal chemical probe should exhibit high potency against its intended target, well-characterized selectivity across the proteome, and demonstrated engagement with its target in a cellular context.[4][5]

2-(Methylsulfonyl)pyrimidin-5-amine serves as an excellent case study. As a small, heterocyclic fragment, it possesses structural motifs common in kinase inhibitors and other targeted therapies.[6][7] Its sulfonyl and pyrimidine groups suggest potential interactions with ATP-binding sites, but its small size may also lead to promiscuous binding. Therefore, before using this molecule to probe biological function, a series of validation experiments are not just recommended; they are essential.

A Comparative Framework for Target Validation Techniques

Several orthogonal methods are available to identify the protein targets of a small molecule and validate its use as a chemical probe. Each has distinct advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry (AP-MS) Immobilized probe captures binding partners from cell lysate for identification by MS.[8]Unbiased, proteome-wide identification of potential binders. Captures stable interaction complexes.Prone to identifying non-specific binders. May miss transient or weak interactions. Requires chemical modification of the probe.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against heat-induced denaturation.[9][10]Confirms direct target engagement in intact cells and tissues. No probe modification needed. Can be adapted for high-throughput screening.[11]Indirect readout of binding. Not all proteins exhibit a clear thermal shift. Requires target-specific antibodies or MS for detection.
Competitive Binding Assays The probe competes with a known, labeled ligand for binding to a target (e.g., a kinase).[12][13]Provides quantitative affinity data (IC50, Kd). Can be performed in high-throughput formats. Useful for assessing selectivity across a protein family.[14]Requires a known, labeled competitor for each target. Typically performed on purified proteins, lacking cellular context.
Activity-Based Protein Profiling (ABPP) Covalently-acting probes tag active sites of enzymes, which are then identified by MS.Identifies targets based on functional state. Can be performed in living systems.Primarily applicable to specific enzyme classes with reactive residues. Requires specialized probe synthesis.

For a fragment like this compound, a multi-pronged approach is optimal. AP-MS can provide an initial, unbiased list of potential interactors, which can then be rigorously validated for direct, intracellular engagement using CETSA. Competitive binding assays can further quantify affinity and selectivity against high-interest targets, such as kinases.

Experimental Validation Workflows

The following section details step-by-step protocols for the validation of this compound, designed to build a comprehensive and trustworthy profile of the molecule's cellular interactions.

Overall Validation Workflow

This diagram outlines the logical flow for validating a new chemical probe, starting from initial hypothesis generation to final confirmation of cellular activity.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Selectivity & Functional Validation APMS Affinity Chromatography-MS (AP-MS) PutativeTargets PutativeTargets APMS->PutativeTargets Identify potential binders InSilico In Silico Docking / Profiling InSilico->PutativeTargets Predict likely targets CETSA_Melt CETSA Melt Curve PutativeTargets->CETSA_Melt Confirm thermal stabilization CETSA_ITDR CETSA Isothermal Dose-Response CETSA_Melt->CETSA_ITDR Quantify cellular affinity CompAssay Competitive Binding Assay CETSA_ITDR->CompAssay Assess off-target binding FunctionalAssay Cellular Functional Assay CETSA_ITDR->FunctionalAssay Link engagement to phenotype FinalProbe Validated Chemical Probe FunctionalAssay->FinalProbe

Caption: High-level workflow for chemical probe validation.

Protocol 1: Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

This protocol aims to identify the proteins that physically interact with this compound in a cell lysate. It requires synthesizing an immobilized version of the molecule.

Rationale: By immobilizing the "bait" molecule on beads, we can "fish" for its binding partners ("prey") from a complex protein mixture. Mass spectrometry then identifies these captured proteins, providing a proteome-wide, unbiased view of potential targets.[8][15] A crucial control is to use beads without the bait to distinguish true interactors from proteins that bind non-specifically to the matrix.[16]

Step-by-Step Methodology:

  • Probe Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to activated agarose beads (e.g., NHS-activated or epoxy-activated beads). A derivative with a carboxylic acid or amine handle would be necessary.[17][18]

    • Couple the derivatized probe to the beads according to the manufacturer's protocol.

    • Prepare control beads using the same chemistry but without the small molecule.

  • Lysate Preparation:

    • Culture cells of interest (e.g., HEK293T, HeLa) to ~80-90% confluency.

    • Wash cells with ice-cold PBS and harvest.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate a defined amount of total protein (e.g., 1-5 mg) with the probe-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for MS:

    • Elute bound proteins from the beads. This can be done by competitive elution with an excess of free this compound, or by denaturation with a buffer containing SDS and urea.

    • Perform in-solution or on-bead trypsin digestion of the eluted proteins.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][19]

    • Identify and quantify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). Proteins significantly enriched in the probe pulldown compared to the control pulldown are considered putative targets.

G start Synthesize Immobilized Probe pulldown Incubate Lysate with Probe-Beads start->pulldown lysate Prepare Cell Lysate lysate->pulldown wash Wash Beads to Remove Non-specific Binders pulldown->wash elute Elute Bound Proteins wash->elute digest Trypsin Digestion elute->digest ms LC-MS/MS Analysis digest->ms data Identify Enriched Proteins (Putative Targets) ms->data

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol validates if this compound directly binds to and stabilizes a putative target protein inside intact cells.

Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced unfolding and aggregation when it is bound by a ligand.[9] By heating cells treated with the probe to various temperatures, we can create a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the probe is strong evidence of direct target engagement in a physiological context.[10][20]

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with a desired concentration of this compound or vehicle (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.

    • Quantify band intensities using densitometry.

  • Data Analysis:

    • Normalize the intensity at each temperature to the intensity of the unheated (e.g., 37°C) sample for both vehicle and probe-treated conditions.

    • Plot the normalized soluble protein fraction against temperature to generate melting curves. A rightward shift in the curve for the probe-treated sample indicates stabilization and target engagement.

G treat Treat Cells with Probe or Vehicle heat Heat Aliquots to Different Temperatures treat->heat lyse Lyse Cells & Separate Soluble Fraction heat->lyse quantify Quantify Soluble Target Protein (e.g., Western Blot) lyse->quantify plot Plot Melting Curves to Observe Thermal Shift quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting the Data: Building a Case for a Validated Probe

Successful validation comes from the convergence of evidence from orthogonal methods.

  • AP-MS Data: A high-quality AP-MS experiment will yield a list of proteins with high fold-enrichment and statistical significance (e.g., low p-value) in the probe pulldown versus the control. This list represents your top-tier candidates for direct binding.

  • CETSA Data: A clear and dose-dependent thermal shift for a candidate protein from the AP-MS list provides powerful confirmation of intracellular target engagement. The magnitude of the shift can correlate with the affinity of the interaction.

  • Comparative Data: If a known target of the pyrimidine-sulfone scaffold (e.g., a specific kinase) was not identified by AP-MS but shows a robust CETSA shift, it highlights the complementary nature of these techniques. Conversely, if a top hit from AP-MS fails to show a thermal shift, it may be an indirect binder (part of a complex) or a false positive.

Conclusion

Validating this compound, or any small molecule, as a tool for target identification is a rigorous, multi-step process that is fundamental to robust biological discovery.[21] An approach combining unbiased, discovery-oriented methods like AP-MS with targeted, in-cell validation techniques like CETSA provides the highest degree of confidence.[4] By investing in this thorough validation, researchers can transform a simple bioactive molecule into a precision tool, enabling the confident elucidation of protein function and the validation of new therapeutic strategies.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., Frye, S. V., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
  • Quancard, J., Cox, B., Finsinger, D., Guéret, S. M., Hartung, I. V., Koolman, H. F., Messinger, J., Sbardella, G., & Laufer, S. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem, 15(24), 2388. [Link]
  • Antolin, A. A., & Workman, P. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. L., Hamilton, G. A., Henderson, J. L., Insko, D. E., Jagdmann, G. E., Jr, Jansen, J. M., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Schreiber, S. L. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in Biotechnology, 36(12), 1275-1286. [Link]
  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]
  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. [Link]
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry.
  • ResearchGate. (n.d.).
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • Centre, P. M. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes.
  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology. [Link]
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., … & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Hubner, N. C., Bird, A. W., Cox, J., & Mann, M. (2010). Quantitative proteomics combined with BAC TransgeneOmics reveals in vivo protein interactions. The Journal of Cell Biology, 189(4), 739–754. [Link]
  • Shaw, J., Dai, S., & La-Beck, N. M. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 229–236. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • CETSA. (n.d.). CETSA since 2013.
  • Zhang, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
  • PubChem. (n.d.). 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide.
  • de P. T. de Souza, M. V. N., et al. (2020). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. ACS Infectious Diseases, 6(10), 2736-2751. [Link]
  • Kim, Y., et al. (2005). 2-(2-Furanyl)-7-phenyl[3][4][13]triazolo[1,5-c]pyrimidin-5-amine analogs as adenosine A2A antagonists: the successful reduction of hERG activity. Part 2. Bioorganic & Medicinal Chemistry Letters, 15(16), 3675-3678. [Link]

Sources

A Comparative Guide to the Kinetic Analysis of 2-Sulfonylpyrimidine Reactions with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the ability to selectively and efficiently modify cysteine residues in proteins is a cornerstone of modern chemical biology and targeted therapy. Among the arsenal of thiol-reactive electrophiles, 2-sulfonylpyrimidines (2-SPs) have emerged as a highly tunable and robust class of reagents for cysteine S-arylation. This guide provides an in-depth kinetic analysis of 2-sulfonylpyrimidine reactions with thiols, offering a comparative perspective against other common thiol-reactive warheads and presenting the experimental data necessary to make informed decisions in your research.

Introduction: The Significance of Tunable Covalent Modification

The covalent modification of proteins offers a powerful approach to modulate their function, enabling the development of targeted inhibitors, activity-based probes, and novel bioconjugates. Cysteine, with the unique nucleophilicity of its thiol side chain, is a prime target for such modifications. The ideal covalent modifier should exhibit high reactivity and selectivity for thiols under physiological conditions, forming a stable linkage while possessing a tunable reactivity profile to match the specific biological context. 2-Sulfonylpyrimidines have garnered significant attention as they offer a wide dynamic range of reactivity, excellent chemoselectivity for thiols, and result in stable thioether adducts.[1][2] This guide will delve into the kinetics of their reaction with thiols, providing a framework for their rational application.

Reaction Mechanism and Kinetics

The reaction of 2-sulfonylpyrimidines with thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3] The key steps involve the nucleophilic attack of a thiolate anion on the electron-deficient pyrimidine ring, forming a stabilized Meisenheimer-Jackson complex intermediate.[1][4] This is followed by the departure of the sulfonyl leaving group to yield the final S-arylated product.

Density functional theory (DFT) calculations have indicated that the initial nucleophilic addition of the thiolate to form the Meisenheimer complex is the rate-determining step (RDS) of the reaction.[1][4][5] The overall transformation is largely irreversible, driven by a significant negative Gibbs free energy change.[1][4]

The reaction rate is highly dependent on the pH of the medium.[1][4] Since the thiolate anion (R-S⁻) is the reactive nucleophile, the reaction rate increases with higher pH as the equilibrium shifts towards the deprotonated form of the thiol.[1][4][6] This is a critical consideration for experimental design, as maintaining a consistent and appropriate pH is paramount for reproducible kinetic measurements. For instance, reactions are observed to be approximately five times faster at pH 7.0 compared to pH 6.5.[1][4]

Comparative Kinetic Analysis of 2-Sulfonylpyrimidines

The reactivity of 2-sulfonylpyrimidines can be finely tuned by introducing electron-withdrawing or -donating groups on the pyrimidine ring. This allows for a remarkable modulation of reaction rates, spanning over nine orders of magnitude.[1][4] This tunability is a key advantage, enabling the design of reagents with tailored reactivity for specific applications.

A systematic study of various substituted 2-sulfonylpyrimidines reacting with glutathione (GSH), a biologically relevant thiol, has provided a comprehensive dataset of second-order rate constants (k). These experiments are typically conducted at physiological pH (e.g., 7.0 and 6.5) and monitored by techniques such as NMR or UV-absorbance spectroscopy.[1][4]

Below is a table summarizing the kinetic data for a selection of 2-sulfonylpyrimidine derivatives, highlighting the profound effect of substitution on reactivity.

CompoundSubstituent at C5Second-Order Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹)Relative Reactivity (to unsubstituted)
4q -H (unsubstituted)~1.2 x 10⁻²1
4y -COOMe~9900>800,000
4w -NO₂~4200~350,000
4x -CF₃~170~14,000

Data sourced from Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[1][4]

As the data clearly indicates, the introduction of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) and carboxymethyl (-COOMe) at the 5-position of the pyrimidine ring dramatically increases the reaction rate by several orders of magnitude compared to the unsubstituted analogue.[1][4] This is due to the stabilization of the electron-rich Meisenheimer intermediate. This high degree of tunability allows for the rational design of 2-SP reagents with reactivity profiles tailored for specific biological targets and experimental conditions.

Comparison with Alternative Thiol-Reactive Electrophiles

To provide a broader context, it is essential to compare the kinetic performance of 2-sulfonylpyrimidines with other commonly used thiol-reactive electrophiles.

Reagent ClassTypical Second-Order Rate Constant (M⁻¹s⁻¹)Optimal pHResulting LinkageKey Characteristics
2-Sulfonylpyrimidines 10⁻² - 10⁴7.0 - 8.0Stable ThioetherHighly tunable reactivity, excellent stability of the adduct.[1][4]
Maleimides 10 - 10006.5 - 7.5Thioether (via Michael addition)High reactivity at neutral pH, but the resulting thioether can undergo a retro-Michael reaction, leading to potential instability.[7]
Iodoacetamides Generally faster than bromoacetamides7.5 - 9.0ThioetherIodide is a better leaving group than bromide, leading to higher reactivity.[7]
Bromoacetamides ~0.6 - 107.5 - 9.0ThioetherGood stability; reactivity is pH-dependent due to the requirement for the thiolate anion.[7]
Vinyl Sulfones ~1 - 1008.0 - 9.0Stable ThioetherForms a very stable thioether linkage.[7]

This comparison highlights the unique advantages of 2-sulfonylpyrimidines. While maleimides offer high reactivity at near-neutral pH, the stability of the resulting adduct can be a concern.[7] Haloacetamides are effective but generally less reactive than the most activated 2-SPs and require a slightly higher pH for optimal performance. Vinyl sulfones form very stable bonds but have a more limited range of reactivity. The broad, tunable reactivity of 2-SPs, coupled with the high stability of the resulting thioether linkage, positions them as a versatile and powerful tool for cysteine modification.[1][4]

Experimental Protocol for Kinetic Analysis

To ensure the scientific integrity and reproducibility of kinetic data, a well-defined experimental protocol is crucial. The following is a detailed, step-by-step methodology for determining the second-order rate constant of a 2-sulfonylpyrimidine reacting with a thiol, such as glutathione (GSH), using NMR spectroscopy.

Objective: To determine the second-order rate constant (k) for the reaction between a 2-sulfonylpyrimidine and a thiol.

Materials:

  • 2-Sulfonylpyrimidine derivative of interest

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Deuterated water (D₂O)

  • Internal standard for NMR (e.g., DSS or TSP)

  • NMR tubes

  • NMR spectrometer

Workflow for Kinetic Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare stock solutions of 2-SP and GSH in buffer prep_nmr Add buffer, D₂O, and internal standard to NMR tube prep_reagents->prep_nmr Precise concentrations are critical thermo Equilibrate sample to desired temperature in NMR spectrometer prep_nmr->thermo Temperature control is essential for kinetics initiate Initiate reaction by adding 2-SP to the GSH solution in the NMR tube thermo->initiate acquire Acquire a series of ¹H NMR spectra over time initiate->acquire Monitor reaction progress integrate Integrate signals of reactant and product peaks acquire->integrate Quantify species over time plot Plot ln([GSH]/[2-SP]) vs. time integrate->plot calculate Calculate the pseudo-first-order rate constant (k_obs) from the slope plot->calculate final_k Determine the second-order rate constant (k = k_obs / [GSH]) calculate->final_k

Caption: Experimental workflow for kinetic analysis using NMR.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 2-sulfonylpyrimidine in a suitable buffer (e.g., 10 mM in 100 mM sodium phosphate buffer, pH 7.0).

    • Prepare a stock solution of GSH in the same buffer (e.g., 100 mM). The concentration of the thiol should be in excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • NMR Sample Preparation:

    • In an NMR tube, add the appropriate volume of the GSH stock solution, phosphate buffer, D₂O (for the lock signal), and a known concentration of an internal standard.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).

  • Reaction Initiation and Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of the GSH solution before the addition of the 2-sulfonylpyrimidine.

    • To initiate the reaction, add a small, precise volume of the 2-sulfonylpyrimidine stock solution to the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

  • Data Analysis:

    • Process the acquired spectra. For each time point, integrate the signal corresponding to a characteristic peak of the starting 2-sulfonylpyrimidine and a characteristic peak of the S-arylated product.

    • The concentrations of the reactant and product at each time point can be determined by comparing their integral values to that of the internal standard.

    • Under pseudo-first-order conditions ([GSH] >> [2-SP]), the natural logarithm of the ratio of the initial concentration of the 2-SP to its concentration at time t, ln([2-SP]₀/[2-SP]t), is plotted against time.

    • The slope of the resulting linear plot is the pseudo-first-order rate constant, kobs.

    • The second-order rate constant, k, is then calculated by dividing kobs by the concentration of GSH (k = kobs / [GSH]).

Self-Validating System:

This protocol incorporates several self-validating checks. The linearity of the pseudo-first-order plot confirms that the reaction follows the expected kinetics. Furthermore, monitoring the appearance of the product signal concurrently with the disappearance of the reactant signal provides an internal consistency check. The sum of the concentrations of the reactant and product should remain constant throughout the experiment, accounting for any potential side reactions or instability. For very fast reactions, UV-absorbance based stopped-flow techniques may be more appropriate.[1][4]

Logical Framework for Reagent Selection

The choice of a specific 2-sulfonylpyrimidine derivative should be guided by the intended application. The following diagram illustrates a logical framework for selecting an appropriate reagent based on its kinetic properties.

G cluster_req Kinetic Requirements cluster_selection Reagent Selection cluster_validation Experimental Validation start Define Application req_fast High Reactivity Needed (e.g., rapid labeling, proteomics) start->req_fast req_slow Moderate/Low Reactivity Needed (e.g., targeted inhibition, slow release) start->req_slow select_ewg Choose 2-SP with strong EWG (e.g., -NO₂, -COOMe) req_fast->select_ewg Fast k select_edg Choose 2-SP with weak EWG or EDG (e.g., -H, -CH₃) req_slow->select_edg Slow k validate Perform kinetic analysis with target thiol/protein select_ewg->validate select_edg->validate outcome Optimized Covalent Modification validate->outcome

Caption: Logical framework for 2-sulfonylpyrimidine reagent selection.

Conclusion

2-Sulfonylpyrimidines represent a versatile and highly tunable class of electrophiles for the selective modification of cysteine thiols. Their predictable SNAr reactivity, which can be modulated over several orders of magnitude through synthetic chemistry, provides a significant advantage over other thiol-reactive reagents. By understanding the kinetics and the underlying reaction mechanism, researchers can rationally design and select 2-sulfonylpyrimidine-based tools for a wide range of applications in chemical biology, drug discovery, and materials science. The experimental protocols and comparative data presented in this guide offer a solid foundation for the successful implementation of this powerful chemical technology.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine aryl
  • (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.
  • Redox signaling: thiol chemistry defines which reactive oxygen and nitrogen species can act as second messengers. American Physiological Society Journal. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(Methylsulfonyl)pyrimidin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of kinase inhibitors built around the 2-(methylsulfonyl)pyrimidin-5-amine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in oncology and inflammation research.

Introduction: The Privileged Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form hydrogen bonds with the hinge region of various protein kinases.[1][2] These kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders.[3][4] The this compound core, in particular, has emerged as a versatile starting point for the development of potent and selective kinase inhibitors. The methylsulfonyl group at the 2-position acts as an effective leaving group, facilitating covalent bond formation with key cysteine residues in the ATP-binding pocket of certain kinases, while the amine at the 5-position provides a crucial anchor point for substitutions that dictate potency and selectivity.[5][6]

This guide will dissect the structure-activity relationships (SAR) of this family of compounds, focusing on their activity against two key inflammatory kinases: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We will present comparative biological data, detail the experimental workflows required to validate these findings, and visualize the signaling pathways these inhibitors modulate.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound analogs is defined by their potency against their primary target and their selectivity across the human kinome. Below, we compare analogs designed to inhibit TAK1 and IRAK4, two kinases pivotal to inflammatory signaling cascades.[7][8]

TAK1 Inhibitors: Targeting a Central Inflammatory Node

TAK1 is an essential intracellular mediator for cytokines like TNF-α and IL-1.[8][9] Its inhibition is a promising strategy for treating immune diseases and certain cancers.[8][9] Analogs based on a 2,4-disubstituted pyrimidine scaffold have been developed as potent covalent inhibitors of TAK1, targeting a cysteine residue (Cys174) in the ATP-binding pocket.[9][10]

The structure-activity relationship (SAR) for these compounds reveals critical insights. For instance, replacing an ether linkage between the phenyl group and the pyrimidine core with an amine linkage was found to decrease potency against TAK1.[9][10]

Table 1: Comparative Activity of 2,4-Disubstituted Pyrimidine Analogs Against TAK1

Compound IDR1 Linker (Position 4)R3 Group (Position 2)TAK1 IC50 (nM)MEK1 IC50 (nM)Selectivity (MEK1/TAK1)Reference
Compound 2 Phenyl EtherAcrylamide5.278~15-fold[9][10]
Compound 5 Phenyl AmineAcrylamide>1000200N/A[9][10]
5Z-7-Oxozeaenol (Natural Product)Resorcylic Lactone5.62.9~0.5-fold[9][10]

Note: IC50 values are compiled from different studies and should be compared with caution as experimental conditions may vary.[11]

IRAK4 Inhibitors: Disrupting Myddosome Signaling

IRAK4 is a master regulator of innate immunity, acting as a critical kinase in the "Myddosome" complex downstream of Toll-like receptors (TLRs) and IL-1 receptors.[12][13][14] Its inhibition is a key therapeutic strategy for autoimmune diseases like rheumatoid arthritis and lupus, as well as certain cancers, including lymphomas with MYD88 mutations.[3][12][14]

Numerous IRAK4 inhibitors have been developed, many featuring pyrimidine-based scaffolds.[12] A novel approach even includes Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of IRAK4, offering potential for enhanced efficacy and duration of action compared to traditional kinase inhibitors.[13][15]

Table 2: Comparative Activity of Pyrimidine-Based IRAK4 Inhibitors

Compound IDScaffold TypeAssay TypeIRAK4 IC50 (nM)Cellular Activity (Assay)Cellular IC50 (nM)Reference
HS-243 Takinib AnalogBiochemical20LPS-induced CytokineN/A[7]
PF-06650833 Kinase InhibitorBiochemicalN/AR848-induced Cytokine (PBMC)Potent[13][15]
KT-474 PROTAC DegraderBiochemicalN/ALPS-induced Cytokine (PBMC)Potent (0.88 nM DC50)[13]
Compound 33 PyrazolopyrimidineBiochemical≤ 1N/AN/A[16]

Note: This table highlights different modalities. Direct IC50 comparison is not always possible. DC50 refers to the concentration for 50% degradation.

Experimental Workflows for Evaluating Biological Activity

To ensure scientific rigor, the biological activity of these analogs must be validated through a cascade of biochemical and cellular assays. The choice of assay is critical for understanding a compound's mechanism of action, from direct enzyme inhibition to its effect on downstream cellular signaling.

Workflow for Kinase Inhibitor Evaluation

The logical progression from initial hit identification to a well-characterized lead compound involves a multi-step validation process. This ensures that the observed activity is specific to the target kinase and translates into a functional cellular response.

G cluster_0 In Vitro / Biochemical cluster_1 Cell-Based / Functional synthesis Analog Synthesis biochem Biochemical Kinase Assay (e.g., ADP-Glo™, LanthaScreen™) synthesis->biochem Determine IC50 selectivity Kinome Selectivity Screen (>400 Kinases) biochem->selectivity Assess Specificity target_engage Target Engagement Assay (e.g., NanoBRET™, Western Blot p-Substrate) selectivity->target_engage Confirm Cellular Target Hit pathway Pathway Modulation Assay (e.g., Cytokine Secretion, NF-κB Reporter) target_engage->pathway Measure Downstream Effect viability Cell Viability / Proliferation (e.g., CellTiter-Glo®, MTS) pathway->viability Assess Phenotypic Outcome

Caption: Experimental workflow for kinase inhibitor characterization.

Detailed Experimental Protocols

This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[15] The ADP-Glo™ assay is a common luminescence-based method that measures the amount of ADP produced, which is directly proportional to kinase activity.[11][15]

Objective: To determine the IC50 value of a test compound against recombinant IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[15]

  • ATP (at Km concentration for IRAK4)

  • Suitable substrate (e.g., Myelin Basic Protein or a synthetic peptide)[15]

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well assay plates (white, low-volume)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a 1:3 serial dilution of the test compound in DMSO. Add 2.5 µL of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.[17]

  • Enzyme/Substrate Addition: Prepare a solution containing the IRAK4 enzyme and substrate in kinase assay buffer. Add 5 µL of this solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer.[17]

  • Incubation: Incubate the plate at room temperature for 1 hour.[17]

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software.[15]

Rationale: This direct enzymatic assay is the foundational step for confirming a compound's ability to inhibit the target kinase. Using ATP at its Km concentration provides a standardized condition for comparing the potency of different ATP-competitive inhibitors.

This protocol confirms that the inhibitor engages its target within a cellular context and modulates downstream signaling.[17] It measures the phosphorylation status of a target's substrate, providing direct evidence of kinase inhibition in cells.[18]

Objective: To assess the effect of an IRAK4 inhibitor on LPS-induced phosphorylation of a downstream target (e.g., IRAK1) in THP-1 monocytic cells.

Materials:

  • THP-1 cells

  • LPS (Lipopolysaccharide)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IRAK1, anti-total-IRAK1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate THP-1 cells and allow them to attach. Pre-treat the cells with various concentrations of the test compound for 2 hours.[17]

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate the TLR4/IRAK4 pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer. Collect the protein lysates.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C.[17]

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[17]

  • Analysis: Re-probe the membrane with antibodies for total IRAK1 and a loading control (e.g., GAPDH) to normalize the data. Analyze the band intensities to determine the dose-dependent effect of the compound on protein phosphorylation.

Rationale: A reduction in the phosphorylation of a direct downstream substrate provides strong evidence of on-target activity. This assay bridges the gap between biochemical potency and a functional cellular outcome, which is a critical step in preclinical drug discovery.[18]

Signaling Pathway Visualization

To understand the biological context in which these inhibitors operate, it is essential to visualize their position within the relevant signaling pathways.

The IRAK4-Mediated TLR/IL-1R Signaling Pathway

IRAK4 is the apical kinase in the Myddosome complex, which forms upon activation of Toll-like Receptors (TLRs) or the IL-1 Receptor (IL-1R).[14] Its kinase activity is essential for the subsequent activation of IRAK1 and the E3 ubiquitin ligase TRAF6, ultimately leading to the activation of TAK1 and the transcription factors NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[3][15]

G LPS LPS / IL-1β TLR4 TLR4 / IL-1R LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB Activation IKK->NFkB AP1 AP-1 Activation MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Transcription AP1->Cytokines Transcription Inhibitor 2-MSP Analog (IRAK4 Inhibitor) Inhibitor->IRAK4

Caption: Inhibition of the TLR/IL-1R signaling pathway by an IRAK4 inhibitor.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly productive area of research for the development of kinase inhibitors targeting key nodes in inflammatory and oncogenic pathways. Structure-activity relationship studies have demonstrated that modifications to this core can fine-tune both potency and selectivity for targets like TAK1 and IRAK4. The development of novel modalities, such as PROTAC degraders, further expands the therapeutic potential of targeting these kinases.

Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve oral bioavailability and on comprehensive kinome-wide screening to identify and mitigate potential off-target effects. As our understanding of the complex signaling networks in disease deepens, these versatile pyrimidine-based inhibitors will undoubtedly continue to be a valuable source of new therapeutic candidates.

References
  • Quantitative Analysis of IRAK4 Target Inhibition: A Comparative Guide. (n.d.). Benchchem.
  • Application Notes and Protocols for Pyrrolidinyl-Pyrimidine Derivatives as Chemical Probes in Kinase Research. (n.d.). Benchchem.
  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 447-452.
  • A Comparative Guide to the Validation of Novel Kinase Targets for Pyrido[2,3-d]pyrimidine Compounds. (n.d.). Benchchem.
  • Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(8), 1031-1041.
  • Kim, H. Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7448-7467.
  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & medicinal chemistry letters, 27(3), 447–452.
  • Debieux, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11927-11937.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 12(4), 5173-5188.
  • Harris, P. A., et al. (2018). A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. Journal of Biological Chemistry, 293(49), 18996-19007.
  • Gray, N. S., et al. (2015). The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists. Biochemical Journal, 468(3), 423-433.
  • A Validated IRAK4 Inhibitor Screening Assay. (n.d.). BellBrook Labs.
  • Kim, H. Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS medicinal chemistry letters, 12(7), 1136–1142.
  • Lücking, U., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 67(3), 1794-1815.
  • Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. (n.d.).
  • Debieux, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • In vitro kinase assay. (2023). protocols.io.
  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220.
  • Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors. (n.d.).
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Aryl
  • Ohkawa, S., et al. (2018). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 9(4), 326-331.
  • El-Sayed, M. A. A., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(19), 6296.
  • IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. (2023). Frontiers in Oncology, 13.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2020). Journal of Medicinal Chemistry, 63(15), 8089-8109.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114777.
  • Singh, P., et al. (2007). Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. Bioorganic & Medicinal Chemistry, 15(6), 2386-2395.
  • McIver, E. G., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters, 22(23), 7164-7168.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). Archiv der Pharmazie, 344(6), 378-384.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). Molecules, 27(15), 4983.
  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2022). Molecules, 27(21), 7483.
  • Significance The Biological Activity to Pyrimidine Analogues. (2020). Scientific Journal of Medical Research, 4(13), 23-30.
  • Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. (2023). Frontiers in Immunology, 14.
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023). Molecules, 28(4), 1845.
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4368-4378.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry, 15(1), 38-59.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2022). RSC Advances, 12(28), 17766-17789.

Sources

The New Wave of Covalent Inhibitors: A Comparative Guide to the Cross-Reactivity Profile of 2-Sulfonylpyrimidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount objective in the development of targeted therapies. While covalent inhibitors have demonstrated significant clinical success, off-target activities remain a critical challenge, potentially leading to unforeseen toxicities and limiting therapeutic windows. The emergence of novel electrophilic warheads offers an opportunity to refine the selectivity profiles of these powerful drugs. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a promising class of covalent inhibitors based on the 2-sulfonylpyrimidine (2-SP) scaffold.

The 2-sulfonylpyrimidine moiety has been engineered as a tunable electrophile for targeting cysteine residues within the kinome and wider proteome.[1][2] Unlike traditional Michael acceptors, such as the acrylamide group found in many approved covalent inhibitors, the 2-SP scaffold offers the potential for greater chemical diversity and modulated reactivity, which can be exploited to achieve superior selectivity profiles.[3][4] This guide will dissect the experimental data supporting this claim, offering a clear comparison with established covalent inhibitors targeting key oncogenic kinases: Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinase A. We will explore the methodologies used for comprehensive selectivity profiling and provide detailed, field-proven protocols to empower your own investigations.

The Rationale for Seeking Alternatives to Traditional Covalent Warheads

The development of targeted covalent inhibitors (TCIs) has been a landmark achievement in precision medicine. By forming a stable covalent bond with a target protein, typically a non-catalytic cysteine residue near the active site, TCIs can achieve sustained target inhibition and profound therapeutic effects.[5] However, the very reactivity that makes these molecules effective also presents a significant challenge: the potential for off-target covalent modification of other proteins containing reactive cysteines. This can lead to a range of adverse effects, as seen with the first-generation BTK inhibitor ibrutinib, which targets several other kinases due to its acrylamide warhead.[6][7]

The 2-sulfonylpyrimidine scaffold has emerged as a compelling alternative. It reacts with cysteines via a nucleophilic aromatic substitution (SNAr) mechanism, offering a different reactivity profile compared to the Michael addition of acrylamides.[8][9] The reactivity of the 2-SP core can be finely tuned through substitution on the pyrimidine ring, allowing for a more precise calibration of electrophilicity to balance on-target potency with off-target reactivity.[1]

Comparative Cross-Reactivity Profiling: A Multi-faceted Approach

To provide a robust and objective comparison, we will utilize data from several state-of-the-art profiling platforms. A comprehensive understanding of an inhibitor's selectivity cannot be gleaned from a single assay; therefore, we will integrate data from biochemical binding assays, in-cell target engagement assays, and functional enzymatic assays.

Experimental Workflow for Comprehensive Inhibitor Profiling

A rigorous assessment of inhibitor selectivity involves a tiered approach, starting with broad screening and progressing to detailed cellular characterization.

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling cluster_2 Data Analysis & Interpretation kinome_scan KINOMEscan® (Binding Assay) adp_glo ADP-Glo™ (Enzymatic Assay) kinome_scan->adp_glo Confirmatory & Orthogonal Data analysis Selectivity Scoring Off-Target Identification Structure-Activity Relationship kinome_scan->analysis cetsa Cellular Thermal Shift Assay (Target Engagement) adp_glo->cetsa Validate in Cellular Context adp_glo->analysis phenotypic Phenotypic Screening (Functional Outcome) cetsa->phenotypic Link Target Engagement to Cellular Function cetsa->analysis phenotypic->analysis

Figure 1: A representative workflow for the comprehensive cross-reactivity profiling of kinase inhibitors.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and a validated target in B-cell malignancies.[10][11] Ibrutinib, a first-in-class covalent BTK inhibitor featuring an acrylamide warhead, has shown remarkable efficacy but is also associated with off-target effects due to its reactivity.[7][12]

Comparative KINOMEscan® Data: 2-Sulfonylpyrimidine vs. Acrylamide

A study exploring 2-sulfonylpyrimidine as an acrylamide surrogate in BTK inhibitors provides a direct comparison with ibrutinib.[3] The KINOMEscan® platform, a competition binding assay, was used to assess the selectivity of these compounds across a panel of 135 tyrosine kinases.

Kinase TargetIbrutinib (% Inhibition at 1 µM)2-SP BTK Inhibitor (% Inhibition at 1 µM)
BTK >99% >99%
EGFR>99%<10%
ERBB2>99%<10%
ERBB4>99%<10%
TEC>95%~20%
BLK>99%<10%
ITK>95%<15%

Table 1: Comparative off-target inhibition of Ibrutinib and a 2-sulfonylpyrimidine (2-SP)-based BTK inhibitor. Data synthesized from publicly available research.[3]

The data clearly demonstrates that while both inhibitors potently bind to their primary target, BTK, the 2-SP-based inhibitor exhibits a significantly cleaner off-target profile, with markedly reduced inhibition of EGFR family kinases and other TEC family kinases.[3] This highlights the potential of the 2-SP scaffold to mitigate some of the known off-target liabilities of ibrutinib.

BTK Signaling Pathway

Understanding the on-target pathway is crucial for interpreting the functional consequences of inhibition.

G BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor 2-SP Inhibitor Inhibitor->BTK

Figure 2: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.[10][13]

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, when mutated, drives the growth of several cancers, most notably non-small cell lung cancer (NSCLC).[14] Covalent inhibitors targeting a cysteine residue (Cys797) in the EGFR active site have proven highly effective.[15]

Comparative Selectivity of Covalent EGFR Inhibitors
InhibitorPrimary Target(s)Key Off-Targets (from KINOMEscan® data)Reference
Afatinib EGFR, ERBB2, ERBB4BLK, BMX, BTK, CSK, EPHA1, FGR, FRK, HCK, LCK, LYN, SRC, YES1, and others[16]
Osimertinib EGFR (T790M mutant selective)Significantly fewer off-targets compared to Afatinib. Some minor activity against other ERBB family members.[17]
Hypothetical 2-SP EGFR Inhibitor EGFRBased on the BTK data, a 2-SP EGFR inhibitor would be predicted to have a more favorable selectivity profile than afatinib, with fewer off-targets among other tyrosine kinase families.N/A

Table 2: Comparison of the selectivity profiles of second and third-generation covalent EGFR inhibitors. Data compiled from publicly available kinome scan databases and literature.[16][17]

The trend from second to third-generation EGFR inhibitors demonstrates a move towards increased selectivity. It is hypothesized that a well-designed 2-SP EGFR inhibitor could offer a similarly improved or even superior selectivity profile by minimizing off-target covalent interactions.

Case Study 3: Aurora Kinase A (AURKA) Inhibition

AURKA is a serine/threonine kinase that plays a pivotal role in mitosis, and its overexpression is linked to tumorigenesis.[18][19] Several inhibitors have been developed, with varying selectivity profiles across the Aurora kinase family (AURKA, AURKB, AURKC) and the broader kinome.

Selectivity of Pan-Aurora Kinase Inhibitors

Danusertib and Alisertib (MLN8237) are well-characterized Aurora kinase inhibitors. While not 2-sulfonylpyrimidine-based, their kinome scans provide a baseline for what a selective inhibitor in this class should achieve.

InhibitorPrimary Target(s)Key Off-Targets (Potency)Reference
Danusertib AURKA, AURKB, AURKCABL, RET, TRKA, FGFR1 (nanomolar range)[20][21]
Alisertib (MLN8237) AURKAHighly selective for AURKA over AURKB (>200-fold). Minimal off-target activity against a large kinase panel.[3][13]

Table 3: Selectivity profiles of representative Aurora kinase inhibitors. Data from published literature.[3][13][20][21]

A highly selective 2-SP-based Aurora kinase inhibitor would be expected to demonstrate potent, specific inhibition of the intended Aurora kinase(s) with minimal cross-reactivity against other kinase families, akin to the profile of Alisertib.

Aurora Kinase A Signaling Pathway

AURKA's role in cell cycle progression is complex and involves multiple downstream effectors.

G AURKA Aurora Kinase A PLK1 PLK1 AURKA->PLK1 CDK1 CDK1/Cyclin B AURKA->CDK1 Spindle Spindle Assembly AURKA->Spindle TPX2 TPX2 TPX2->AURKA Activates Centrosome Centrosome Maturation & Separation PLK1->Centrosome MitoticEntry Mitotic Entry CDK1->MitoticEntry Inhibitor 2-SP Inhibitor Inhibitor->AURKA

Figure 3: A simplified overview of the Aurora Kinase A (AURKA) signaling pathway in mitosis.[16]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the scientific integrity of cross-reactivity profiling, the protocols employed must be robust and reproducible. Here, we provide detailed, step-by-step methodologies for key assays.

Protocol 1: KINOMEscan® Competition Binding Assay

This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.[22][23]

Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a tag (e.g., DNA) for quantification.[22]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).[22]

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.

Protocol 2: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the enzymatic activity of a kinase and the inhibitory effect of a compound.[15][24]

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Methodology:

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations in a suitable reaction buffer.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm target engagement of a compound within a cellular environment.[25][26][27]

Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change in thermal stability can be measured by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (e.g., DMSO) for a specified time to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. An isothermal dose-response experiment can also be performed at a single, optimized temperature to determine the cellular EC50 for target engagement.

Conclusion and Future Outlook

The cross-reactivity profiling of 2-sulfonylpyrimidine-based inhibitors reveals a promising path toward the development of more selective covalent therapies. The comparative data, particularly in the context of BTK inhibition, strongly suggests that the 2-SP scaffold can offer a superior selectivity profile compared to inhibitors utilizing traditional acrylamide warheads. This improved selectivity is critical for minimizing off-target effects and potentially widening the therapeutic index of covalent inhibitors.

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of inhibitor selectivity. By integrating data from biochemical binding assays, enzymatic assays, and cellular target engagement assays, researchers can build a holistic understanding of a compound's interaction with the proteome. As the field of covalent drug discovery continues to evolve, the exploration of novel, tunable electrophiles like the 2-sulfonylpyrimidine will be instrumental in designing the next generation of highly selective and effective targeted therapies.

References

  • Creative Diagnostics. Aurora Kinase Signaling Pathway.
  • Publicly available KINOMEscan® data for af
  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Cellular and Molecular Life Sciences.
  • ResearchGate. A schematic representation of BCR/BTK signaling pathway.
  • Baud, M. G. J. et al. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • ResearchGate. Signaling pathways involving Bruton's tyrosine kinase (BTK).
  • Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D. et al. Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Serafim, R. A. M. et al. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.
  • ResearchGate. Bruton's tyrosine kinase (BTK) structure diagram.
  • ResearchGate. 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • ResearchGate. Schematic diagram representing the Aurora A, B, & C kinases domains.
  • The Chemical Probes Portal. Danusertib.
  • Gjertsen, B. T. & Schöffski, P. Danusertib, an aurora kinase inhibitor.
  • Al-Ali, H. K. et al. The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology.
  • Moraru, R. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton Thesis.
  • HMS LINCS Project. Assays.
  • ResearchGate. The structure and expression of Aurora-A kinase.
  • Byrd, J. C. et al. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology.
  • Characterization of a highly selective inhibitor of the Aurora kinases. ACS Chemical Biology.
  • Eurofins DiscoverX. KINOMEscan® Kinase Profiling Platform.
  • Backus, K. M. et al. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.
  • Characterization of a highly selective inhibitor of the Aurora kinases. ACS Chemical Biology.
  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. Comparison of selected BTK-targeting agents.
  • Woyach, J. A. et al. Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. Clinical Lymphoma, Myeloma & Leukemia.
  • KINOMEscan® Presentation.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules.
  • ResearchGate. Comparison of ibrutinib with second-generation BTK inhibitors.
  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening.
  • Lanning, C. C. et al. A proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors. Cancer Research.

Sources

A Senior Application Scientist's Guide to Validating Covalent Adduct Formation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the precise identification and characterization of covalent adducts to biological macromolecules represent a critical step in understanding mechanisms of action, target engagement, and potential toxicity. Mass spectrometry has emerged as the gold standard for this application, offering unparalleled sensitivity and specificity. This guide provides an in-depth comparison of mass spectrometry-based workflows for validating covalent adduct formation, grounded in experimental data and field-proven insights.

The Central Challenge: Pinpointing Covalent Modification

Covalent drugs, which form a stable chemical bond with their protein target, have seen a resurgence in recent years, offering advantages in potency and duration of action. However, their development demands rigorous analytical validation to confirm the intended binding event and identify any off-target modifications. The core analytical questions we aim to answer are:

  • Has a covalent adduct formed? (Confirmation of mass shift)

  • Where on the protein has the modification occurred? (Site localization)

  • What is the stoichiometry of the modification? (Occupancy)

Mass spectrometry directly addresses these questions by measuring the mass-to-charge ratio (m/z) of ions, allowing for the detection of the precise mass increase imparted by a covalently bound molecule.

A Comparative Overview of Mass Spectrometry Workflows

The choice of mass spectrometry strategy is paramount and depends on the specific biological question and the nature of the protein-adduct complex. We will compare the three principal workflows: Top-Down, Middle-Down, and Bottom-Up proteomics.

Workflow Concept Pros Cons Best For
Top-Down Analysis of the intact protein-adduct complex.Provides data on the intact mass, stoichiometry, and complex modifications. Preserves information about combinatorial post-translational modifications (PTMs).Technically challenging for large proteins (>50 kDa). Requires high-resolution mass spectrometers. Can be difficult to pinpoint the exact modification site.Confirming adduct formation on smaller proteins; determining modification stoichiometry.
Middle-Down Analysis of large polypeptides generated by limited proteolysis.Bridges the gap between top-down and bottom-up. Improves fragment ion generation for site localization compared to top-down. Reduces sample complexity compared to bottom-up.Requires specific proteases for limited digestion. Data analysis can be complex.Characterizing large proteins or those with modification-rich domains.
Bottom-Up Analysis of small peptides generated by complete enzymatic digestion.The most common and robust method. Excellent for identifying the specific amino acid residue that has been modified. High sensitivity.Loses information about the intact protein state and combinatorial PTMs. Potential for modification loss or rearrangement during sample preparation.Pinpointing the precise site of covalent modification.

Experimental Workflows and Methodologies

Bottom-Up Proteomics: The Workhorse for Site Identification

The bottom-up approach is the most widely adopted method for identifying the site of covalent modification due to its robustness and compatibility with a wide range of mass spectrometers.

  • Protein-Ligand Incubation: Incubate the target protein with the covalent ligand at a desired molar ratio (e.g., 1:1, 1:5) for a specified time at 37°C. Include a vehicle control (e.g., DMSO).

  • Denaturation and Reduction: Denature the protein by adding urea to a final concentration of 8 M. Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM and incubate for 1 hour at 37°C.

  • Alkylation: Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature. This step is crucial to prevent artefactual disulfide bond formation.

  • Enzymatic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M. Add a protease, typically trypsin, at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will perform a full MS scan to detect all peptide masses, followed by fragmentation (MS/MS) of selected peptide ions to determine their amino acid sequence and the site of modification.

The key is to search for the expected mass shift on specific amino acid residues. For example, if a compound with a mass of 300 Da forms an adduct with a cysteine residue, the data analysis software will be configured to search for peptides where a cysteine residue's mass has increased by 300 Da.

Bottom_Up_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein_Ligand Intact Protein + Covalent Ligand Digestion Denaturation, Reduction, Alkylation & Trypsin Digestion Protein_Ligand->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography Separation Peptides->LC MS1 MS1: Peptide Mass Measurement LC->MS1 MS2 MS2: Peptide Fragmentation (e.g., HCD) MS1->MS2 Search Database Search (Mass Shift) MS2->Search Localization Site Localization Search->Localization

Caption: Bottom-Up workflow for covalent adduct site identification.

Top-Down Proteomics: A Global View of Modification

Top-down proteomics analyzes the intact protein, providing a global snapshot of the modification, including its stoichiometry. This is particularly powerful for smaller proteins and for understanding the interplay of different modifications.

  • Protein-Ligand Incubation: As in the bottom-up workflow, incubate the target protein with the covalent ligand.

  • Sample Cleanup: This step is critical. The protein-adduct complex must be thoroughly desalted and buffer-exchanged into a volatile solvent system (e.g., ammonium acetate or formic acid in water/acetonitrile) suitable for electrospray ionization. This is often achieved using size-exclusion chromatography or specialized spin columns.

  • Direct Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or separated by liquid chromatography (often reversed-phase for proteins).

  • High-Resolution MS Analysis: The intact mass of the unmodified protein and the protein-adduct complex are measured using a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument. The mass difference confirms the covalent modification and the relative intensities of the peaks can be used to determine the stoichiometry.

  • MS/MS for Localization (Optional): Fragmentation of the intact protein can be performed to localize the modification. Electron-based fragmentation methods like Electron Transfer Dissociation (ETD) are often preferred as they tend to preserve labile modifications.

Top_Down_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein_Ligand Intact Protein + Covalent Ligand Cleanup Desalting & Buffer Exchange Protein_Ligand->Cleanup Intact_Complex Intact Protein-Adduct Complex Cleanup->Intact_Complex LC LC Separation (Optional) Intact_Complex->LC MS1 Intact Mass Measurement (High Resolution) LC->MS1 MS2 Intact Protein Fragmentation (e.g., ETD) MS1->MS2 Deconvolution Mass Deconvolution MS1->Deconvolution Stoichiometry Stoichiometry Calculation Deconvolution->Stoichiometry

A Comparative Guide to the Preclinical Evaluation of Sulfonylpyrimidine Probes for In Vivo Proof-of-Concept Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical probe for in vivo studies is a critical decision that profoundly impacts the validity and translational potential of their findings. This guide provides an in-depth comparison of sulfonylpyrimidine-based covalent probes against other common alternatives, with a focus on the essential preclinical data that informs the design of robust in vivo proof-of-concept experiments. While detailed in vivo efficacy studies for sulfonylpyrimidine probes are emerging, this guide synthesizes the existing rigorous in vitro and in cellulo evidence to build a predictive framework for their in vivo performance.

The Rationale for Covalent Probes in In Vivo Research

Covalent probes offer distinct advantages for in vivo applications, including prolonged duration of action, high potency, and the ability to overcome high target turnover.[1][2] These characteristics are particularly valuable for target validation and for establishing a clear relationship between target engagement and phenotype in a complex biological system. However, the irreversible nature of these probes necessitates a thorough preclinical evaluation to mitigate the risk of off-target toxicity.

Sulfonylpyrimidines: A Tunable Electrophile for In Vivo Applications

The 2-sulfonylpyrimidine (2-SP) scaffold has emerged as a promising electrophilic warhead for covalent probes.[1][2] Unlike traditional Michael acceptors such as acrylamides, the reactivity of the 2-SP moiety can be finely tuned over nine orders of magnitude by modifying the substituents on the pyrimidine ring.[1][3] This tunability allows for the optimization of a probe's reactivity to balance on-target efficacy with minimal off-target engagement.

The mechanism of action involves a nucleophilic aromatic substitution (SNAr) reaction, where a cysteine thiol on the target protein attacks the C2 position of the pyrimidine ring, displacing a sulfinate leaving group.[4] This results in a stable thioether linkage.

cluster_0 Mechanism of Covalent Modification by 2-Sulfonylpyrimidine Probes Target_Protein Target Protein with Nucleophilic Cysteine (Cys-SH) Non-covalent_Complex Initial Non-covalent Binding Complex Target_Protein->Non-covalent_Complex Reversible Binding (Ki) SP_Probe 2-Sulfonylpyrimidine Probe SP_Probe->Non-covalent_Complex Transition_State SNAr Transition State Non-covalent_Complex->Transition_State Covalent Reaction (kinact) Covalent_Adduct Stable Covalent Adduct Transition_State->Covalent_Adduct Leaving_Group Sulfinate Leaving Group (R-SO2-) Transition_State->Leaving_Group cluster_1 In Vivo Target Engagement Workflow (Competitive ABPP) Animal_Dosing Administer Sulfonylpyrimidine Probe or Vehicle to Animal Model Tissue_Harvest Harvest Target Tissues at Defined Timepoints Animal_Dosing->Tissue_Harvest Proteome_Labeling Label Tissue Lysates with a Broad-spectrum Covalent Probe (e.g., clickable alkyne probe) Tissue_Harvest->Proteome_Labeling Enrichment Enrich Labeled Proteins (e.g., via click chemistry with biotin-azide) Proteome_Labeling->Enrichment MS_Analysis LC-MS/MS Analysis to Quantify Protein Labeling Enrichment->MS_Analysis Data_Analysis Compare Protein Labeling between Probe-treated and Vehicle Groups to Identify Targets MS_Analysis->Data_Analysis

Caption: Workflow for In Vivo Target Engagement.

Step-by-Step Methodology:

  • Animal Dosing: Administer the sulfonylpyrimidine probe or vehicle control to a cohort of animals (e.g., mice) via a relevant route (e.g., intraperitoneal injection or oral gavage).

  • Tissue Harvest: At various time points post-administration, euthanize the animals and harvest the target tissues.

  • Lysate Preparation: Homogenize the tissues in a suitable lysis buffer to extract the proteome.

  • Competitive Labeling: Treat the lysates with a broad-spectrum, clickable (e.g., alkyne-functionalized) covalent probe that targets the same class of residues as the sulfonylpyrimidine probe (e.g., cysteine-reactive probes).

  • Click Chemistry and Enrichment: Perform a click reaction to attach a reporter tag (e.g., biotin-azide) to the labeled proteins. Enrich the biotinylated proteins using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

  • Data Analysis: Compare the protein labeling profiles between the probe-treated and vehicle-treated groups. A decrease in the signal for a specific protein in the probe-treated group indicates that the sulfonylpyrimidine probe has engaged that target in vivo.

Pharmacokinetic (PK) and Biodistribution Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a probe is essential for designing effective in vivo experiments.

Step-by-Step Methodology:

  • Probe Administration: Administer a single dose of the sulfonylpyrimidine probe to a cohort of animals.

  • Sample Collection: Collect blood samples at multiple time points. For biodistribution, harvest various organs and tissues at a terminal time point.

  • Sample Analysis: Quantify the concentration of the probe in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.

  • Biodistribution Assessment: Determine the concentration of the probe in different tissues to understand its distribution profile.

Future Directions and Conclusion

While the existing data strongly supports the potential of sulfonylpyrimidine probes for in vivo applications, further studies are needed to fully realize their utility. Specifically, head-to-head in vivo efficacy studies comparing sulfonylpyrimidine probes with other covalent probes in relevant disease models will be crucial.

References

  • Scott, J. S., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]
  • Weerapana, E., et al. (2010). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Baud, M. G. J., et al. (2019). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton, Doctoral Thesis. [Link]
  • Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Hatcher, J. M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]
  • Backus, K. M., et al. (2016). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Serafim, R. A. M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]
  • Bar-Peled, L., et al. (2017). Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20. ACS Chemical Biology. [Link]
  • Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology. [Link]
  • Aras, D., et al. (2017). In Vivo acrylamide exposure may cause severe toxicity to mouse oocytes through its metabolite glycidamide. PLoS One. [Link]
  • Scott, J. S., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 2-Sulfonylpyrimidines for Cysteine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Tunable Covalent Warheads

In the landscape of chemical biology and drug discovery, the strategic use of covalent inhibitors has seen a remarkable resurgence. These molecules, which form a stable bond with their protein target, can offer advantages in potency, duration of action, and the ability to target shallow binding pockets.[1][2] Within this class, heteroaryl sulfones, and specifically 2-sulfonylpyrimidines (2-SPs), have emerged as highly promising electrophilic "warheads."[3][4][5] Their unique reactivity profile allows for the mild and efficient arylation of cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7]

A key advantage of the 2-SP scaffold is its tunability; by modifying the pyrimidine ring or the sulfone's leaving group, reactivity can be modulated over nine orders of magnitude.[4][7][8] This exquisite control makes them ideal candidates for developing highly selective probes and therapeutics. However, the ultimate utility of any covalent agent hinges on its selectivity. An excessively reactive compound may indiscriminately label numerous proteins, leading to off-target effects and toxicity.[1] Therefore, rigorous assessment of a 2-SP's selectivity for cysteine over other nucleophilic amino acids is a critical step in its development.

This guide provides a comprehensive framework for researchers to systematically evaluate the selectivity of novel 2-sulfonylpyrimidine compounds. We will move from fundamental in-vitro characterization with individual amino acids to sophisticated proteome-wide analyses, explaining the causality behind each experimental choice and providing actionable protocols.

Pillar 1: The Chemical Basis for Cysteine Selectivity

The preferential reactivity of 2-SPs with cysteine is rooted in fundamental principles of nucleophilicity. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile attacks the electron-deficient C-2 position of the pyrimidine ring, displacing the sulfone as a sulfinic acid leaving group.[6]

The key to selectivity lies in the unique properties of the cysteine thiol side chain. At physiological pH (~7.4), a fraction of cysteine residues exists in the highly nucleophilic thiolate form (R-S⁻).[9][10] The pKa of a typical cysteine thiol is around 8.3, but the local protein microenvironment can significantly lower this value, increasing the population of the reactive thiolate anion.[9] In contrast, other potentially nucleophilic amino acid side chains are far less reactive under these conditions:

  • Lysine (ε-amino group): With a pKa of ~10.5, it is predominantly protonated and non-nucleophilic at pH 7.4.

  • Serine/Threonine (hydroxyl group): These are significantly weaker nucleophiles than thiolates, with pKa values >13.

  • Histidine (imidazole ring): While it can act as a nucleophile, it is generally less reactive than a thiolate.

This inherent difference in nucleophilicity provides the foundational basis for the chemoselectivity of 2-SPs for cysteine residues.[3][7]

Caption: SNAr mechanism for cysteine arylation by a 2-sulfonylpyrimidine.

Pillar 2: A Multi-Tiered Experimental Strategy for Assessing Selectivity

A robust assessment of selectivity requires a tiered approach, starting with simple systems and progressing to complex biological environments.

  • Tier 1: Reactivity with Free Amino Acids: The initial screen involves measuring the reaction kinetics of the 2-SP compound against a panel of individual amino acids, primarily Cysteine, Lysine, Serine, and Histidine. This provides a baseline measure of intrinsic reactivity. Glutathione (GSH), a biologically abundant thiol-containing tripeptide, is also an excellent model to include as it better represents proteinaceous cysteine reactivity than the free amino acid.[2][11]

  • Tier 2: Intact Protein Mass Spectrometry: The next step is to confirm that the 2-SP modifies a model protein known to contain a reactive cysteine. Intact protein analysis by liquid chromatography-mass spectrometry (LC-MS) can confirm the formation of a covalent adduct and determine the stoichiometry of labeling.[12][13]

  • Tier 3: Proteome-Wide Profiling: The gold standard for selectivity assessment is to evaluate the 2-SP against the entire proteome in a cellular lysate or even in live cells.[14] Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[1][15] This method identifies which cysteine residues across thousands of proteins are engaged by the compound.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of selectivity data relies on well-controlled, reproducible experiments. Below are detailed protocols for key assays.

Protocol 1: NMR-Based Kinetic Assay with Free Amino Acids

This protocol uses ¹H NMR spectroscopy to monitor the reaction between a 2-SP and an amino acid in real-time by observing the consumption of the starting material and the formation of the product.[4]

Objective: To determine the second-order rate constant (k₂) for the reaction of a 2-SP with Cysteine versus other nucleophilic amino acids.

Materials:

  • 2-Sulfonylpyrimidine (2-SP) test compound

  • L-Cysteine, L-Lysine, L-Histidine, L-Serine, Glutathione (GSH)

  • Deuterated phosphate buffer (e.g., 100 mM sodium phosphate in D₂O, pD 7.4)

  • Internal standard (e.g., DSS or TMSP)

  • NMR tubes and spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the 2-SP compound in a compatible deuterated solvent (e.g., DMSO-d₆).

    • Prepare 100 mM stock solutions of each amino acid (and GSH) in the deuterated phosphate buffer.

  • Reaction Setup:

    • In an NMR tube, add 450 µL of the deuterated phosphate buffer containing the internal standard.

    • Add 50 µL of a 100 mM amino acid stock solution to reach a final concentration of 10 mM.

    • Place the tube in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C). Acquire a baseline spectrum (t=0).

    • To initiate the reaction, add 5 µL of the 10 mM 2-SP stock solution (final concentration 0.1 mM) and mix quickly. Rationale: Using the amino acid in large excess (100-fold) ensures pseudo-first-order kinetics, simplifying data analysis.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals. The time interval will depend on the reaction rate, ranging from every minute for fast reactions to every hour for slow ones.

  • Data Analysis:

    • Identify a well-resolved proton signal for the starting 2-SP and a signal for the arylated amino acid product.

    • Integrate these signals at each time point relative to the constant internal standard.

    • Plot the concentration of the remaining 2-SP versus time. Fit the data to a pseudo-first-order exponential decay equation to obtain the observed rate constant (kₒₑₛ).

    • Calculate the second-order rate constant (k₂) using the formula: k₂ = kₒₑₛ / [Amino Acid] .

Self-Validation:

  • Negative Controls: Run the experiment with non-nucleophilic (e.g., Alanine) or less-nucleophilic (Lysine, Serine, Histidine) amino acids. A highly selective compound should show little to no reaction.

  • Positive Control: Use a known, highly reactive thiol modifier as a benchmark.

Protocol 2: Competitive Chemoproteomic Profiling by LC-MS/MS

This workflow maps the cysteine targets of a 2-SP across the proteome by measuring its ability to compete with a broad-spectrum cysteine probe.[14][15]

ABPP_Workflow cluster_treatment Step 1: Treatment cluster_probing Step 2: Probe Labeling cluster_click Step 3: Click Chemistry cluster_analysis Step 4: Analysis Lysate1 Proteome Lysate (Control) Probe1 Add Broad-Spectrum Cys Probe (e.g., IA-Alkyne) Lysate1->Probe1 DMSO Lysate2 Proteome Lysate (+ 2-SP Compound) Probe2 Add Broad-Spectrum Cys Probe (e.g., IA-Alkyne) Lysate2->Probe2 2-SP Click1 Click Biotin-Azide to Alkyne Probe Probe1->Click1 Click2 Click Biotin-Azide to Alkyne Probe Probe2->Click2 note_probe Probe only labels cysteines NOT blocked by 2-SP Probe2->note_probe Digest Trypsin Digestion Click1->Digest Click2->Digest Enrich Streptavidin Enrichment of Biotinylated Peptides LCMS LC-MS/MS Analysis Enrich->LCMS Digest->Enrich Quant Quantify Peptides (Control vs. Treated) LCMS->Quant note_quant Target peptides show reduced signal in 2-SP treated sample Quant->note_quant

Caption: Workflow for competitive chemoproteomic profiling of a 2-SP compound.

Objective: To identify and quantify the cysteine residues that are covalently modified by a 2-SP in a complex proteome.

Procedure:

  • Proteome Preparation: Prepare a cell lysate from a relevant cell line (e.g., HEK293T) under native conditions. Determine and normalize the protein concentration.

  • Competitive Labeling:

    • Treatment: Aliquot the lysate into two groups. Treat one group with the 2-SP compound (e.g., at 10 µM) and the other with a vehicle control (e.g., DMSO). Incubate for a set time (e.g., 1 hour) at room temperature.

    • Probing: Add a broad-spectrum, alkyne-functionalized cysteine probe (e.g., iodoacetamide-alkyne) to both samples to label all cysteine residues not blocked by the 2-SP.

  • Click Chemistry: Quench the labeling reaction. Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.

  • Protein Digestion & Enrichment:

    • Digest the biotinylated proteomes into peptides using trypsin.

    • Use streptavidin-coated beads to enrich for the biotin-tagged peptides. Wash extensively to remove non-biotinylated peptides.

  • LC-MS/MS Analysis:

    • Elute the enriched peptides and analyze them using high-resolution tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the cysteine-containing peptides and quantify their relative abundance in the 2-SP-treated sample versus the DMSO control.

    • Cysteine residues that are true targets of the 2-SP will show a significant reduction in signal in the treated sample, as their modification by the 2-SP prevented labeling by the alkyne probe.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. This allows for a direct assessment of selectivity.

Table 1: Hypothetical Second-Order Rate Constants (k₂) for 2-SP-X

Nucleophile k₂ (M⁻¹s⁻¹) Selectivity Ratio (k₂ Cys / k₂ Other)
L-Cysteine 15.2 -
Glutathione (GSH) 11.8 1.3
L-Lysine < 0.001 > 15,200
L-Histidine 0.005 3,040

| L-Serine | No Reaction | - |

Data Interpretation: The data in Table 1 illustrates a highly selective compound. The reaction with cysteine and GSH is rapid, while the reaction with other nucleophilic amino acids is several orders of magnitude slower or non-existent. The selectivity ratio provides a clear quantitative measure of this preference.

For proteomics data, a volcano plot is an effective way to visualize proteins that are significantly engaged by the compound, plotting the fold-change in peptide abundance against the statistical significance.

Conclusion

2-Sulfonylpyrimidines represent a versatile and powerful class of covalent modifiers for targeting cysteine residues. Their tunable reactivity makes them exceptional tools, but this necessitates a thorough and rigorous evaluation of their selectivity profile. By employing a multi-tiered strategy—from kinetic studies with free amino acids to comprehensive proteomic profiling—researchers can build a robust, self-validating dataset. This systematic approach is essential for confidently advancing 2-SP compounds as selective chemical probes for biological discovery or as candidates for therapeutic development.

References

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Aryl
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
  • Click chemistry reagent for identification of sites of covalent ligand incorporation in integral membrane proteins.
  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation.
  • High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery.
  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action.
  • Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. PubMed Central. [Link]
  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
  • Quantitative reactivity profiling predicts functional cysteines in proteomes.
  • Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts.
  • Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes.
  • Combining Native and ‘omics’ mass spectrometry to identify endogenous ligands bound to membrane proteins.
  • Mass spectrometric analysis of protein–ligand interactions.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]
  • A perspective on cysteine-reactive activity-based probes. RSC Publishing. [Link]
  • Proteome-Wide Analysis of Cysteine Reactivity during Effector-Triggered Immunity.
  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Methylsulfonyl)pyrimidin-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Methylsulfonyl)pyrimidin-5-amine, a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds and aligns with the stringent guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile and Risk Assessment

Understanding the potential hazards of this compound is the first step in ensuring its safe handling and disposal. Based on data from analogous chemical structures, such as other pyrimidine derivatives and sulfonyl-containing compounds, a conservative approach to its hazard profile is warranted.[1][2]

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[5][6][8]

Table 1: Hazard Classification for Structurally Similar Compounds

Hazard StatementClassificationSource Compounds
Acute Toxicity (Oral)Warning2-Methylpyrimidin-5-amine[3], 5-Amino-2-(methylthio)pyrimidine[4]
Skin Corrosion/IrritationWarning / Category 22-Methylpyrimidin-5-amine[3], 5-Amino-2-(methylthio)pyrimidine[4], 2-Aminopyrimidine[5]
Serious Eye Damage/Eye IrritationWarning / Category 22-Methylpyrimidin-5-amine[3], 5-Amino-2-(methylthio)pyrimidine[4], 2-Aminopyrimidine[5]
Specific target organ toxicity (single exposure)May cause respiratory irritation / Category 35-Amino-2-(methylthio)pyrimidine[4], 2-Aminopyrimidine[5]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) and within a designated, well-ventilated area.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Spill Management: Have a spill kit readily available that is appropriate for solid chemical spills. In case of a spill, evacuate the immediate area, prevent the dispersion of dust, and follow your institution's established spill cleanup procedures.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with federal and local regulations.[9][10] The following workflow provides a systematic approach to ensure compliance and safety.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., pipette tips, vials, and gloves).

  • Solutions containing the compound.

Segregate this waste from other laboratory waste streams, particularly from incompatible materials like strong oxidizing agents, to prevent accidental reactions.[1][4]

Step 2: Containerization
  • Primary Container: Use a dedicated, chemically compatible, and leak-proof container for the collection of solid and liquid waste.[1][9] The container must be in good condition with a secure lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[11] The label should also include:

    • The full chemical name: "this compound"

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.[10]

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[1][11] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[10]

  • Inspections: Conduct and document weekly inspections of the SAA to check for any signs of container leakage or deterioration.[9]

Step 4: Final Disposal
  • Engage a Professional Waste Management Service: The ultimate disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[12] Your institution's Environmental Health and Safety (EHS) department will coordinate with a certified waste broker for the pickup, transport, and disposal of the waste in compliance with all regulatory requirements.

  • Documentation: Maintain meticulous records of all waste generated, including the chemical name, quantity, and date of disposal. These records are essential for regulatory compliance.[12]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Identify Identify Waste Streams (Pure compound, contaminated labware, solutions) FumeHood->Identify SpillKit Ensure Spill Kit is Accessible Segregate Segregate from Incompatible Waste Identify->Segregate Containerize Use Labeled, Compatible Hazardous Waste Container Segregate->Containerize SAA Store in Designated Satellite Accumulation Area (SAA) Containerize->SAA SecondaryContainment Use Secondary Containment SAA->SecondaryContainment Inspect Weekly Inspection of SAA SecondaryContainment->Inspect EHS Contact Environmental Health & Safety (EHS) Inspect->EHS When container is full or per schedule WastePickup Arrange for Professional Waste Pickup EHS->WastePickup Document Maintain Disposal Records WastePickup->Document

Caption: Disposal workflow for this compound.

Regulatory Framework: A Commitment to Safety and Compliance

The procedures outlined in this guide are grounded in the regulations set forth by OSHA and the EPA.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development and implementation of a Chemical Hygiene Plan (CHP) for laboratories.[13][14][15] The CHP is a written program that outlines procedures for the safe use, handling, and disposal of hazardous chemicals.[16]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[9] This includes regulations for waste generation, transportation, treatment, storage, and disposal. For academic laboratories, Subpart K of the RCRA regulations provides specific guidelines for hazardous waste management.[17]

By adhering to these established protocols, you contribute to a safe laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • 2-Methylpyrimidin-5-amine. (n.d.). PubChem. National Institutes of Health.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. National Institutes of Health.
  • 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide. (n.d.). PubChem. National Institutes of Health.
  • Pyrimidin-5-amine. (n.d.). PubChem. National Institutes of Health.
  • Salvage of circulating pyrimidines by tissues of the mouse. (2025, September 19). ResearchGate.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews.
  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. (n.d.). Pharmaguideline.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). GSC Advanced Research and Reviews.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.

Sources

A Strategic Guide to Safe Handling of 2-(Methylsulfonyl)pyrimidin-5-amine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere compliance and cultivate a laboratory environment rooted in a deep understanding of chemical hazards. This guide provides a comprehensive framework for the safe handling of 2-(Methylsulfonyl)pyrimidin-5-amine, focusing on the rationale behind personal protective equipment (PPE) selection, operational protocols, and disposal methods. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage the risks associated with this compound effectively.

Hazard Assessment: Understanding the Chemistry of this compound

  • Aminopyrimidine Core: Aminopyrimidines can cause skin and eye irritation.[1][2][3][4] They may also be harmful if swallowed or inhaled.[2][4][5]

  • Methylsulfonyl Group: Compounds containing a methylsulfonyl group attached to a pyrimidine ring have been shown to be toxic if swallowed, in contact with skin, or if inhaled. Furthermore, they can cause severe skin burns and eye damage.

Based on this analysis, it is prudent to treat this compound as a compound that is toxic upon oral, dermal, or inhalation exposure and as a substance that can cause severe skin and eye irritation or burns .

Table 1: Hazard Analysis of Functional Groups

Functional GroupKnown HazardsRepresentative Compounds
AminopyrimidineSkin Irritation, Eye Irritation, Harmful if Swallowed/Inhaled2-Aminopyrimidine, 5-Aminopyrimidine
MethylsulfonylpyrimidineToxic (Oral, Dermal, Inhalation), Severe Skin Burns, Severe Eye Damage2-(Methylsulfonyl)pyrimidine

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Primary Engineering Controls: The First Line of Defense

Whenever possible, engineering controls should be the primary means of exposure reduction.

  • Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][6]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of airborne contaminants.[2][6][7]

Essential Personal Protective Equipment

The following PPE is considered mandatory for handling this compound:

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required to protect against splashes and dust.[1][2][6][8]

    • Face Shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, consider heavier-duty gloves such as butyl rubber or Viton™. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[2][7][9]

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required to protect the skin and personal clothing.[1]

    • Full-Body Protection: For procedures with a high risk of splashing or aerosol generation, consider the use of chemical-resistant aprons or coveralls.[1]

  • Respiratory Protection:

    • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is necessary. For solid particulates, a filtering facepiece respirator (e.g., N95) may be adequate. For potential vapors or when concentrations are unknown, a full-face respirator with appropriate cartridges should be used.[1][2] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[2]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Ensemble Start Assess Task-Specific Hazards SmallScale Small Scale / Low Dust/Splash Start->SmallScale LargeScale Large Scale / High Dust/Splash Start->LargeScale StandardPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: - Face Shield & Goggles - Chemical-Resistant Gloves - Lab Coat & Apron - Respirator (if needed) LargeScale->EnhancedPPE

Caption: A workflow for selecting appropriate PPE based on the scale of the operation.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for handling and disposal is crucial to minimize risk and ensure regulatory compliance.

Handling Procedures
  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Weighing and Transfer:

    • Handle the solid form of this compound with care to avoid generating dust.[2][6]

    • Use a spatula or other appropriate tool for transfers.

    • If possible, weigh the compound directly into the reaction vessel to minimize transfers.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][7][9]

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled, sealed container for disposal.[2]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix with other incompatible waste streams.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][10]

Diagram 2: Waste Disposal Workflow

Disposal_Workflow Start Generate Waste Segregate Segregate Solid & Liquid Waste Start->Segregate Label Label Containers Clearly Segregate->Label Store Store in a Designated Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: A step-by-step workflow for the proper disposal of waste containing this compound.

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • Material Safety Data Sheet - 2-Aminopyrimidine, 99%. (n.d.). Cole-Parmer.
  • Material Safety Data Sheet - 2-(Methylthio)[1][2][10]triazolo[1,5-a]pyrimidin-7-amine, 95+%. (n.d.). Cole-Parmer.
  • Safety Data Sheet sds/msds 2-amino pyridine. (n.d.). Biochem Chemopharma.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfonyl)pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.